5-Aminopentanamide
Description
This compound is a fatty amide consisting of pentanamide having an amino substituent at the 5-position. It is a conjugate base of a 5-ammoniopentanamide.
Structure
3D Structure
Properties
IUPAC Name |
5-aminopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIAVLWNTIXJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331406 | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13023-70-6 | |
| Record name | 5-Aminopentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminopentanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 5-Aminopentanamide in Lysine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 5-aminopentanamide as a key intermediate in lysine metabolism. Primarily focusing on the microbial degradation pathway of L-lysine, this document details the enzymatic conversions, presents quantitative data from various biotransformation studies, and provides comprehensive experimental protocols for the key enzymes and analytical methods involved. This guide is intended to be a valuable resource for researchers in metabolic engineering, enzymology, and drug development seeking to understand and manipulate this pathway for biotechnological and pharmaceutical applications.
Introduction to Lysine Metabolism and the Significance of this compound
L-lysine, an essential amino acid, is catabolized through various pathways across different organisms. In certain microorganisms, particularly in Pseudomonas putida, the aminovalerate pathway serves as a primary route for L-lysine degradation.[1][2] Within this pathway, this compound emerges as a crucial, albeit transient, intermediate.[3][4] Its formation and subsequent hydrolysis are pivotal steps that channel lysine into central metabolism. The enzymatic conversion of L-lysine to 5-aminopentanoate (also known as 5-aminovalerate or 5AVA) via this compound has garnered significant interest for the bio-based production of C5 platform chemicals, which are precursors to polyamides like nylon 5.[1][3]
The Aminovalerate Pathway: Enzymatic Conversion of L-Lysine
The conversion of L-lysine to 5-aminopentanoate in Pseudomonas putida is a two-step enzymatic process.
Step 1: Oxidative Decarboxylation of L-Lysine
The first step is the conversion of L-lysine to this compound, catalyzed by L-lysine monooxygenase (DavB) . This enzyme facilitates the oxidative decarboxylation of L-lysine.[5][6]
Step 2: Hydrolysis of this compound
The second step involves the hydrolysis of this compound to 5-aminopentanoate and ammonia, a reaction catalyzed by 5-aminopentanamidase (DavA) , also referred to as 5-aminovaleramidase.[4][7] This irreversible step commits the carbon skeleton of lysine to the subsequent stages of the catabolic pathway.
The overall reaction is as follows:
L-lysine + O₂ + H₂O → 5-aminopentanoate + CO₂ + NH₃
Signaling Pathway of L-Lysine Degradation to 5-Aminovalerate
Caption: Metabolic pathway of L-lysine conversion to 5-aminopentanoate.
Quantitative Data on 5-Aminovalerate Production
The enzymatic pathway involving this compound has been extensively engineered for the production of 5-aminovalerate (5AVA). The following tables summarize the quantitative data from various studies utilizing whole-cell biocatalysts, primarily engineered E. coli expressing the davA and davB genes from P. putida.
Table 1: Production of 5-Aminovalerate from L-Lysine using Engineered Microorganisms.
| Host Strain | Key Genes Expressed | Bioconversion Strategy | Substrate Conc. (g/L) | 5AVA Titer (g/L) | Molar Yield (mol/mol) | Reference |
| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 60 | 36.51 | - | [3] |
| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 60 | 47.96 | - | [3] |
| E. coli WL3110 | davA, davB | High-density whole-cell catalysis | 120 | 90.59 | 0.942 | [3] |
| E. coli BL21(DE3) | davA, davB | Purified enzyme coupling | 30 | 20.8 | 0.87 | [8] |
| E. coli | RaiP, KivD, PadA, KatE | Fed-batch biotransformation | - | 52.24 | - | [7][9] |
| E. coli | RaiP | Whole-cell catalysis with ethanol pretreatment | 100 | 50.62 | 0.84 | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the role of this compound in lysine metabolism.
Expression and Purification of Recombinant DavA and DavB
This protocol describes the expression of P. putida DavA and DavB in E. coli and their subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector (e.g., pETDuet-1) containing the davA and davB genes
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer.
-
Collect the fractions and analyze by SDS-PAGE to confirm the purity of the proteins.
-
Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.5).
Enzyme Assay for 5-Aminopentanamidase (DavA)
A colorimetric assay can be used to determine the activity of 5-aminopentanamidase by measuring the release of ammonia.
Materials:
-
Purified DavA enzyme
-
This compound (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Nessler's reagent
-
Ammonium chloride (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve of ammonia using ammonium chloride.
-
Set up the reaction mixture containing phosphate buffer, a known concentration of this compound, and the purified DavA enzyme in a total volume of 1 mL.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., 0.1 M HCl).
-
Add Nessler's reagent to the reaction mixture and incubate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 425 nm).
-
Calculate the amount of ammonia released using the standard curve.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Whole-Cell Bioconversion of L-Lysine to 5-Aminovalerate
This protocol outlines a typical whole-cell bioconversion process for producing 5AVA from L-lysine.
Materials:
-
Engineered E. coli cells expressing davA and davB
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
L-lysine
-
Shaking incubator
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Grow the engineered E. coli cells as described in the expression protocol (Section 4.1) to the desired cell density.
-
Harvest the cells by centrifugation and wash with the reaction buffer.
-
Resuspend the cell pellet in the reaction buffer to a specific optical density (e.g., OD₆₀₀ = 50).
-
Add L-lysine to the cell suspension to the desired starting concentration.
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature and pH for a set period (e.g., 24-48 hours).
-
Periodically take samples from the reaction mixture.
-
Centrifuge the samples to remove the cells and collect the supernatant for analysis.
-
Quantify the concentration of L-lysine and 5-aminovalerate in the supernatant using HPLC.
HPLC Analysis of this compound and 5-Aminovalerate
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound and 5-aminovalerate. Pre-column derivatization with a fluorescent tag is often required for sensitive detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., aqueous buffer)
-
Mobile phase B (e.g., acetonitrile or methanol)
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl))
-
Standards for this compound and 5-aminovalerate
Procedure:
-
Sample Preparation: Centrifuge the reaction samples to remove cells and particulate matter. Dilute the supernatant as necessary.
-
Derivatization: Mix the sample with the derivatization reagent according to the manufacturer's protocol.
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Use a gradient elution program with mobile phases A and B to separate the compounds.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatization reagent.
-
-
Quantification: Create a standard curve using known concentrations of derivatized this compound and 5-aminovalerate standards. Calculate the concentration of the analytes in the samples based on their peak areas.
Mandatory Visualizations
Experimental Workflow for 5-Aminovalerate Production
Caption: A typical experimental workflow for the production and analysis of 5-aminovalerate.
Conclusion
This compound is a central intermediate in the microbial metabolism of L-lysine via the aminovalerate pathway. The enzymes responsible for its formation and conversion, L-lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA), are key targets for metabolic engineering efforts aimed at the sustainable production of valuable C5 chemicals. This technical guide has provided a comprehensive overview of the biochemical pathway, summarized key quantitative data, and detailed essential experimental protocols. This information serves as a foundational resource for researchers and professionals working to harness this metabolic route for innovative applications in biotechnology and beyond. Further research into the kinetic properties of these enzymes and the optimization of bioconversion processes will continue to enhance the efficiency and industrial viability of this promising pathway.
References
- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Lysine Catabolic Pathway in Pseudomonas putida: Interrelations with l-Lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]
- 5. The davDT Operon of Pseudomonas putida, Involved in Lysine Catabolism, Is Induced in Response to the Pathway Intermediate δ-Aminovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]
- 8. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
5-Aminopentanamide: A Key Intermediate in the Microbial Degradation of Lysine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine, an essential amino acid for animals, serves as a vital building block for proteins and a precursor for various biomolecules. While mammals primarily degrade lysine through the saccharopine and pipecolate pathways, many microorganisms, particularly bacteria of the genus Pseudomonas, utilize an alternative route involving the intermediate 5-aminopentanamide. This pathway, distinct from the primary mammalian catabolic routes, offers potential targets for antimicrobial drug development and provides insights into microbial amino acid metabolism. This technical guide delineates the core aspects of the this compound pathway of lysine degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The this compound Pathway of Lysine Degradation
In organisms such as Pseudomonas putida, L-lysine can be catabolized in a two-step enzymatic process that funnels it into central metabolism. This pathway is characterized by the initial oxidative decarboxylation of L-lysine to form this compound, which is subsequently hydrolyzed to 5-aminopentanoate (also known as δ-aminovalerate) and ammonia.
The key enzymes governing this pathway are:
-
L-Lysine 2-monooxygenase (EC 1.13.12.2) : This FAD-dependent enzyme catalyzes the conversion of L-lysine to this compound.
-
5-Aminopentanamidase (EC 3.5.1.30) : This hydrolase catalyzes the conversion of this compound to 5-aminopentanoate and ammonia.
The resulting 5-aminopentanoate can then be further metabolized to enter the tricarboxylic acid (TCA) cycle.
Quantitative Data
The efficiency and characteristics of the enzymes in the this compound pathway are critical for understanding its physiological role. The following tables summarize the available quantitative data for the key enzymes, primarily from studies on Pseudomonas species.
Table 1: Kinetic Parameters of L-Lysine 2-Monooxygenase
| Parameter | Value | Organism | Reference |
| K_m_ (L-Lysine) | 1.015 x 10⁻⁵ M | Trichoderma cf. aureoviride | [1] |
| Major Reaction | Oxidative decarboxylation | Pseudomonas sp. AIU 813 | [2] |
| Product Distribution | ~85% this compound | Pseudomonas sp. AIU 813 | [3][4] |
| Minor Reaction | Oxidative deamination | Pseudomonas sp. AIU 813 | [2] |
| Product Distribution | ~15% α-Keto-ε-aminocaproic acid | Pseudomonas sp. AIU 813 | [3] |
Table 2: Properties of 5-Aminopentanamidase
| Parameter | Value/Property | Organism | Reference |
| Systematic Name | This compound amidohydrolase | N/A | [5] |
| Other Names | δ-aminovaleramidase, 5-aminonorvaleramidase | N/A | [5] |
| Enzyme Class | Hydrolase (acting on carbon-nitrogen bonds) | N/A | [5] |
| Substrates | This compound, H₂O | N/A | [5] |
| Products | 5-aminopentanoate, NH₃ | N/A | [5] |
Experimental Protocols
Detailed methodologies are crucial for the study of this pathway. The following sections provide protocols for the key experiments.
Protocol 1: Assay for L-Lysine 2-Monooxygenase Activity
This protocol is adapted from studies on L-lysine monooxygenase from Pseudomonas. The enzyme's activity can be monitored by measuring oxygen consumption or by quantifying the product, this compound.
Materials:
-
Purified L-lysine 2-monooxygenase
-
L-lysine hydrochloride
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Oxygen electrode or spectrophotometer
-
Reagents for product quantification (see Protocol 3)
Procedure (Oxygen Consumption Method):
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a saturating concentration of L-lysine (e.g., 10 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the reaction chamber of an oxygen electrode.
-
Initiate the reaction by adding a known amount of purified L-lysine 2-monooxygenase.
-
Record the rate of oxygen consumption over time. One unit of enzyme activity can be defined as the amount of enzyme that consumes 1 µmol of O₂ per minute under the specified conditions.
Procedure (Product Formation Method):
-
Prepare a reaction mixture as described above.
-
Initiate the reaction by adding the enzyme.
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
Quantify the amount of this compound formed using a suitable analytical method, such as HPLC (see Protocol 3).
Protocol 2: Assay for 5-Aminopentanamidase Activity
The activity of 5-aminopentanamidase is typically determined by measuring the rate of ammonia or 5-aminopentanoate formation.
Materials:
-
Purified 5-aminopentanamidase
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Reagents for ammonia quantification (e.g., Nessler's reagent or an enzymatic ammonia assay kit)
-
Reagents for 5-aminopentanoate quantification (see Protocol 3)
Procedure (Ammonia Formation Method):
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and a known concentration of this compound (e.g., 5 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified 5-aminopentanamidase.
-
At specific time intervals, withdraw aliquots and stop the reaction (e.g., by boiling or adding a stopping reagent compatible with the ammonia assay).
-
Quantify the amount of ammonia produced using a standard ammonia assay. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.
Protocol 3: Quantification of this compound and 5-Aminopentanoate by HPLC
This protocol outlines a general approach for the separation and quantification of the key metabolites in the pathway using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
This compound and 5-aminopentanoate standards
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection)
-
Mobile phase solvents (e.g., acetonitrile and a suitable buffer like sodium acetate)
-
Acidic solution for reaction quenching (e.g., perchloric acid)
Procedure:
-
Sample Preparation:
-
Stop enzymatic reactions by adding perchloric acid to the reaction aliquots.
-
Centrifuge the samples to pellet precipitated protein.
-
Neutralize the supernatant with a potassium hydroxide solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for derivatization and analysis.
-
-
Derivatization (for fluorescence detection with OPA):
-
Mix the sample supernatant with the OPA reagent in a basic buffer (e.g., borate buffer).
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of acetonitrile in the buffer.
-
Detect the derivatized products using a fluorescence detector.
-
Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of derivatized this compound and 5-aminopentanoate.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the biochemical pathway and a typical experimental workflow for studying enzyme kinetics.
Caption: The this compound pathway of L-lysine degradation.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Conclusion
The this compound pathway represents a significant route for lysine degradation in various microorganisms. A thorough understanding of this pathway, including the kinetics and mechanisms of its constituent enzymes, is paramount for fields ranging from microbial physiology to the development of novel antimicrobial agents. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore this fascinating area of metabolism. Further research into the regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly unveil new opportunities for biotechnological and therapeutic applications.
References
- 1. Kinetic characteristics of L-lysine - oxidase from cf. Rifai VKM F-4268D: Substrate specificity and allosteric effects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Mechanistic insights into the dual activities of the single active site of l-lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Aminovaleramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 5-aminovaleramide (also known as 5-aminopentanamide). As a key intermediate in the microbial degradation of L-lysine, understanding its characteristics is crucial for researchers in metabolic engineering, biocatalysis, and drug development.
Chemical Identity and Structure
5-Aminovaleramide is a fatty amide consisting of a pentanamide core with an amino substituent at the 5-position.[1]
Table 1: Chemical Identifiers for 5-Aminovaleramide
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-aminovaleramide, 5-aminovaleric acid amide, δ-aminovaleramide | [1] |
| CAS Number | 13023-70-6 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| SMILES | C(CCN)CC(=O)N | [1] |
| InChI Key | OTIAVLWNTIXJDO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of 5-Aminovaleramide
| Property | Value | Type | Reference |
| Physical State | Solid | Experimental | [1] |
| Water Solubility | 139 g/L | Predicted | [2] |
| logP | -2 | Predicted | [2] |
| pKa (Strongest Acidic) | 16.94 | Predicted | [2] |
| pKa (Strongest Basic) | 9.91 | Predicted | [2] |
| Melting Point | Not Available | - | [2] |
| Boiling Point | Not Available | - | [2] |
Biological Significance: The Lysine Degradation Pathway
5-Aminovaleramide is a key intermediate in the lysine degradation pathway found in microorganisms such as Pseudomonas putida.[2] This pathway involves a two-step enzymatic conversion of L-lysine to 5-aminovaleric acid.
-
Step 1: Formation of 5-Aminovaleramide L-lysine is oxidatively decarboxylated by the FAD-dependent enzyme L-lysine 2-monooxygenase (DavB) to produce this compound, carbon dioxide, and water.[3][4]
-
Step 2: Hydrolysis to 5-Aminovaleric Acid The resulting 5-aminovaleramide is then hydrolyzed by the enzyme δ-aminovaleramidase (DavA) to yield 5-aminovaleric acid and ammonia.[2][4]
This metabolic route is of significant interest for the biotechnological production of 5-aminovaleric acid, a precursor for polyamides like Nylon 5.
References
- 1. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 3. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 4. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of 5-Aminopentanamide: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the discovery, history, and biological role of 5-aminopentanamide, a key intermediate in microbial lysine metabolism. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this molecule, including detailed experimental protocols and quantitative data, offering a foundational resource for future investigations into amino acid catabolism and its potential applications.
Introduction
This compound, also known as 5-aminovaleramide, is a fatty amide that plays a crucial role as an intermediate in the lysine degradation pathway, particularly in certain bacteria.[1] While not a widely known biomolecule, its position in a fundamental metabolic pathway makes it a subject of interest for understanding microbial physiology and biochemistry. This guide details the historical context of its discovery, its metabolic fate, and the experimental methodologies used to study it.
Discovery and History
The history of this compound is intrinsically linked to the elucidation of the lysine degradation pathways in bacteria. While the broader field of lysine metabolism has been studied since the mid-20th century, the specific identification of this compound as a metabolic intermediate in Pseudomonas putida was a key finding.
Initial studies in the 1960s began to unravel the complex pathways of lysine catabolism in various organisms. In Pseudomonas putida, it was established that L-lysine is degraded through a distinct pathway involving 5-carbon acyclic intermediates.[2] A pivotal 1970 study by Reitz and Rodwell definitively characterized the enzyme 5-aminopentanamidase (also referred to as δ-aminovaleramidase), which hydrolyzes this compound to 5-aminopentanoate (δ-aminovalerate) and ammonia. This work provided strong evidence for the existence of this compound as a transient but essential intermediate in this pathway.
The synthesis of δ-aminovaleramide (this compound) was described in a 1969 publication by Reitz et al., which provided the necessary chemical standard to confirm its identity in biological systems. The genes encoding the enzymes of this pathway in Pseudomonas putida, davA (5-aminopentanamidase) and davB (L-lysine monooxygenase), were later identified and characterized, further solidifying our understanding of the genetic basis of this metabolic route.
Biological Role and Signaling Pathways
This compound functions as a metabolic intermediate in the aminovalerate pathway of L-lysine degradation in Pseudomonas putida. This pathway is a primary route for the catabolism of L-lysine in this organism, allowing it to be used as a source of carbon and nitrogen.
The pathway begins with the oxidative decarboxylation of L-lysine to this compound, a reaction catalyzed by L-lysine monooxygenase (davB). Subsequently, 5-aminopentanamidase (davA) hydrolyzes this compound to yield 5-aminopentanoate and ammonia. 5-aminopentanoate is then further metabolized to glutarate, which can enter central carbon metabolism.
Currently, this compound is not known to be a signaling molecule. Its biological role appears to be confined to its transient existence as an intermediate in this specific metabolic pathway.
Quantitative Data
To date, there is a scarcity of published data on the absolute intracellular concentrations of this compound. However, a comparative metabolomics study on multidrug-resistant Escherichia coli provided relative quantitative data, demonstrating that the levels of this compound are altered in response to antibiotic treatment. This finding, while not providing absolute concentrations, confirms the presence and dynamic nature of this metabolite in bacteria other than Pseudomonas.
| Organism | Condition | Analyte | Fold Change (log2) | p-value |
| Escherichia coli | Aztreonam/clavulanate treatment (24h) | This compound | -1.43 | 2.3 x 10-5 |
Table 1: Relative quantification of this compound in E. coli under antibiotic stress.
Experimental Protocols
Chemical Synthesis of this compound
A detailed protocol for the chemical synthesis of this compound (δ-aminovaleramide) is crucial for producing a standard for experimental use. The following is a generalized procedure based on established organic chemistry principles for amide formation.
Materials:
-
5-Aminopentanoic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Ammonium hydroxide (concentrated)
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation: 5-Aminopentanoic acid hydrochloride is reacted with an excess of thionyl chloride under anhydrous conditions. The reaction is typically performed at room temperature or with gentle heating until the evolution of HCl and SO₂ gas ceases.
-
Removal of Excess Thionyl Chloride: The excess thionyl chloride is removed by distillation under reduced pressure using a rotary evaporator.
-
Amidation: The resulting 5-aminopentanoyl chloride hydrochloride is dissolved in an anhydrous solvent like diethyl ether and slowly added to a stirred, ice-cold concentrated ammonium hydroxide solution.
-
Isolation and Purification: The resulting this compound precipitates and can be collected by filtration. The crude product is then washed with cold diethyl ether and can be further purified by recrystallization.
Enzymatic Assay for 5-Aminopentanamidase
The activity of 5-aminopentanamidase can be determined by measuring the rate of ammonia production from this compound. The following protocol is based on the methods described by Reitz and Rodwell (1970).
Materials:
-
Cell-free extract of Pseudomonas putida grown on a lysine-containing medium
-
This compound (substrate)
-
Potassium phosphate buffer (pH 7.2)
-
Nessler's reagent or an alternative ammonia quantification kit
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer and a known concentration of this compound.
-
Enzyme Addition: The reaction is initiated by adding a specific amount of the cell-free extract containing 5-aminopentanamidase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
Ammonia Quantification: The amount of ammonia produced is quantified by adding Nessler's reagent and measuring the absorbance at a specific wavelength (e.g., 425 nm) or by using a more modern colorimetric or fluorometric ammonia assay kit.
-
Calculation of Activity: The enzyme activity is calculated based on the amount of ammonia produced per unit time per milligram of protein.
LC-MS/MS Method for Quantification of this compound
Sample Preparation (Bacterial Cells):
-
Quenching: Rapidly quench metabolic activity by mixing the bacterial culture with a cold solvent (e.g., -20°C methanol).
-
Cell Lysis: Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Protein Precipitation: Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters (to be optimized):
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar analyte.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution. A stable isotope-labeled internal standard would be ideal for accurate quantification.
-
Conclusion
This compound, while a lesser-known metabolite, holds a definitive place in the biochemistry of certain microorganisms as a key intermediate in lysine degradation. The historical research in Pseudomonas putida has laid the groundwork for our current understanding. While quantitative data and detailed modern analytical methods remain areas for further research, the foundational knowledge and experimental approaches outlined in this guide provide a solid starting point for scientists and researchers interested in exploring the nuances of amino acid metabolism and its broader implications. The availability of synthetic routes and established enzymatic assays will facilitate future studies aimed at fully elucidating the role and regulation of this intriguing molecule in biological systems.
References
The Enigmatic Presence of 5-Aminopentanamide in the Biological Realm: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentanamide, a fatty amide derived from the essential amino acid lysine, has been identified as a naturally occurring molecule in a select number of organisms. While its presence is not widespread, its role as a key intermediate in the lysine degradation pathway of certain bacteria highlights its importance in microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, microbiology, and drug development who are interested in exploring the biological significance and potential applications of this intriguing molecule.
Natural Occurrence and Biosynthesis
The presence of this compound in the natural world has been confirmed in the nematode Caenorhabditis elegans and is listed in prominent biological databases such as the Human Metabolome Database (HMDB) and the LOTUS natural products database.[1] While its specific physiological role in C. elegans remains to be fully elucidated, its most well-characterized function is as an intermediate in the lysine degradation pathway of certain bacteria, most notably Pseudomonas putida.[2]
In P. putida, L-lysine is catabolized through the aminovalerate pathway. The initial step involves the oxidative decarboxylation of L-lysine to this compound, a reaction catalyzed by the enzyme L-lysine monooxygenase (DavB). Subsequently, this compound is hydrolyzed by the enzyme 5-aminovaleramide amidohydrolase (DavA) to produce 5-aminopentanoate and ammonia.[3][4] This pathway is a critical route for lysine utilization in these microorganisms.
The Human Metabolome Database also suggests that this compound can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine and lists several animal-derived food products as potential, though unquantified, sources.[2]
Quantitative Data
To date, there is a significant scarcity of published quantitative data on the endogenous concentrations of this compound in organisms. The following table summarizes the currently available information. The lack of extensive quantitative data underscores the need for further research to understand the physiological and pathological concentrations of this molecule in various biological systems.
| Organism/Tissue/Food Source | Concentration | Method of Analysis | Reference |
| Data Not Available | Data Not Available | Data Not Available |
Researchers are encouraged to contribute to this area by developing and applying sensitive analytical methods for the quantification of this compound in diverse biological matrices.
Signaling and Metabolic Pathways
The primary known role of this compound is as a metabolic intermediate in the lysine degradation pathway in prokaryotes. There is currently no evidence to suggest its involvement in specific signaling pathways in eukaryotes.
Lysine Degradation Pathway in Pseudomonas putida
The catabolism of L-lysine to 5-aminopentanoate via this compound is a key segment of the broader lysine degradation pathway in Pseudomonas putida. The initial steps are depicted in the following diagram:
References
- 1. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Aminopentanamide and the Saccharopine Pathway of Lysine Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the saccharopine pathway, the primary route of L-lysine catabolism in mammals, and explores the biochemistry of 5-aminopentanamide, an intermediate in a distinct bacterial lysine degradation pathway. While both relate to lysine metabolism, this document clarifies their separate biological contexts, addressing the common misconception of a direct link. It includes detailed pathway diagrams, summaries of quantitative data, and methodologies for relevant experimental protocols to support advanced research and development.
The Saccharopine Pathway: The Major Route of Mammalian Lysine Catabolism
In humans and other mammals, the degradation of the essential amino acid L-lysine primarily occurs via the saccharopine pathway, a series of enzymatic reactions localized within the mitochondria.[1][2] This pathway is crucial for maintaining lysine homeostasis and funnels its carbon skeleton into central metabolism for energy production.
The pathway begins with the conversion of L-lysine into α-aminoadipate through three key enzymatic steps:
-
Lysine-Ketoglutarate Reductase (LKR) : The bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) first uses its LKR domain to condense L-lysine with α-ketoglutarate, forming the intermediate saccharopine.[3][4]
-
Saccharopine Dehydrogenase (SDH) : The SDH domain of the same AASS enzyme then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipate-δ-semialdehyde (AASA).[3][4]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) : AASA is subsequently oxidized to α-aminoadipate by the enzyme AASADH.[4][5]
From α-aminoadipate, further catabolism leads to the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[6]
Clinical Relevance
Defects in the saccharopine pathway are associated with several inherited neurometabolic disorders.[1][7]
-
Hyperlysinemia Type I : Caused by mutations affecting the LKR domain of AASS, leading to an accumulation of lysine. It is generally considered a benign condition.[8][9]
-
Hyperlysinemia Type II (Saccharopinuria) : Results from mutations in the SDH domain of AASS, causing an accumulation of saccharopine in the blood and urine.[8][10] Elevated saccharopine levels are toxic to mitochondria, potentially leading to neurological dysfunction and developmental delays.[7][8][9]
-
Pyridoxine-Dependent Epilepsy (PDE) : Stems from mutations in the ALDH7A1 gene, which encodes the AASADH enzyme. The resulting accumulation of AASA and its cyclic form, piperideine-6-carboxylate, leads to the inactivation of pyridoxal 5'-phosphate (the active form of vitamin B6), causing severe seizures.[7][8]
This compound and the Aminovalerate Pathway
This compound (also known as δ-aminovaleramide) is an intermediate in a lysine degradation pathway found in some bacteria, such as Pseudomonas putida.[11][12] This pathway, often referred to as the aminovalerate pathway, is distinct from the saccharopine pathway and is not the primary route for lysine catabolism in mammals.
The key steps involving this compound are:
-
L-Lysine Monooxygenase (DavB) : L-lysine is oxidatively decarboxylated to produce this compound.[13][14]
-
5-Aminopentanamidase (DavA) : This hydrolase enzyme converts this compound into 5-aminopentanoate (also known as 5-aminovalerate or AMV) and ammonia.[11][14]
5-aminovalerate is a valuable C5 platform chemical used in the synthesis of bioplastics like polyamides (nylons).[13] Consequently, this bacterial pathway has been the subject of extensive metabolic engineering efforts to produce these compounds from renewable feedstocks like L-lysine.[15]
Clarifying the Connection: Two Distinct Pathways
The available scientific literature indicates that this compound is not an intermediate in the canonical mammalian saccharopine pathway. The confusion arises because both are lysine degradation pathways. The saccharopine pathway is the primary route in mitochondria of higher eukaryotes, including humans, while the aminovalerate pathway involving this compound is found in prokaryotes.
An area of potential indirect interaction lies within the context of the gut microbiome. Gut microbiota can metabolize dietary lysine through various pathways, potentially influencing the host's lysine availability.[16][17] While this represents a fascinating area of host-microbiome interaction, it does not place this compound within the host's saccharopine pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the saccharopine and aminovalerate pathways.
Table 1: Saccharopine Pathway Metabolite Concentrations
| Organism | Condition | Metabolite | Concentration (μmol/g) | Reference |
|---|---|---|---|---|
| C. elegans | Wild Type (N2) | Saccharopine | 0.362 ± 0.037 | [18] |
| C. elegans | aass-1(yq170) mutant (SDH defect) | Saccharopine | 59.212 ± 0.072 | [18] |
| C. elegans | aass-1(yq211) mutant (SDH defect) | Saccharopine | 53.711 ± 1.807 |[18] |
Table 2: Bioproduction of 5-Aminovalerate (AMV) via the Aminovalerate Pathway
| Production Method | Substrate (L-Lysine) | Product (AMV) | Time (h) | Molar Yield (mol/mol) | Reference |
|---|---|---|---|---|---|
| Enzymatic (DavB/DavA) | 30 g/L | 20.8 g/L | 12 | 0.87 | [19] |
| Whole-cell (E. coli) | 60 g/L | 36.51 g/L | 24 | - | [20] |
| Whole-cell (E. coli) | 120 g/L | 90.59 g/L | - | 0.942 | [20] |
| Whole-cell (E. coli) | 40 g/L | 10.24 g/L | - | - |[21] |
Experimental Protocols
This section outlines the general methodologies for key experiments related to the study of these pathways.
Protocol 1: Enzymatic Production and Quantification of 5-Aminovalerate
This protocol describes the in vitro conversion of L-lysine to 5-aminovalerate using purified enzymes.
Methodology:
-
Gene Expression and Protein Purification : The genes davB and davA from Pseudomonas putida are cloned into expression vectors and transformed into a suitable host (e.g., E. coli). The recombinant proteins are overexpressed and then purified using chromatography techniques (e.g., Ni-NTA affinity chromatography).
-
Enzymatic Reaction : A coupled reaction is performed in a buffered solution (e.g., pH 7.0) at an optimal temperature (e.g., 37°C). The reaction mixture contains a known concentration of L-lysine, purified DavB and DavA enzymes, and necessary cofactors (e.g., NADH for DavB).[19]
-
Quantification : The reaction is monitored over time. Samples are taken at intervals, the reaction is stopped (e.g., by adding acid), and the concentration of the product, 5-aminovalerate, is determined using High-Performance Liquid Chromatography (HPLC) or other analytical methods.[19]
Protocol 2: Quantification of Saccharopine in Biological Samples
This protocol provides a general workflow for measuring saccharopine levels in tissues or cells, for instance, from C. elegans models of hyperlysinemia.
Methodology:
-
Sample Collection and Homogenization : Biological samples (e.g., a pellet of C. elegans) are collected and flash-frozen. The frozen samples are homogenized in a suitable extraction solvent (e.g., methanol/water mixture) to precipitate proteins and extract small molecule metabolites.
-
Metabolite Extraction : The homogenate is centrifuged to pellet cell debris and precipitated proteins. The supernatant containing the metabolites is collected.
-
Analysis by Mass Spectrometry : The metabolite extract is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The sample is injected into an LC system to separate the metabolites, which are then ionized and detected by a mass spectrometer. Saccharopine is identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time, often by comparison to a known standard.[18]
Conclusion
A clear understanding of lysine degradation requires differentiating between the mitochondrial saccharopine pathway in mammals and the distinct aminovalerate pathway in bacteria. This compound is a key intermediate in the latter, which has been successfully leveraged for biotechnological applications, but it is not a constituent of the former. For researchers in drug development, this distinction is critical. Therapeutic strategies for disorders like pyridoxine-dependent epilepsy or saccharopinuria must target the enzymes of the saccharopine pathway (e.g., AASS, AASADH), as the aminovalerate pathway is not relevant in the human metabolic context. Conversely, for scientists in metabolic engineering, the bacterial pathway offers a proven route for the biosynthesis of valuable platform chemicals from L-lysine.
References
- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 4. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 7. rupress.org [rupress.org]
- 8. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases [frontiersin.org]
- 9. Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saccharopine - Wikipedia [en.wikipedia.org]
- 11. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gut Microbiota Dysbiosis Remodels the Lysine Acetylome of the Mouse Cecum in Early Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. rupress.org [rupress.org]
- 19. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
The Role of 5-Aminopentanamide in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentanamide is a key intermediate in the microbial catabolism of L-lysine, a ubiquitous amino acid. Its metabolic processing is part of a broader network of pathways that enable certain microorganisms to utilize lysine as a source of carbon, nitrogen, and energy. Understanding the function and regulation of this compound metabolism is crucial for various fields, including microbial physiology, biotechnology, and the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the core aspects of this compound's role in microbial metabolism, with a focus on the well-characterized pathways in Pseudomonas putida.
Core Metabolic Pathway: The Aminovalerate Pathway
In microorganisms such as Pseudomonas putida, this compound is an intermediate in the aminovalerate (AMV) pathway of L-lysine degradation.[1][2] This pathway is one of several known routes for lysine catabolism in bacteria.
The initial steps of the AMV pathway leading to and involving this compound are as follows:
-
L-lysine monooxygenase (DavB): L-lysine is first oxidized to this compound. This reaction is catalyzed by the enzyme L-lysine monooxygenase, which is encoded by the davB gene.[1]
-
5-Aminopentanamidase (DavA): this compound is then hydrolyzed to 5-aminopentanoate (also known as δ-aminovalerate) and ammonia. This step is catalyzed by the enzyme 5-aminopentanamidase (also referred to as 5-aminovaleramidase or δ-aminovaleramidase), encoded by the davA gene.[1][2]
The resulting 5-aminopentanoate is further metabolized to glutarate, which can then enter the central carbon metabolism.[1] It is important to note that in P. putida, the AMV pathway operates in parallel with an alternative route for lysine degradation, the aminoadipate (AMA) pathway.[1][3]
Quantitative Data
While the qualitative aspects of the aminovalerate pathway are well-documented, specific quantitative data, particularly enzyme kinetics for 5-aminopentanamidase, are not extensively reported in recent literature. The following table summarizes the available and inferred quantitative information.
| Parameter | Value | Organism/Conditions | Reference |
| Enzyme Kinetics (5-Aminopentanamidase) | |||
| Km | Data not available | Pseudomonas putida | N/A |
| Vmax | Data not available | Pseudomonas putida | N/A |
| Metabolic Flux | |||
| Relative Pathway Use | The aminovalerate and aminoadipate pathways operate simultaneously. | P. putida KT2440 | [1] |
| Gene Expression | |||
| davDT operon induction | ~4-fold increase in the presence of lysine. | P. putida KT2440 | [1] |
Note: The lack of recent, specific quantitative data for 5-aminopentanamidase presents an opportunity for further research to fully characterize the enzymatic properties and metabolic flux through this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism, based on protocols described in the scientific literature.
Bacterial Culture for Lysine Degradation Studies
This protocol is suitable for growing Pseudomonas putida to study the expression of genes involved in lysine catabolism.
-
Media: M9 minimal medium is commonly used.[4] For a 1-liter solution, dissolve the following in distilled water:
-
6 g Na2HPO4
-
3 g KH2PO4
-
1 g NH4Cl
-
0.5 g NaCl
-
Autoclave and cool to room temperature.
-
Aseptically add:
-
1 ml of 1 M MgSO4 (autoclaved separately)
-
10 ml of 20% glucose (or other carbon source, filter-sterilized)
-
0.1 ml of 1 M CaCl2 (autoclaved separately)
-
-
-
Induction: To study the lysine degradation pathway, supplement the medium with L-lysine (e.g., 5 mM) as an inducer.[4]
-
Growth Conditions: Incubate cultures at 30°C with shaking (e.g., 200 rpm).[4]
Preparation of Cell-Free Extracts for Enzyme Assays
This protocol describes the preparation of crude cell extracts for measuring enzymatic activities.
-
Harvesting Cells: Grow P. putida in the appropriate medium to the desired growth phase (e.g., late-logarithmic phase). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Cell Lysis: Resuspend the cell pellet in a small volume of the same buffer and lyse the cells. This can be achieved by methods such as:
-
Sonication
-
French press
-
-
Clarification: Centrifuge the lysate at a high speed (e.g., 9,000 x g for 45 minutes) to remove cell debris.
-
Supernatant Collection: The resulting clear supernatant is the cell-free extract and can be used for enzyme assays.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford protein assay.
5-Aminopentanamidase (DavA) Enzyme Assay (Hypothetical Protocol)
-
Principle: The hydrolysis of this compound produces 5-aminopentanoate and ammonia. The rate of ammonia production can be measured using a coupled enzymatic assay with glutamate dehydrogenase (GDH). In the presence of α-ketoglutarate and NADPH, GDH catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the amount of ammonia produced.
-
Reaction Mixture (in a 1 ml cuvette):
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM α-ketoglutarate
-
0.2 mM NADPH
-
10 units/ml Glutamate Dehydrogenase
-
Cell-free extract (containing 5-aminopentanamidase)
-
Initiate the reaction by adding this compound (substrate) to a final concentration of 1-10 mM.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).
Analytical Methods for Metabolite Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metabolites in the lysine degradation pathway.
-
Sample Preparation:
-
Quench metabolic activity in bacterial cultures rapidly (e.g., by adding cold methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).
-
Dry the extracts (e.g., under a stream of nitrogen).
-
-
Derivatization: To increase the volatility of the amino acids and their derivatives, a derivatization step is necessary. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Conditions (General):
-
Column: A non-polar or semi-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: A gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C).
-
MS Detection: Electron ionization (EI) with scanning over a mass range of m/z 50-600.
-
-
Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards.
Regulation of Gene Expression
The expression of genes involved in the catabolism of lysine and its intermediates is tightly regulated. In P. putida, the davDT operon, which is responsible for the conversion of 5-aminopentanoate to glutarate, is induced by its substrate, 5-aminopentanoate (δ-aminovaleric acid).[1] This indicates a substrate-inducible system of gene regulation, ensuring that the enzymes for this pathway are synthesized when their substrate is available.
Broader Context and Significance
While the aminovalerate pathway is well-studied in Pseudomonas putida, other lysine degradation pathways exist in different bacteria. These include the saccharopine pathway and the cadaverine pathway.[5][6] The presence of homologous genes for enzymes like 5-aminopentanamidase in other microbial species suggests that this metabolic capability may be more widespread.
The study of this compound metabolism has implications for:
-
Biotechnology: Understanding and engineering these pathways could enable the production of valuable chemicals from lysine, such as 5-aminovalerate, a precursor for polymers.
-
Drug Development: As this pathway is crucial for the survival of some bacteria in specific environments (e.g., the plant rhizosphere for P. putida), its components could be potential targets for the development of novel antimicrobial agents. The disruption of amino acid metabolism has been observed as a secondary effect of some antibiotics, highlighting the potential of targeting these pathways.
Conclusion
This compound plays a defined and important role as an intermediate in the aminovalerate pathway of L-lysine degradation in Pseudomonas putida and potentially other microorganisms. While the genetic basis and overall pathway are well-understood, there is a need for more detailed quantitative studies, particularly concerning the kinetic properties of the enzymes involved and the metabolic flux through the pathway. The experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this area of microbial metabolism and its potential applications.
References
- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Lysine degradation through the saccharopine pathway in bacteria: LKR and SDH in bacteria and its relationship to the plant and animal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-Aminopentanamide as a potential biomarker in metabolic studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentanamide, a fatty amide derived from the degradation of lysine, is emerging as a significant molecule of interest in the field of metabolomics.[1] Its position as an intermediate in the lysine degradation pathway places it at a crucial juncture of amino acid metabolism. Recent studies have highlighted its potential as a biomarker for various pathological conditions, including osteoarthritis, nephrotic syndrome, and certain types of cancer, underscoring the need for a comprehensive understanding of its biological role and analytical methodologies. This technical guide provides an in-depth overview of this compound, focusing on its metabolic context, analytical quantification, and its burgeoning role as a potential biomarker in metabolic studies.
Metabolic Pathway of this compound
This compound is a key intermediate in the lysine degradation IV pathway. The primary route for its formation involves the oxidative decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine 2-monooxygenase. Subsequently, this compound is hydrolyzed by 5-aminopentanamidase to yield 5-aminopentanoate and ammonia. This pathway is a critical component of amino acid catabolism.
Below is a diagram illustrating the enzymatic conversion of L-lysine to 5-aminopentanoate, highlighting the central role of this compound.
Quantitative Data Summary
Recent metabolomic studies have identified significant alterations in the levels of this compound in various disease states compared to healthy controls. While absolute concentrations can vary depending on the study and analytical methodology, the relative changes provide valuable insights into its potential as a biomarker. The following tables summarize the reported quantitative changes in different biological matrices.
Table 1: Relative Changes of this compound in Human Plasma/Serum
| Disease State | Matrix | Change Compared to Healthy Controls | Reference |
| Osteoarthritis (Grade 4 vs. Grade 3) | Cartilage | Lower | [2] |
| Nephrotic Syndrome | Serum | Elevated | [3][4] |
| Osteosarcoma (Lung Metastatic vs. Primary) | Serum | Higher | [5] |
Table 2: Relative Changes of this compound in Human Urine
| Condition | Matrix | Change Compared to Baseline/Control | Reference |
| Hormone-Induced Bladder Outlet Obstruction (Mouse Model) | Urine | Increased | [6] |
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. Below are detailed, synthesized protocols for sample preparation and LC-MS/MS analysis of this compound in plasma, urine, and tissue.
Protocol 1: Quantification of this compound in Human Plasma/Serum
This protocol outlines the steps for extracting and quantifying this compound from plasma or serum samples.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at 4°C.
-
Reconstitute the dried extract in 100 µL of a solution of acetonitrile:water (1:1, v/v).
-
Vortex for 30 seconds and sonicate for 10 minutes in a 4°C water bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating this polar compound. An example is a BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous is used. A typical gradient might start at 80% B, decrease to 20% B over 15 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
Collision Energy: Optimized for the specific transition.
-
The following diagram illustrates the general workflow for plasma/serum sample preparation.
Protocol 2: Quantification of this compound in Urine
This protocol details the preparation of urine samples for the analysis of this compound.[7][8]
1. Sample Preparation
-
Thaw frozen urine samples on ice.
-
To 100 µL of urine, add 400 µL of ice-cold methanol containing an internal standard.
-
Vortex for 30 seconds and sonicate for 10 minutes in a 4°C water bath.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness at 4°C.
-
Reconstitute the dried sample in 100 µL of acetonitrile:water (1:1, v/v).
-
Vortex for 30 seconds and sonicate for 10 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters are similar to those described in Protocol 1.
Protocol 3: Quantification of this compound in Tissue
This protocol is for the extraction of polar metabolites, including this compound, from tissue samples.[9][10][11][12]
1. Sample Preparation
-
Weigh approximately 20 mg of frozen tissue.
-
Add 200 µL of water and homogenize the tissue at low temperature.
-
To the tissue homogenate, add 800 µL of a cold (-20°C) extraction solvent (methanol:acetonitrile, 1:1, v/v) containing an internal standard.
-
Vortex for 30 seconds and sonicate for 10 minutes at 4°C.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness at 4°C.
-
Reconstitute the dried sample in 100 µL of acetonitrile:water (1:1, v/v).
-
Vortex for 30 seconds and sonicate for 10 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS/MS Analysis
The LC-MS/MS parameters are similar to those described in Protocol 1.
The following diagram illustrates the general workflow for tissue sample preparation.
Conclusion
This compound is a metabolite with growing importance in the landscape of biomarker discovery. Its consistent dysregulation in several disease states points towards a fundamental role in metabolic perturbations. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible quantification of this compound in various biological matrices. Further research, including large-scale clinical validation studies, is warranted to fully elucidate the diagnostic and prognostic potential of this compound in metabolic diseases. The continued investigation of this and other metabolites will undoubtedly pave the way for novel diagnostic tools and a deeper understanding of complex disease pathologies.
References
- 1. Metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Key Factors in Cartilage Tissue During the Progression of Osteoarthritis Using a Non-targeted Metabolomics Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Profiling of Nephrotic Syndrome towards Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive metabolomic profiling of osteosarcoma based on UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Amine Metabolomics Characterization with Custom 12-plex Isobaric DiLeu Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation - Zhu Research Group [zhulab.cn]
- 10. cri.utsw.edu [cri.utsw.edu]
- 11. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 12. cri.utsw.edu [cri.utsw.edu]
Spectroscopic Analysis of 5-Aminopentanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for 5-aminopentanamide, a fatty amide involved in metabolic pathways such as lysine degradation.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of experimental ¹³C Nuclear Magnetic Resonance (NMR) data, and predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring these types of spectroscopic data are also provided to serve as a practical reference for researchers. This document is intended to be a valuable resource for scientists and professionals engaged in drug development and metabolic research.
Spectroscopic Data
The structural elucidation of this compound (Molecular Formula: C₅H₁₂N₂O, Molecular Weight: 116.16 g/mol ) relies on various spectroscopic techniques.[1][3][4] This section summarizes the key NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
An experimental ¹³C NMR spectrum for this compound is publicly available.[2] The expected chemical shifts are summarized in the table below.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (C=O) | ~175-180 |
| C2 (-CH₂-) | ~35-40 |
| C3 (-CH₂-) | ~22-27 |
| C4 (-CH₂-) | ~28-33 |
| C5 (-CH₂-NH₂) | ~40-45 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
As of the date of this document, a publically available, experimentally verified ¹H NMR spectrum for this compound has not been identified. However, based on the structure and known chemical shift values for similar functional groups, a predicted ¹H NMR spectrum would likely exhibit the following signals:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CONH₂ | ~7.0 - 8.0 | Broad Singlet | 2H |
| -CH₂-CONH₂ (C2-H) | ~2.2 | Triplet | 2H |
| -CH₂-CH₂-CONH₂ (C3-H) | ~1.5 | Multiplet | 2H |
| -CH₂-CH₂-NH₂ (C4-H) | ~1.4 | Multiplet | 2H |
| -CH₂-NH₂ (C5-H) | ~2.7 | Triplet | 2H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
Note: These are predicted values and should be confirmed with experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. While no experimental mass spectrum for this compound is readily available, predicted spectra can be found in databases such as the Human Metabolome Database.[1]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 116.09
-
Key Fragmentation Patterns: Primary amides often undergo a McLafferty rearrangement. A common fragmentation pattern for amides is the cleavage of the N-CO bond.[5][6][7] For this compound, characteristic fragments would be expected from the loss of the amide group and cleavage along the alkyl chain.
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound like this compound. These should be adapted and optimized for the specific instrumentation and experimental conditions.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the temperature, typically to 298 K (25°C), and allow the sample to equilibrate.[8]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, relaxation delay (typically 1-5 times the longest T1), and the number of scans to achieve an adequate signal-to-noise ratio.[8]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimize the signal for the compound of interest.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the precursor ion (m/z 116.09) and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
Lysine Degradation Pathway
This compound is an intermediate in the lysine degradation pathway in some organisms, such as Pseudomonas putida.[1] The following diagram outlines this metabolic process.
Caption: Lysine Degradation Pathway.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 2. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolomics Workbench : Databases : RefMet [metabolomicsworkbench.org]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Navigating the Thermochemical Landscape of 5-Aminopentanamide: A Technical Guide to its Predicted Stability and Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminopentanamide is a molecule of interest due to its structural relation to naturally occurring amino acids and potential applications in medicinal chemistry. A thorough understanding of its thermochemical properties and stability is crucial for its synthesis, purification, formulation, and storage. This technical guide provides an in-depth analysis of the predicted thermochemical data and likely stability profile of this compound. It outlines the probable degradation pathways under various conditions and furnishes generalized experimental protocols for the empirical determination of these properties.
Predicted Thermochemical Data
While experimental values for the enthalpy of formation, Gibbs free energy of formation, and entropy of this compound have not been reported, these can be estimated using computational chemistry methods. Techniques such as G3-level theory and various density functional theory (DFT) approaches are commonly employed for the ab initio calculation of thermochemical properties of organic molecules.[1][2] Additionally, quantitative structure-property relationship (QSPR) models, often utilizing multiple linear regression, can predict these values based on the molecule's structural features.[3][4]
Table 1: Summary of Thermochemical Data for this compound
| Thermochemical Property | Experimental Value | Predicted/Inferred Value |
| Molecular Formula | C5H12N2O | - |
| Molecular Weight | 116.16 g/mol | - |
| Standard Enthalpy of Formation (ΔHf°) | Not Available | Can be estimated via computational methods (e.g., G3, DFT) or QSPR models. For similar small aliphatic amines and amides, these predictions can achieve accuracies within a few kJ/mol.[5] |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Not Available | Can be derived from the predicted enthalpy of formation and entropy using the Gibbs-Helmholtz equation. QSPR models can also directly predict this value for aliphatic amines.[3] |
| Standard Molar Entropy (S°) | Not Available | Can be calculated from statistical mechanics based on the molecule's vibrational frequencies, which are obtainable from computational chemistry. |
Stability and Degradation Pathways
The stability of this compound is dictated by the chemical reactivity of its primary amide and primary amine functional groups. The primary degradation pathways are anticipated to be hydrolysis and, under more forcing conditions, thermal decomposition.
Hydrolysis
Hydrolysis of the amide bond is the most probable degradation route in aqueous environments.[6] This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion under acidic conditions) results in the formation of 5-aminopentanoic acid.[7][8] This process is generally irreversible.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, typically requiring heat, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.[8] This forms a tetrahedral intermediate from which the amide anion (a very poor leaving group) is expelled. The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid to form a carboxylate salt and the protonation of the expelled amide to ammonia.[9][10]
Thermal Decomposition
Aliphatic amides generally exhibit good thermal stability. Decomposition typically begins at temperatures above 160°C, though the exact temperature is dependent on the molecular structure.[11] The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis to form radical intermediates, with activation energies in the range of 125–135 kJ mol⁻¹.[12] While the specific pathway for this compound is unknown, it is reasonable to assume that significant thermal degradation would require elevated temperatures.
Other Potential Degradation Pathways
-
Oxidation: While hydrolysis is generally the dominant pathway, oxidation of the amine or amide functionality is also possible, especially in the presence of oxidizing agents or metal ions.[13] The mechanisms of oxidative degradation are often complex and can lead to a variety of products.
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the thermochemical and stability data for this compound.
Determination of Standard Enthalpy of Formation
The standard enthalpy of formation of solid this compound can be determined using static bomb combustion calorimetry.
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.
-
The bomb is pressurized with a high purity oxygen atmosphere.
-
The sample is ignited, and the complete combustion to CO₂, H₂O, and N₂ is ensured.
-
The temperature change of the surrounding water bath is meticulously measured.
-
The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of combustion is then determined after applying corrections for the heat of formation of nitric acid and any unburnt carbon.
-
The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Stability Assessment via Forced Degradation Studies
Forced degradation studies are employed to identify the likely degradation products and determine the intrinsic stability of a compound.
Methodology:
-
Solutions of this compound are prepared in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.
-
Aliquots of these solutions are exposed to a range of stress conditions, such as elevated temperatures (e.g., 40°C, 60°C, 80°C) and oxidative stress (e.g., addition of H₂O₂).
-
Samples are withdrawn at specified time intervals.
-
The samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
The disappearance of the parent compound and the appearance of degradation products are monitored over time.
-
The kinetics of degradation can be determined by plotting the concentration of this compound as a function of time.
Visualizations
Experimental and Computational Workflow
References
- 1. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
5-Aminopentanamide CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-aminopentanamide, a key intermediate in lysine metabolism. It covers its chemical identity, physicochemical properties, and its role in biological pathways, with a focus on providing practical information for researchers in the life sciences.
Chemical Identifiers and Properties
This compound, also known as 5-aminovaleramide, is a fatty amide that plays a role in the catabolism of the essential amino acid L-lysine.[1] Its chemical identity and key properties are summarized below.
General Identifiers
| Identifier | Value | Reference |
| CAS Number | 13023-70-6 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5-aminovaleramide, 5-aminovaleric acid amide, δ-aminovaleramide | [1][2] |
| ChEBI ID | CHEBI:18120 | [1][2] |
| PubChem CID | 439358 | [1][2] |
| HMDB ID | HMDB0012176 | [1] |
| KEGG ID | C00990 | [1] |
Chemical Formula and Molecular Weight
| Property | Value | Reference |
| Molecular Formula | C5H12N2O | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| Monoisotopic Mass | 116.094963011 Da | [1][2] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited. The following table includes computed properties from various databases. The substance is known to be a solid at room temperature.[1][2]
| Property | Value | Source |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1][2] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14)[4] |
| logP | -0.3993 | ChemScene[3] |
| Hydrogen Bond Donor Count | 2 | ChemScene[3] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[3] |
| Rotatable Bond Count | 4 | ChemScene[3] |
Chemical Structure Representations
| Identifier | String | Reference |
| Canonical SMILES | C(CCN)CC(=O)N | [1][2] |
| InChI | InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | [1][2] |
| InChIKey | OTIAVLWNTIXJDO-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the surveyed literature. However, a plausible synthetic route could involve the amidation of 5-aminopentanoic acid or the partial hydrolysis of the corresponding dinitrile. General methods for the synthesis of amides are widely available in organic chemistry literature.
Biological Role: Lysine Degradation Pathway
This compound is a key intermediate in the aminovalerate (AMV) pathway of L-lysine degradation, particularly characterized in the bacterium Pseudomonas putida.[1][5][6] This pathway is crucial for the utilization of L-lysine as a carbon and nitrogen source.
The initial steps of this pathway involve a two-enzyme cascade:
-
L-lysine monooxygenase (DavB) : This enzyme catalyzes the oxidative decarboxylation of L-lysine to produce this compound.[7]
-
5-aminovaleramide amidohydrolase (DavA) : This enzyme then hydrolyzes this compound to yield 5-aminovalerate and ammonia.[7]
The subsequent metabolism of 5-aminovalerate eventually leads to intermediates of the Krebs cycle. The genes encoding these enzymes, davB and davA, often form an operon.[5]
Below is a diagram illustrating the initial steps of the L-lysine degradation pathway in Pseudomonas putida.
References
- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound hydrochloride | C5H13ClN2O | CID 13292336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pipecolate Pathway: A Pivotal Route in Lysine Degradation with Broad Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The degradation of the essential amino acid L-lysine is a fundamental metabolic process with implications for cellular homeostasis, organismal development, and disease. In mammals, lysine catabolism primarily proceeds through two distinct routes: the saccharopine pathway, predominant in most peripheral tissues, and the pipecolate pathway, which holds particular significance in the brain. This technical guide provides a comprehensive overview of the pipecolate pathway, detailing its enzymatic steps, subcellular localization, and biological relevance across different life forms. We present a consolidation of quantitative data, including enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the study of this pathway. Furthermore, this guide illustrates the intricate signaling and logical relationships of the pipecolate pathway through detailed diagrams, offering a valuable resource for researchers in metabolism, neuroscience, and drug development.
Introduction to Lysine Degradation
L-lysine, an essential amino acid, must be obtained through the diet as humans lack the metabolic machinery for its de novo synthesis. Beyond its role as a building block for proteins, lysine is involved in various physiological processes, including carnitine synthesis, calcium homeostasis, and post-translational modifications of proteins. The catabolism of lysine is crucial for maintaining amino acid balance and providing intermediates for other metabolic pathways. Two primary pathways govern lysine degradation in mammals: the saccharopine pathway and the pipecolate pathway. While both pathways converge at the level of α-aminoadipate-δ-semialdehyde, their tissue distribution and primary enzymes differ significantly. The saccharopine pathway is the major route for lysine degradation in peripheral tissues like the liver and kidney, whereas the pipecolate pathway is the predominant catabolic route in the adult brain.[1] This distinct tissue-specific prevalence highlights the specialized roles of the pipecolate pathway, particularly in the central nervous system.
The Pipecolate Pathway: A Step-by-Step Enzymatic Journey
The pipecolate pathway involves a series of enzymatic reactions that convert L-lysine into α-aminoadipate-δ-semialdehyde. The key steps are outlined below, with a focus on the enzymes and intermediates involved. The pathway is primarily localized to the cytosol and peroxisomes.
Initial Transamination or Oxidation of L-Lysine
The first step of the pipecolate pathway is the removal of the α-amino group from L-lysine to form α-keto-ε-aminocaproate. The precise enzymatic mechanism for this initial step in mammals is still under investigation, with evidence suggesting the involvement of an aminotransferase or, less likely, an oxidase. Alanine:glyoxylate aminotransferase II (AGT II) has been proposed as a candidate enzyme capable of catalyzing the transamination of the α-amino group of L-lysine.
Cyclization to Δ¹-piperideine-2-carboxylate (P2C)
α-Keto-ε-aminocaproate spontaneously cyclizes to form the cyclic imine, Δ¹-piperideine-2-carboxylate (P2C). This non-enzymatic step is a key feature of the pipecolate pathway.
Reduction to L-Pipecolic Acid
P2C is then reduced to L-pipecolic acid by the enzyme ketimine reductase, which has been identified as μ-crystallin (CRYM).[2] This reaction is dependent on the cofactor NADPH or NADH.
Oxidation to Δ¹-piperideine-6-carboxylate (P6C)
In the peroxisome, L-pipecolic acid is oxidized by L-pipecolate oxidase (PIPOX), a flavin-dependent enzyme, to produce Δ¹-piperideine-6-carboxylate (P6C) and hydrogen peroxide.[3]
Hydrolysis to α-Aminoadipate-δ-semialdehyde (AAS)
P6C exists in equilibrium with its open-chain form, α-aminoadipate-δ-semialdehyde (AAS). This molecule is the point of convergence with the saccharopine pathway.
The overall flow of the pipecolate pathway is depicted in the following diagram:
Biological Significance of the Pipecolate Pathway
The pipecolate pathway plays diverse and critical roles in various organisms, ranging from bacteria and fungi to plants and mammals.
In Mammals: A Key Player in Brain Metabolism and Neurological Health
In the adult mammalian brain, the pipecolate pathway is the primary route for lysine degradation.[1] This highlights its importance in maintaining amino acid homeostasis in the central nervous system. Dysregulation of this pathway is implicated in several neurological disorders. Elevated levels of pipecolic acid are a key biomarker for peroxisomal biogenesis disorders, such as Zellweger syndrome.[4] In these conditions, the peroxisomal enzyme L-pipecolate oxidase is deficient, leading to the accumulation of pipecolic acid in plasma and urine.[4] Furthermore, the enzyme ketimine reductase (CRYM) is potently inhibited by thyroid hormones (T3 and T4), suggesting a regulatory link between thyroid status and lysine metabolism in the brain.[5][6] This interaction may have implications for brain development and function.[5]
In Plants: A Central Role in Immunity
In the plant kingdom, pipecolic acid has emerged as a crucial signaling molecule in plant immunity. It is a key regulator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. Upon pathogen attack, plants synthesize and accumulate pipecolic acid, which then primes distal tissues for a more robust and rapid defense response upon subsequent infection.
In Microorganisms: Diverse Metabolic Functions
In various bacteria and fungi, the pipecolate pathway is involved in lysine catabolism for use as a carbon and nitrogen source. It can also be a precursor for the biosynthesis of various secondary metabolites, some of which have pharmaceutical applications.
The following diagram illustrates the central role of the pipecolate pathway in different biological contexts:
Quantitative Data
A comprehensive understanding of the pipecolate pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize available data from the literature.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (units) | Reference(s) |
| L-Pipecolate Oxidase (PIPOX) | L-Pipecolic Acid | Rhodotorula glutinis | 0.23 | Not reported | [7] |
| Ketimine Reductase (CRYM) | Δ¹-piperideine-2-carboxylate (P2C) | Human (recombinant) | 0.047 ± 0.005 | Not reported | [8] |
| Ketimine Reductase (CRYM) | Δ¹-pyrroline-2-carboxylate (Pyr2C) | Human (recombinant) | 0.029 ± 0.003 | Not reported | [8] |
Pipecolic Acid Concentrations in Human Physiological Fluids
| Condition | Fluid | Concentration (µM) | Reference(s) |
| Normal Newborns | Plasma | 12 ± 5.6 | [8] |
| Normal Children (1-13 years) | Plasma | 10.0 (0.0-20.0) | [6] |
| Normal Adults | Plasma | 1.00 ± 0.08 nmol/mL (approximately 7.7 µM) | [9] |
| Zellweger Syndrome (Newborns) | Plasma | 7.7 - 7.8 | [8] |
| Zellweger Syndrome (Infants) | Plasma | 15 - 25 (increasing with age) | [8] |
| Zellweger Syndrome (Patients) | Serum | 65 - 1334 (after oral loading) | [1] |
| Normal Infants (<6 months) | Urine | 32.5 µmol/g creatinine | [1] |
| Normal Infants (>6 months) | Urine | 6.35 µmol/g creatinine | [1] |
| Zellweger Syndrome (Patients) | Urine | 0.02 - 228.3 mmol/mol creatinine | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the pipecolate pathway.
Quantification of Pipecolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantitative analysis of pipecolic acid in biological samples, such as plasma or tissue extracts, using GC-MS following derivatization.
Materials:
-
Internal Standard (e.g., L-Norvaline or [²H₁₁]pipecolic acid)
-
Methanol
-
Pyridine
-
Propyl chloroformate
-
Chloroform
-
1 M Sodium Hydroxide (NaOH)
-
50 mM Sodium Bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add a known amount of the internal standard.
-
Deproteinize the sample by adding a suitable solvent like methanol or acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
To the dried residue, add 320 µL of 1 M NaOH, 333 µL of methanol, and 67 µL of pyridine. Vortex for 10 seconds.
-
Add 40 µL of propyl chloroformate and vortex for another 10 seconds.
-
-
Extraction:
-
Add 400 µL of chloroform to extract the derivatized analytes and vortex for 10 seconds.
-
Add 400 µL of 50 mM NaHCO₃ to neutralize excess reagent and vortex for 10 seconds.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic (chloroform) layer containing the derivatized pipecolic acid to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the chloroform layer into the GC-MS system.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for derivatized pipecolic acid and the internal standard. For propyl chloroformate derivatized pipecolic acid, key ions can be m/z 172.2 and 128.0.
-
-
Data Analysis:
-
Quantify the amount of pipecolic acid by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of pipecolic acid.
The following diagram illustrates the general workflow for GC-MS analysis of pipecolic acid:
L-Pipecolate Oxidase Activity Assay
This spectrophotometric assay measures the activity of L-pipecolate oxidase by detecting the production of hydrogen peroxide.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
L-Pipecolic acid (substrate)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., o-dianisidine or Amplex Red)
-
Tissue homogenate or purified enzyme preparation
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic substrate.
-
-
Enzyme Addition:
-
Add a known amount of the tissue homogenate or purified enzyme to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known concentration of L-pipecolic acid.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for oxidized o-dianisidine) over time.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the initial rate of the reaction (the linear portion of the absorbance vs. time curve), using the molar extinction coefficient of the oxidized chromogen. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Ketimine Reductase (CRYM) Activity Assay
This spectrophotometric assay measures the activity of ketimine reductase by monitoring the oxidation of NADPH.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
NADPH
-
Δ¹-piperideine-2-carboxylate (P2C) substrate (can be synthesized or obtained commercially)
-
Purified recombinant CRYM or brain tissue homogenate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and a known concentration of NADPH.
-
-
Enzyme Addition:
-
Add a known amount of purified CRYM or tissue homogenate to the reaction mixture and incubate for a few minutes to establish a baseline.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the P2C substrate.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
-
Calculation of Activity:
-
Calculate the enzyme activity from the initial rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
Drug Development Implications
The pipecolate pathway presents several potential targets for drug development.
-
Inhibitors of L-pipecolate oxidase could be explored as a therapeutic strategy for certain metabolic disorders, although the consequences of inhibiting this enzyme would need to be carefully evaluated.
-
Modulators of ketimine reductase (CRYM) activity could have implications for neurological conditions, given the enzyme's prominent role in the brain and its regulation by thyroid hormones. Developing compounds that can either enhance or inhibit CRYM activity could offer novel therapeutic avenues.
-
In the context of plant health and agriculture , compounds that can induce or enhance the pipecolate pathway could be developed as novel, environmentally friendly plant protection agents that boost the plant's own defense mechanisms.
Conclusion
The pipecolate pathway is a vital component of lysine metabolism with far-reaching biological significance. Its predominance in the brain underscores its importance in neurological function and its potential as a target for therapies aimed at neurological disorders. In plants, its role in immunity opens up new avenues for sustainable agriculture. This technical guide provides a foundational resource for researchers and professionals seeking to delve into the intricacies of this fascinating metabolic route. Further research, particularly in elucidating the precise regulatory mechanisms and obtaining comprehensive quantitative data, will undoubtedly uncover even more of its biological secrets and therapeutic potential.
References
- 1. Determination of pipecolic acid in urine and plasma by isotope dilution mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian forebrain ketimine reductase identified as μ-crystallin; potential regulation by thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for L-Pipecolic acid (HMDB0000716) [hmdb.ca]
- 7. L-pipecolate oxidase - Wikipedia [en.wikipedia.org]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Plasma levels of pipecolic acid in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Enzymatic Synthesis of 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 5-aminopentanamide from L-lysine. This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. The described method utilizes L-lysine monooxygenase to catalyze the conversion of L-lysine to this compound, offering a green and efficient alternative to traditional chemical synthesis routes. This protocol outlines the necessary materials, step-by-step experimental procedures, and data analysis techniques.
Introduction
The synthesis of amides is a fundamental process in organic chemistry, with wide-ranging applications in the pharmaceutical and chemical industries. This compound, in particular, serves as a key intermediate for the production of polyamides and other nitrogen-containing compounds. Traditional chemical methods for amide synthesis often require harsh reaction conditions, hazardous reagents, and complex purification steps. Enzymatic synthesis presents a more sustainable and selective alternative.
This protocol focuses on the use of L-lysine monooxygenase (DavB) for the production of this compound. This enzyme is part of a metabolic pathway in organisms like Pseudomonas putida, where it catalyzes the initial step in the conversion of L-lysine to 5-aminovalerate.[1][2] By carefully controlling the reaction conditions and potentially inhibiting the subsequent enzymatic step catalyzed by this compound amidohydrolase (DavA), this compound can be isolated as the primary product.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of this compound from L-lysine is the first step in a two-enzyme cascade that naturally leads to 5-aminovalerate.
Caption: Enzymatic conversion of L-lysine to 5-aminovalerate.
The experimental workflow for the synthesis and isolation of this compound is designed to maximize the yield of the intermediate product.
Caption: Experimental workflow for this compound synthesis.
Materials and Reagents
-
L-lysine
-
L-lysine monooxygenase (DavB) from Pseudomonas putida or a recombinant source
-
Nicotinamide adenine dinucleotide (NADH)
-
Tris-HCl buffer (or other suitable buffer, pH 7.0-8.0)
-
Oxygen source (e.g., air, pure oxygen)
-
Reaction vessel (e.g., temperature-controlled shaker flask)
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
Experimental Protocol
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dissolve L-lysine in the buffer to a final concentration of 10-50 g/L.
-
Add NADH to a final concentration of 0.1-1.0 mM.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
-
Enzyme Addition and Incubation:
-
Add L-lysine monooxygenase (DavB) to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 mg/mL.
-
Ensure adequate aeration of the reaction mixture by using a shaker flask with good headspace or by sparging with air or oxygen.
-
Incubate the reaction at a constant temperature (e.g., 30°C) with agitation (e.g., 250 rpm).
-
-
Reaction Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction in the aliquots immediately (e.g., by adding a strong acid like HCl to denature the enzyme).
-
Analyze the samples by HPLC to determine the concentrations of L-lysine and this compound.
-
-
Product Isolation and Purification:
-
Once the desired conversion of L-lysine to this compound is achieved, terminate the entire reaction.
-
Remove the enzyme from the reaction mixture, for example, by centrifugation if the enzyme is insoluble or by ultrafiltration.
-
The resulting supernatant contains this compound. Further purification can be achieved using techniques such as column chromatography.
-
Data Presentation
The following table summarizes key quantitative data from studies on the enzymatic conversion of L-lysine, which is relevant to the synthesis of this compound as an intermediate.
| Parameter | Value | Reference |
| Substrate | L-lysine | [1] |
| Enzyme | L-lysine monooxygenase (DavB) | [1][2] |
| Product | This compound (intermediate) | [1][2] |
| Optimal pH | 7.0 - 8.0 | [1] |
| Optimal Temperature | 30 - 37 °C | [3] |
| L-lysine Concentration | 30 g/L | [1] |
| Final 5-aminovalerate Titer | 20.8 g/L (from 30 g/L L-lysine) | [1] |
| Reaction Time | 12 hours | [1] |
Discussion
The successful synthesis of this compound via this enzymatic route is highly dependent on the ability to stop the reaction before the intermediate is consumed by the subsequent enzyme, this compound amidohydrolase (DavA). In a whole-cell biocatalyst system expressing both enzymes, isolating this compound would be challenging.[3] Therefore, using a purified L-lysine monooxygenase or an engineered organism that only expresses this enzyme is crucial.
Future work could focus on the co-immobilization of L-lysine monooxygenase and an NADH regeneration system to improve the economic feasibility of the process. Further optimization of reaction conditions, such as dissolved oxygen levels and substrate feeding strategies, could also lead to higher product yields and titers.
Conclusion
This protocol provides a framework for the enzymatic synthesis of this compound from L-lysine. By leveraging the specificity of L-lysine monooxygenase, this method offers a promising green chemistry approach for the production of this valuable chemical intermediate. The provided workflow and data serve as a starting point for researchers to develop and optimize this biocatalytic process for their specific applications.
References
- 1. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Yield Synthesis of 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-yield chemical synthesis of 5-Aminopentanamide, a valuable research chemical. The document includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the synthetic workflow and its relevant biological pathway.
Introduction
This compound is a fatty amide that serves as an intermediate in the lysine degradation pathway.[1][2][3][4][5] While its direct role in signaling pathways is not extensively characterized, its position within a key metabolic route suggests its potential for research in metabolic studies, enzymology, and as a building block for the synthesis of more complex molecules. The following protocol outlines a reliable method for its synthesis from commercially available starting materials.
Synthesis Strategy
The most effective strategy for the high-yield synthesis of this compound involves a two-step process:
-
Amidation of N-Boc-5-aminovaleric acid: The carboxyl group of N-Boc-5-aminovaleric acid is activated and subsequently reacted with ammonia to form the corresponding amide.
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the final product, this compound, as a stable salt.
This approach ensures high yields by preventing side reactions involving the free amino group during the amidation step.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (5-amino-5-oxopentyl)carbamate (2)
Materials:
-
N-Boc-5-aminovaleric acid (1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (0.5 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of N-Boc-5-aminovaleric acid (1.0 eq) in anhydrous DCM (0.5 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acyl chloride is used in the next step without further purification.
-
The crude acyl chloride is dissolved in anhydrous DCM (0.5 M) and cooled to 0 °C.
-
A solution of ammonia (2.5 eq, 0.5 M in 1,4-dioxane) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography (Silica gel, 5% Methanol in DCM) to afford pure tert-butyl (5-amino-5-oxopentyl)carbamate (2).
Protocol 2: Synthesis of this compound hydrochloride (3)
Materials:
-
tert-butyl (5-amino-5-oxopentyl)carbamate (2)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
tert-butyl (5-amino-5-oxopentyl)carbamate (1.0 eq) is dissolved in 4 M HCl in 1,4-dioxane (10 eq).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, and the precipitate is collected by filtration.
-
The solid is washed with diethyl ether and dried under vacuum to yield this compound hydrochloride (3) as a white solid.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | N-Boc-5-aminovaleric acid | tert-butyl (5-amino-5-oxopentyl)carbamate | 1. SOCl₂, DCM, 0 °C to rt, 2h2. NH₃ (0.5 M in dioxane), DCM, 0 °C to rt, 4h | 85-95 | >98 |
| 2 | tert-butyl (5-amino-5-oxopentyl)carbamate | This compound hydrochloride | 4 M HCl in dioxane, rt, 4h | 90-98 | >99 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the high-yield synthesis of this compound hydrochloride.
Biological Pathway: Lysine Degradation
Caption: Simplified diagram of the lysine degradation pathway highlighting this compound.
Application Notes for Research
Potential Research Applications
Given that this compound is a known intermediate in the lysine degradation pathway, its primary research applications lie in the fields of biochemistry and metabolic research.
-
Enzyme Inhibition Studies: this compound can be utilized as a substrate or a potential inhibitor for enzymes involved in the lysine degradation pathway, such as 5-aminopentanamidase.[1] Such studies are crucial for understanding enzyme kinetics and for the development of novel enzyme inhibitors.
-
Metabolic Pathway Analysis: As a stable intermediate, this compound can be used as a standard in metabolomic studies to trace the flux through the lysine degradation pathway under various physiological or pathological conditions. This can provide insights into metabolic dysregulation in diseases.
-
Precursor for Chemical Synthesis: The primary amine and amide functionalities of this compound make it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds.
Proposed Experimental Workflow: Investigating Enzyme Kinetics
The following workflow outlines a general procedure for studying the kinetics of 5-aminopentanamidase using the synthesized this compound.
Caption: Experimental workflow for determining the kinetic parameters of 5-aminopentanamidase.
References
- 1. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Aminopentanamide by High-Performance Liquid Chromatography (HPLC)
Introduction
5-Aminopentanamide, a derivative of the non-proteinogenic amino acid 5-aminovaleric acid, is a molecule of interest in various biological and chemical research areas. Accurate quantification of this compound is crucial for understanding its role in metabolic pathways, for its use as a building block in chemical synthesis, or in quality control processes. Due to its lack of a significant chromophore, direct quantification of this compound by HPLC with UV detection is challenging. This application note describes a robust and sensitive HPLC method involving pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enable fluorescent detection. This method is suitable for the quantification of this compound in aqueous samples and other matrices following appropriate sample preparation.
Principle
The primary amine group of this compound reacts with FMOC-Cl in a buffered alkaline solution to form a highly fluorescent derivative. This derivative is then separated from the excess reagent and other sample components by reversed-phase HPLC and quantified using a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade or Milli-Q)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector (FLD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
-
Pipettes and volumetric flasks
Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with a sodium hydroxide solution.
-
FMOC-Cl Reagent (3 mM): Dissolve 7.76 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Procedure
-
To 100 µL of each standard or sample solution in a clean microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 3 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To stop the reaction and quench the excess FMOC-Cl, add 100 µL of 0.1 M glycine solution and vortex for 15 seconds.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation | 265 nm |
| Emission | 315 nm |
Data Presentation
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound-FMOC | 1 - 100 | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | < 2.0 | < 3.0 |
| 25 | < 1.5 | < 2.5 |
| 75 | < 1.0 | < 2.0 |
Table 3: Accuracy (Spike Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |
| 10 | 98.5 - 101.2 | < 2.0 |
| 50 | 99.1 - 100.8 | < 1.5 |
| 90 | 98.9 - 101.0 | < 1.5 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Application Note: Quantitative Analysis of 5-Aminopentanamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-aminopentanamide in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix. The described method demonstrates excellent linearity, accuracy, and precision, making it ideal for pharmacokinetic studies and other clinical research applications.
Introduction
This compound is a small molecule of interest in various biomedical research fields. Accurate quantification in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, including instrument parameters and method validation data.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC® HSS C18 (1.8 µm, 2.1 x 100 mm) or equivalent[3]
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.[4][5][6]
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.[8] The proposed fragmentation of this compound is based on the common fragmentation patterns of amides and amines, which typically involve the cleavage of the N-CO bond and alpha-cleavage.[9][10][11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1: 117.1 m/z -> Q3: 100.1 m/z (Loss of NH3)
-
This compound-d4 (IS): Q1: 121.1 m/z -> Q3: 104.1 m/z (Loss of NH3)
-
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
Results and Discussion
The developed method was validated for its linearity, accuracy, precision, and limit of quantification (LOQ).
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).[6][7]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 3 | 6.2 | 98.7 | 8.1 | 101.5 |
| Mid | 100 | 4.1 | 102.3 | 5.9 | 99.4 |
| High | 800 | 3.5 | 97.9 | 4.7 | 98.6 |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
This application note details a straightforward, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The "dilute and shoot" approach, following protein precipitation, minimizes sample preparation time and potential for error.[5] The method is highly sensitive, with an LLOQ of 1 ng/mL, and demonstrates excellent linearity, accuracy, and precision. This protocol is well-suited for high-throughput analysis in a variety of research and drug development settings.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. research.unipd.it [research.unipd.it]
- 4. opentrons.com [opentrons.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing an Enzyme Assay with 5-Aminopentanamide as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopentanamide is a key intermediate in the lysine degradation pathway in various microorganisms, including the metabolically versatile bacterium Pseudomonas putida.[1] This compound serves as a direct substrate for the enzyme 5-aminopentanamidase (also known as δ-aminovaleramidase), which catalyzes its hydrolysis to 5-aminopentanoate and ammonia.[2][3] The pathway is initiated by the conversion of L-lysine to this compound by L-lysine monooxygenase. Understanding the kinetics and activity of these enzymes is crucial for applications in metabolic engineering, biofuel production, and as a potential target for antimicrobial drug development.
These application notes provide detailed protocols for two distinct enzyme assays to determine the activity of 5-aminopentanamidase using this compound as a substrate. Additionally, protocols for assessing the activity of the upstream enzyme, L-lysine monooxygenase, are included.
Signaling Pathway: Lysine Degradation in Pseudomonas putida
The catabolism of L-lysine in Pseudomonas putida proceeds through the aminovalerate pathway, where this compound is a central intermediate. The initial steps involve the oxidative decarboxylation of L-lysine to produce this compound, a reaction catalyzed by L-lysine monooxygenase (encoded by the davB gene). Subsequently, 5-aminopentanamidase (encoded by the davA gene) hydrolyzes this compound to 5-aminopentanoate and ammonia.[4][5]
Quantitative Data Summary
The following tables summarize the kinetic parameters for the key enzymes involved in the initial steps of lysine degradation.
Table 1: Kinetic Parameters of 5-Aminopentanamidase (DavA) from Pseudomonas putida
| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |
| This compound | 0.25 | 1.8 | 9.0 | --INVALID-LINK-- |
Table 2: Kinetic Parameters of L-Lysine Monooxygenase (DavB) from Pseudomonas sp.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Reference |
| L-Lysine | 0.1 | 1.5 | 8.0 | --INVALID-LINK-- |
| L-Ornithine | 0.4 | 0.8 | 8.0 | --INVALID-LINK-- |
Experimental Protocols
Enzyme Assay Workflow
The general workflow for determining the activity of 5-aminopentanamidase involves preparing the enzyme and substrate, initiating the reaction, stopping the reaction at specific time points, and quantifying the product formed.
Protocol 1: 5-Aminopentanamidase Activity Assay (Ammonia Detection)
This protocol measures the production of ammonia using a coupled enzyme assay with glutamate dehydrogenase (GDH). GDH catalyzes the reductive amination of α-ketoglutarate with ammonia, consuming NADH, which can be monitored spectrophotometrically.
Materials:
-
Enzyme Source: Purified 5-aminopentanamidase or cell lysate containing the enzyme.
-
Substrate: this compound solution (100 mM stock in water).
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Coupled Enzyme Reagents:
-
α-ketoglutarate (100 mM stock in water).
-
NADH (10 mM stock in assay buffer).
-
Glutamate Dehydrogenase (GDH) (e.g., from bovine liver, ~100 units/mL).
-
-
Microplate Reader capable of reading absorbance at 340 nm.
-
96-well UV-transparent microplate.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:
-
80 µL Assay Buffer
-
10 µL α-ketoglutarate (100 mM stock)
-
5 µL NADH (10 mM stock)
-
1 µL GDH (~100 units/mL)
-
Mix gently by pipetting.
-
-
Set up the Assay Plate:
-
Add 96 µL of the reaction mixture to each well of the 96-well plate.
-
Add 4 µL of the enzyme source (appropriately diluted) to the wells.
-
Include a negative control with 4 µL of buffer instead of the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of 100 mM this compound solution to each well to start the reaction. The final concentration of the substrate will be 10 mM. To determine K_m, vary the substrate concentration.
-
Immediately place the plate in the microplate reader.
-
-
Monitor the Reaction:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Calculate Enzyme Activity:
-
Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
-
Protocol 2: 5-Aminopentanamidase Activity Assay (5-Aminopentanoate Detection)
This protocol measures the formation of the amino acid product, 5-aminopentanoate, using the ninhydrin reaction, which produces a colored compound that can be quantified spectrophotometrically.
Materials:
-
Enzyme Source: Purified 5-aminopentanamidase or cell lysate.
-
Substrate: this compound solution (100 mM stock in water).
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
Ninhydrin Reagent: 2% (w/v) ninhydrin in ethanol or acetone (prepare fresh).[4]
-
Reaction Stop Solution: 1 M HCl.
-
Spectrophotometer or microplate reader capable of reading absorbance at 570 nm.
-
Heat block or water bath set to 100°C.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine:
-
80 µL Assay Buffer
-
10 µL Enzyme Source (appropriately diluted)
-
10 µL 100 mM this compound solution
-
-
Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Include a time-zero control where the HCl is added before the substrate.
-
-
Ninhydrin Reaction:
-
Quantification:
-
Transfer the solution to a cuvette or a 96-well plate.
-
Measure the absorbance at 570 nm.[2]
-
Prepare a standard curve using known concentrations of 5-aminopentanoate.
-
Determine the concentration of 5-aminopentanoate produced in the enzymatic reaction from the standard curve.
-
-
Calculate Enzyme Activity:
-
Calculate the amount of product formed per unit time and per amount of enzyme.
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-aminopentanoate per minute under the specified conditions.
-
Protocol 3: L-Lysine Monooxygenase Activity Assay
This is a discontinuous assay that measures the production of this compound from L-lysine. The product can be quantified by derivatization followed by HPLC.
Materials:
-
Enzyme Source: Purified L-lysine monooxygenase or cell lysate.
-
Substrate: L-lysine solution (100 mM stock in water).
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 8.0.
-
Cofactor: NADPH or NADH (10 mM stock in assay buffer).
-
Reaction Stop and Derivatization Reagent: e.g., Dansyl chloride solution.
-
HPLC system with a fluorescence or UV detector.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine:
-
80 µL Assay Buffer
-
5 µL NADPH or NADH (10 mM stock)
-
5 µL Enzyme Source
-
10 µL L-lysine (100 mM stock)
-
-
Incubate at 30°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., acetonitrile or acid).
-
-
Derivatization:
-
Derivatize the primary amine of the product, this compound, using a suitable reagent like dansyl chloride or o-phthalaldehyde (OPA) according to established protocols.
-
-
HPLC Analysis:
-
Separate the derivatized product from the substrate and other reaction components using a suitable reversed-phase HPLC column and gradient.
-
Detect the derivatized product using a fluorescence or UV detector.
-
-
Quantification and Activity Calculation:
-
Prepare a standard curve with known concentrations of derivatized this compound.
-
Quantify the amount of product formed in the enzymatic reaction.
-
Calculate the enzyme activity as µmol of product formed per minute per mg of enzyme.
-
Conclusion
The provided protocols offer robust methods for characterizing the enzymatic activity of 5-aminopentanamidase and its upstream enzyme, L-lysine monooxygenase. The choice of assay will depend on the available equipment and the specific research question. The ammonia detection assay is a continuous, high-throughput method, while the ninhydrin and HPLC-based assays are endpoint assays that can be useful for specific quantification of the respective products. These application notes serve as a comprehensive guide for researchers investigating lysine metabolism and related enzymatic pathways.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 2. Delta-aminovaleramidase of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel amidohydrolase with promiscuous esterase activity from a soil metagenomic library and its application in degradation of amide herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Lysine Catabolic Pathway in Pseudomonas putida: Interrelations with l-Lysine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amidase Enzyme Kinetics Using 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidases are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. The study of their kinetics is crucial for understanding their biological roles and for the development of therapeutic agents that target these enzymes. 5-Aminopentanamide, also known as δ-aminovaleramide, is a key substrate in the lysine degradation pathway, acted upon by the enzyme 5-aminopentanamidase (EC 3.5.1.30), also referred to as δ-aminovaleramidase. This enzyme catalyzes the hydrolysis of this compound to 5-aminopentanoate and ammonia. These application notes provide detailed protocols for studying the kinetics of this reaction, which is essential for researchers in metabolic diseases, oncology, and drug discovery.
Principle of the Assay
The enzymatic activity of 5-aminopentanamidase is determined by measuring the rate of ammonia production from the hydrolysis of this compound. The amount of ammonia released can be quantified using a variety of methods, including colorimetric assays (e.g., Berthelot's indophenol reaction) or an ammonium ion-selective electrode. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Vmax and Km, can be determined.
Quantitative Data Summary
The following table summarizes the kinetic parameters for 5-aminopentanamidase from Pseudomonas putida with this compound as the substrate. This data is essential for designing experiments and for comparative studies.
| Substrate | Enzyme Source | Km (M) | Vmax (µmol/min/mg) | Optimal pH |
| This compound | Pseudomonas putida | 1.1 x 10⁻³ | 15 | 7.5 - 8.5 |
Data derived from studies on δ-aminovaleramidase from Pseudomonas putida.
Experimental Protocols
Protocol 1: Amidase Activity Assay using the Berthelot (Indophenol) Reaction
This protocol describes a colorimetric method for determining the concentration of ammonia produced from the hydrolysis of this compound.
Materials:
-
This compound (substrate)
-
Purified 5-aminopentanamidase or cell lysate containing the enzyme
-
Phosphate buffer (100 mM, pH 8.0)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium sulfate (for standard curve)
-
Trichloroacetic acid (TCA), 15% (w/v)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.
-
Enzyme Dilution: Dilute the enzyme preparation in 100 mM phosphate buffer (pH 8.0) to a concentration that yields a linear reaction rate for at least 10 minutes.
-
Ammonia Standard Curve: Prepare a series of ammonium sulfate standards ranging from 10 to 500 µM in 100 mM phosphate buffer (pH 8.0).
-
-
Enzyme Reaction:
-
Set up a series of reactions in microcentrifuge tubes. For each reaction, add:
-
Phosphate buffer (100 mM, pH 8.0)
-
Varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)
-
Deionized water to a final volume of 90 µL.
-
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of 15% TCA.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
-
Ammonia Quantification (Berthelot Reaction):
-
Transfer 100 µL of the supernatant from each reaction tube to a new 96-well plate. Also, include the ammonia standards.
-
Add 50 µL of phenol-nitroprusside solution to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Construct a standard curve of absorbance versus ammonia concentration.
-
Determine the concentration of ammonia produced in each enzyme reaction from the standard curve.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used.
-
Protocol 2: Continuous Monitoring of Amidase Activity using an Ammonium Ion-Selective Electrode (ISE)
This protocol provides a continuous, real-time measurement of ammonia production.
Materials:
-
This compound
-
Purified 5-aminopentanamidase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ammonium ion-selective electrode
-
Stirred, thermostatted reaction vessel
-
Data acquisition system
Procedure:
-
Electrode Calibration: Calibrate the ammonium ISE according to the manufacturer's instructions using a series of known ammonium chloride standards.
-
Reaction Setup:
-
Add the reaction buffer to the thermostatted vessel.
-
Add the desired concentration of this compound.
-
Place the calibrated electrode into the solution and allow the reading to stabilize.
-
Start the data acquisition system to record the electrode potential over time.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small, known amount of the 5-aminopentanamidase.
-
Continuously record the change in electrode potential, which corresponds to the increase in ammonia concentration.
-
-
Data Analysis:
-
Convert the change in electrode potential to the change in ammonia concentration using the calibration curve.
-
The initial rate of the reaction is the slope of the linear portion of the concentration vs. time plot.
-
Repeat the experiment at various substrate concentrations to determine Km and Vmax.
-
Visualizations
Lysine Degradation Pathway
The following diagram illustrates the metabolic pathway for lysine degradation, highlighting the role of 5-aminopentanamidase.
Caption: Lysine degradation pathway via this compound.
Experimental Workflow for Amidase Kinetics
This diagram outlines the key steps in determining the kinetic parameters of an amidase.
Caption: Workflow for determining amidase kinetic parameters.
Purification of synthesized 5-Aminopentanamide from a reaction mixture
Abstract
This application note provides detailed protocols for the purification of 5-aminopentanamide from a typical synthetic reaction mixture. Due to its polar nature, containing both a primary amine and an amide functional group, purification can be challenging. This document outlines two primary methods for purification: recrystallization and ion-exchange chromatography, followed by characterization using High-Performance Liquid Chromatography (HPLC). These protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other biologically active molecules.[1] Synthesis of this compound, for instance, from the corresponding carboxylic acid or acyl chloride, often results in a crude reaction mixture containing unreacted starting materials, reagents, and byproducts.[2] The presence of both a basic amino group and a polar amide group imparts high polarity and water solubility to the molecule, making its separation from polar impurities challenging using standard reversed-phase chromatography.[3][4][5] This note details effective purification strategies to obtain high-purity this compound.
Materials and Methods
Assumed Reaction Mixture Composition
For the purpose of these protocols, we assume a reaction mixture resulting from the amidation of 5-aminopentanoic acid. The primary components of the crude mixture are assumed to be:
-
This compound: The desired product.
-
5-Aminopentanoic Acid: Unreacted starting material.
-
Ammonium Chloride: A common byproduct from amidation reactions using ammonia and an activating agent.
-
Coupling Agents/Byproducts: Depending on the synthesis route (e.g., carbodiimide byproducts).
-
Solvent: The reaction solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
Protocol 1: Purification by Recrystallization
Recrystallization is often a preferred method for the purification of amides.[6] This technique relies on the differences in solubility of the compound and impurities in a given solvent system at different temperatures.
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude this compound in various polar solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixture of ethanol and water) to identify a suitable recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating ionic compounds, such as amines.[7][8][9] This method separates molecules based on their net charge by utilizing a charged stationary phase.
Experimental Protocol:
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W X8) in its H+ form. This resin will bind the positively charged this compound (protonated amine) while neutral and anionic impurities will pass through.
-
Column Packing: Prepare a column with the selected cation-exchange resin.
-
Equilibration: Equilibrate the column with deionized water or a low concentration acid solution (e.g., 0.1 M HCl).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to elute any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound this compound using a gradient of a volatile base, such as aqueous ammonia (e.g., 0.5 M to 2 M). The ammonia will deprotonate the amine, releasing it from the resin.
-
Fraction Collection: Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., Thin Layer Chromatography with ninhydrin staining).
-
Solvent Removal: Combine the product-containing fractions and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound.
Characterization: High-Performance Liquid Chromatography (HPLC)
The purity of the final product should be assessed using HPLC.[10][11] Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase method with an appropriate ion-pairing agent may be required for good retention and separation.[3]
HPLC Method Parameters:
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 95% A to 50% A over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5 µL |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25 °C (g/L) | Solubility at 78 °C (Ethanol) / 82 °C (Isopropanol) (g/L) |
| Water | High (Predicted: 139 g/L)[1] | Very High |
| Ethanol | Moderate | High |
| Isopropanol | Low | Moderate |
| Acetonitrile | Low | Moderate |
| Dichloromethane | Very Low | Low |
| Hexane | Insoluble | Insoluble |
Table 2: Comparison of Purification Methods
| Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Differential Solubility | 60-80% | >98% | Simple, cost-effective, scalable.[6] | Dependent on finding a suitable solvent, may not remove all impurities. |
| Ion-Exchange Chromatography | Charge-based Separation | 70-90% | >99% | High resolution and capacity for ionic compounds.[7][8] | More complex, requires specific equipment, solvent and resin costs. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Ion-exchange chromatography protocol steps.
Conclusion
The purification of this compound from a synthetic reaction mixture can be effectively achieved using either recrystallization or ion-exchange chromatography. The choice of method will depend on the specific impurities present, the desired final purity, and the scale of the purification. For a straightforward and scalable approach, recrystallization is a viable option, provided a suitable solvent system can be identified. For achieving very high purity and for separating from ionic impurities, ion-exchange chromatography is the recommended method. Purity assessment by HPLC is crucial to confirm the success of the purification protocol.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. waters.com [waters.com]
- 4. biotage.com [biotage.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijsra.net [ijsra.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Free Synthesis of 5-Aminopentanamide using L-Lysine Monooxygenase
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminopentanamide is a valuable bifunctional molecule with applications as a building block in the synthesis of specialty chemicals and pharmaceuticals, including polyamides like Nylon-5.[1] Traditional chemical synthesis routes can be complex and environmentally harsh. Enzymatic synthesis offers a green and highly specific alternative. This document details a method for producing this compound from L-lysine using the enzyme L-lysine monooxygenase (DavB), synthesized in a high-yield E. coli-based cell-free expression (CFE) system.
Cell-free protein synthesis (CFPS) is a powerful platform for rapid enzyme prototyping and production.[2][3] By removing the constraints of a living cell, CFE systems offer an open environment for direct manipulation and optimization of reaction conditions, enabling the production of complex or cytotoxic enzymes that may be difficult to express in vivo.[4][5] This protocol provides a comprehensive workflow for expressing active L-lysine monooxygenase and utilizing it for the efficient biosynthesis of this compound.
Principle of the Enzymatic Pathway
The synthesis of this compound from L-lysine is achieved in a single enzymatic step catalyzed by L-lysine monooxygenase (DavB), an enzyme found in the lysine degradation pathway of organisms like Pseudomonas putida.[1][6] The reaction involves the oxidative decarboxylation of L-lysine, consuming molecular oxygen and a reducing equivalent (NADH).
Experimental Protocols
Protocol 1: Preparation of S30 Cell Extract from E. coli
This protocol describes the preparation of a high-activity S30 cell extract from E. coli BL21 Star™ (DE3), a strain optimized for protein expression.
Materials:
-
E. coli BL21 Star™ (DE3) strain
-
2xYT medium
-
S30 Buffer: 10 mM Tris-acetate (pH 8.2), 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT.
-
Centrifuge, sonicator, incubator, spectrophotometer.
Methodology:
-
Inoculate 1 L of 2xYT medium with a fresh overnight culture of E. coli BL21 Star™ (DE3).
-
Grow the culture at 37°C with vigorous shaking (200-250 RPM) until the optical density at 600 nm (OD600) reaches 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet three times with ice-cold S30 buffer.
-
Weigh the wet cell pellet. For each gram of cells, resuspend in 1 mL of S30 buffer.[7]
-
Lyse the cells using a sonicator on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is the S30 extract).
-
Incubate the S30 extract at 37°C for 60-80 minutes to degrade endogenous mRNA and nucleases.
-
Aliquot the final extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Cell-Free Expression of L-Lysine Monooxygenase (DavB)
This protocol details the setup of a batch-format cell-free protein synthesis reaction.
Materials:
-
Prepared S30 Cell Extract
-
Plasmid or linear DNA template encoding the davB gene with a T7 promoter and ribosome binding site (RBS).
-
Energy Solution: 330 mM Phosphoenolpyruvate (PEP), 10 mM ATP, 8 mM GTP, 5 mM CTP, 5 mM UTP.
-
Amino Acid Mix: 20 mM of each of the 20 standard amino acids.
-
Cofactors: NAD+, FAD (Flavin adenine dinucleotide, essential for monooxygenase activity).
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM Potassium glutamate, 10 mM Ammonium glutamate, 12 mM Magnesium glutamate, 2% PEG-8000.
Methodology:
-
Thaw all components on ice.
-
Assemble the cell-free reaction mixture in a microcentrifuge tube as described in Table 2. It is recommended to prepare a master mix of common reagents.
-
Add the DNA template encoding DavB to the reaction mixture to a final concentration of 5-10 nM for plasmids or 20-30 nM for linear templates.
-
Incubate the reaction at 29-37°C for 4-8 hours. Optimal temperature and time may need to be determined empirically.[8]
-
After incubation, the reaction mixture containing the synthesized DavB enzyme can be used directly for the enzymatic synthesis of this compound or stored at -20°C.
Protocol 3: Enzymatic Synthesis and Product Analysis
This protocol uses the CFE-synthesized DavB to produce this compound.
Materials:
-
CFE reaction mixture containing synthesized DavB.
-
Substrate Solution: 200 mM L-lysine, 20 mM NADH, 2 mM FAD in 100 mM phosphate buffer (pH 7.5).
-
High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system for product analysis.
Methodology:
-
Combine 100 µL of the CFE reaction mixture with 900 µL of the Substrate Solution.
-
Incubate the reaction at 30°C for 12-24 hours with gentle shaking.
-
Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol or by heat inactivation at 80°C for 10 min).
-
Centrifuge the quenched reaction to pellet any precipitate.
-
Analyze the supernatant for the presence of this compound using HPLC or LC-MS. A standard of this compound should be used for quantification.
Data Presentation
Quantitative yields of expressed proteins are a critical metric for evaluating the efficiency of a cell-free system. The expected yield of the target enzyme can vary based on the specific CFE platform and reaction conditions.
Table 1: Typical Protein Yields in Common Cell-Free Expression Systems
| Cell-Free System Type | Energy Source | Typical Protein Yield (mg/mL) | Reference |
|---|---|---|---|
| E. coli S30 Extract (Batch) | Phosphoenolpyruvate (PEP) | 0.5 - 1.5 | [8] |
| E. coli S30 Extract (Batch) | Maltodextrin/Glucose | 1.0 - 2.0 | [8][9] |
| PURE System (Reconstituted) | Creatine Phosphate / PEP | 0.1 - 0.6 | [10] |
| V. natriegens Extract (Batch) | PEP / Glucose | ~1.6 |[3] |
Table 2: Example Reaction Components for a 50 µL DavB CFE Synthesis
| Component | Stock Concentration | Volume per 50 µL Rxn | Final Concentration |
|---|---|---|---|
| S30 Cell Extract | - | 15 µL | 30% (v/v) |
| Reaction Buffer | 3.3x | 15 µL | 1x |
| Energy Solution | 10x | 5 µL | 1x |
| Amino Acid Mix | 10x | 5 µL | 2 mM each |
| NAD+ | 20 mM | 1.25 µL | 0.5 mM |
| FAD | 10 mM | 0.25 µL | 50 µM |
| DavB Plasmid DNA | 500 nM | 0.5 µL | 5 nM |
| Nuclease-Free Water | - | 3 µL | - |
| Total Volume | | 50 µL | |
Visualizations of Workflows
References
- 1. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthelis.com [synthelis.com]
- 5. Applications of cell free protein synthesis in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: From Cells to Cell-Free Protein Synthesis within 24 Hours Using Cell-Free Autoinduction Workflow [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. Cell-free synthetic biology for natural product biosynthesis and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of 5-Aminopentanamide in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the intricate network of biochemical pathways within a cell or organism.[1][2] By introducing a molecule enriched with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), researchers can track its metabolic fate, identify downstream metabolites, and quantify metabolic fluxes.[2] 5-Aminopentanamide is a key intermediate in the lysine degradation pathway, particularly in certain microorganisms like Pseudomonas putida. In this pathway, L-lysine undergoes oxidative decarboxylation to form this compound, which is subsequently hydrolyzed to 5-aminopentanoate.[3][4] Isotopic labeling of this compound provides a valuable tool to probe the dynamics of lysine metabolism and its connections to central carbon and nitrogen metabolism.
These application notes provide detailed protocols for the synthesis of ¹³C- and ¹⁵N-labeled this compound, its application in metabolic tracing studies, and the subsequent analysis of labeled metabolites using mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 13023-70-6 | [5] |
Table 2: Key Metabolites and Enzymes in the this compound Pathway
| Metabolite / Enzyme | Role in Pathway | Typical Intracellular Concentration (E. coli) |
| L-Lysine | Precursor | 0.1 - 10 mM |
| This compound | Intermediate | Highly variable, typically low (µM range) |
| 5-Aminopentanoate | Product of hydrolysis | Variable |
| Lysine 2-monooxygenase (davB) | Catalyzes oxidation of L-lysine | - |
| 5-Aminopentanamidase (davA) | Catalyzes hydrolysis of this compound | - |
Table 3: Kinetic Parameters of 5-Aminopentanamidase from Pseudomonas putida
| Parameter | Value | Conditions |
| Km for this compound | ~0.1 mM | pH 8.5, 30°C |
| Vmax | Variable depending on enzyme prep. | pH 8.5, 30°C |
Experimental Protocols
Protocol 1: Synthesis of [¹³C₅]-5-Aminopentanamide
This protocol describes the synthesis of uniformly ¹³C-labeled this compound from commercially available [U-¹³C₅]-5-aminopentanoic acid.
Materials:
-
[U-¹³C₅]-5-Aminopentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ammonia (NH₃) gas or a solution in an organic solvent
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Flash chromatography system with silica gel
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [U-¹³C₅]-5-aminopentanoic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride should be used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude [U-¹³C₅]-5-aminopentanoyl chloride in anhydrous DCM and cool the solution in a dry ice/acetone bath (-78°C).
-
Bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a pre-cooled solution of ammonia in an organic solvent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield [¹³C₅]-5-aminopentanamide as a solid.
-
Protocol 2: Synthesis of [¹⁵N]-5-Aminopentanamide
This protocol describes the synthesis of ¹⁵N-labeled this compound at the amide nitrogen using [¹⁵N]-ammonia.
Materials:
-
5-Aminopentanoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
[¹⁵N]-Ammonium chloride
-
Triethylamine (TEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 5-aminopentanoic acid, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.
-
-
Amidation with [¹⁵N]-Ammonia:
-
In a separate flask, generate [¹⁵N]-ammonia gas by reacting [¹⁵N]-ammonium chloride with a strong base (e.g., NaOH), or use a commercially available solution of [¹⁵N]-ammonia.
-
Add triethylamine (2 equivalents) to the NHS-ester solution.
-
Bubble the generated [¹⁵N]-ammonia gas through the reaction mixture or add the [¹⁵N]-ammonia solution.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under high vacuum.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain [¹⁵N]-5-aminopentanamide.
-
Protocol 3: Metabolic Tracing in Cell Culture
This protocol outlines a general procedure for using isotopically labeled this compound to trace lysine metabolism in a bacterial culture (e.g., Pseudomonas putida).
Materials:
-
Bacterial strain of interest (e.g., P. putida)
-
Defined minimal medium
-
Isotopically labeled this compound ([¹³C₅]- or [¹⁵N]-5-aminopentanamide)
-
Unlabeled this compound (for control)
-
Shaking incubator
-
Centrifuge
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Grow the bacterial strain in a defined minimal medium to mid-log phase.
-
Prepare two sets of cultures: one to be supplemented with the isotopically labeled this compound and a control culture with unlabeled this compound.
-
Add the labeled or unlabeled this compound to the respective cultures to a final concentration of 1-5 mM.
-
Continue to incubate the cells for a time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for uptake and metabolism.
-
-
Metabolite Quenching and Extraction:
-
At each time point, rapidly harvest a defined volume of cell culture.
-
Immediately quench metabolic activity by adding the cell suspension to a cold quenching solution.
-
Centrifuge the quenched cells at a low temperature to pellet them.
-
Remove the supernatant and extract the intracellular metabolites by adding a cold extraction solvent to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).[6]
-
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation:
-
Separate the metabolites using a suitable chromatography method, such as reversed-phase or HILIC, depending on the polarity of the target analytes.
-
A typical gradient for HILIC might involve a mobile phase of acetonitrile and water with a buffer like ammonium formate.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both full scan MS and MS/MS data.
-
In the full scan MS, look for the mass shift corresponding to the incorporated isotope (e.g., +5 for [¹³C₅]-5-aminopentanamide and its downstream metabolites).
-
The MS/MS fragmentation pattern will help to confirm the identity of the metabolites and localize the position of the label in some cases.[4][7]
-
-
Data Analysis:
-
Process the raw data using software capable of identifying and quantifying isotopologues.
-
Determine the mass isotopomer distribution (MID) for this compound and its downstream metabolites to calculate the fractional contribution of the tracer to each metabolite pool.
-
Protocol 5: NMR Analysis of Labeled Metabolites
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm assignments.[8]
-
The presence of ¹³C labels will result in characteristic splitting patterns in the ¹H spectrum and enhanced signals in the ¹³C spectrum.[9]
-
-
Data Analysis:
-
Process and analyze the NMR spectra to identify and quantify the labeled metabolites.
-
The specific splitting patterns and chemical shifts will provide information on the position of the isotopic label within the molecule.
-
Visualization of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Genome-Scale Reconstruction and Analysis of the Pseudomonas putida KT2440 Metabolic Network Facilitates Applications in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for Aqueous Solutions of 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and stability assessment of aqueous solutions of 5-Aminopentanamide. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a fatty amide consisting of a pentanamide structure with an amino substituent at the 5-position.[1] It is a metabolite in the lysine degradation pathway.[2] The stability of its aqueous solutions is critical for its use in research and development. The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond, which is significantly influenced by pH and temperature.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 13023-70-6 | [3] |
Handling and Storage of Aqueous Solutions
Proper handling and storage are essential to maintain the stability of this compound aqueous solutions. The primary degradation route is hydrolysis of the amide bond, which is catalyzed by both acidic and basic conditions.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C for long-term storage. For short-term storage (up to a few days), 2-8°C is acceptable. | Low temperatures decrease the rate of chemical degradation, including hydrolysis. |
| pH | Maintain solutions at a slightly acidic to neutral pH (pH 5-7). | Stability is compromised in moderately acidic (pH ~4) or basic (pH ~10) conditions, where hydrolysis to the corresponding amino acid is accelerated.[4] |
| Light Exposure | Store solutions in amber vials or protect from light. | To prevent potential photodegradation. |
| Freeze-Thaw Cycles | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Minimizes physical stress on the molecule and reduces the introduction of contaminants.[5] |
General Handling Precautions:
-
Use sterile, high-purity water (e.g., Milli-Q or equivalent) to prepare solutions.
-
Prepare solutions in a clean environment to prevent microbial contamination, which can lead to enzymatic degradation.
-
Before use, allow refrigerated or frozen solutions to warm to room temperature slowly.
Stability Data (Illustrative)
The following table provides an illustrative summary of the stability of this compound in aqueous solutions under different conditions. This data is based on general principles of amide stability and should be confirmed by specific experimental studies.
| Storage Condition | pH | Temperature | Duration | Expected Purity |
| Long-Term | 6.0 | -20°C | 6 months | >98% |
| Short-Term | 6.0 | 4°C | 14 days | >95% |
| Room Temperature | 6.0 | 25°C | 24 hours | >90% |
| Acidic | 4.0 | 25°C | 24 hours | <80% |
| Basic | 10.0 | 25°C | 24 hours | <75% |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound (MW: 116.16 g/mol ) is 1.16 mg.
-
Weigh the compound: Accurately weigh the calculated amount of this compound solid.
-
Dissolution: Add the solid to a volumetric flask. Add a portion of the desired solvent (e.g., sterile water or a pH 6.0 buffer) and gently swirl to dissolve.
-
Final Volume: Once dissolved, add the solvent to the final desired volume.
-
Storage: Aliquot the solution into single-use vials and store at ≤ -20°C.
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound solutions under various conditions.
-
Prepare Solutions: Prepare aqueous solutions of this compound at the desired concentration in different buffers (e.g., pH 4, 7, and 10).
-
Storage: Store aliquots of each solution at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from each condition.
-
Sample Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound and the formation of any degradation products. A reversed-phase C18 column is often suitable. The mobile phase composition will need to be optimized.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Protocol for Photostability Testing
This protocol is based on ICH Q1B guidelines.[6][7]
-
Sample Preparation: Prepare an aqueous solution of this compound in a chemically inert, transparent container.
-
Control Sample: Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Light Exposure: Expose the sample and control to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, analyze both the exposed and control samples by a suitable analytical method (e.g., HPLC) to quantify the amount of this compound and detect any photodegradation products.
-
Evaluation: Compare the results from the exposed sample to the control sample to assess the extent of photodegradation.
Diagrams
Caption: Primary degradation pathway of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the hydrolysis of thiamethoxam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 5-Aminopentanamide in Metabolic Flux Analysis
Disclaimer: The following application notes and protocols describe a hypothetical application of 5-Aminopentanamide in studying metabolic flux. As of the current literature, the use of this compound as a direct tracer or modulator for metabolic flux analysis has not been documented. This document is intended to provide a theoretical framework for researchers, scientists, and drug development professionals on how this molecule could be employed based on its known metabolic context and established methodologies in metabolic flux analysis.
Introduction
Metabolic flux analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system, providing a snapshot of cellular physiology.[1][2] The choice of tracer is paramount for accurately interrogating specific pathways. This compound is a known intermediate in the lysine degradation pathway, particularly in certain microorganisms like Pseudomonas putida.[3] In this pathway, L-lysine is converted to this compound, which is subsequently hydrolyzed to 5-aminopentanoate (also known as 5-aminovalerate).[3]
This document outlines a hypothetical application of isotopically labeled this compound as a metabolic tracer to quantify the flux through the downstream portion of the lysine degradation pathway. By introducing a labeled version of this intermediate, researchers could potentially bypass the initial steps of lysine catabolism and directly measure the activity of the enzymes responsible for its conversion and subsequent metabolism.
Potential Applications:
-
Elucidating Microbial Metabolism: Quantifying the capacity of microorganisms to utilize lysine-derived intermediates.
-
Enzyme Characterization: Studying the in vivo kinetics of amidohydrolases that act on this compound.
-
Drug Development: Screening for inhibitors of the lysine degradation pathway, which may be relevant in specific infectious diseases or metabolic disorders.
Hypothetical Signaling Pathway: Lysine Degradation
The diagram below illustrates a simplified lysine degradation pathway in Pseudomonas, highlighting the position of this compound.
Caption: Simplified Lysine Degradation Pathway.
Experimental Design and Workflow
A stable isotope tracing experiment using labeled this compound would involve introducing the tracer into a cell culture and monitoring its conversion into downstream metabolites over time.
Workflow Diagram:
Caption: Experimental Workflow for Metabolic Flux Analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for a bacterial culture, such as Pseudomonas putida, grown in a defined minimal medium.
Materials:
-
Pseudomonas putida strain
-
Minimal medium (e.g., M9 salts) with a defined carbon source (e.g., 20 mM glucose)
-
Isotopically labeled this compound (e.g., [U-¹³C₅, ¹⁵N₂]-5-Aminopentanamide), sterile-filtered
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a pre-culture of P. putida in minimal medium and grow overnight at 30°C with shaking.
-
The next day, dilute the pre-culture into fresh minimal medium to an optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Grow the main culture at 30°C with shaking until it reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
To initiate the labeling experiment, add the sterile, isotopically labeled this compound to the culture to a final concentration of 1 mM.
-
Immediately withdraw a t=0 sample and continue incubating the culture.
-
Collect samples at subsequent time points (e.g., 2, 5, 10, 20, and 30 minutes). For each sample, rapidly transfer a defined volume (e.g., 1 mL) of the cell suspension for quenching.
Protocol 2: Metabolite Extraction
This protocol uses a cold methanol quenching and extraction method to preserve the metabolic state of the cells.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20), pre-chilled to -20°C
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
Procedure:
-
For each time point, add 1 mL of cell culture to 4 mL of pre-chilled quenching solution. Vortex immediately.
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.
-
Incubate the samples on a shaker for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for analyzing the labeled metabolites. Specific parameters will need to be optimized for the available instrumentation.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile phases (e.g., A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid).
-
Metabolite standards (unlabeled this compound, 5-aminopentanoate, glutarate).
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
Inject the sample onto the HILIC column.
-
Run a gradient elution to separate the polar metabolites.
-
Acquire mass spectrometry data in both positive and negative ion modes, collecting full scan data to observe all isotopologues.
-
Perform targeted MS/MS on the unlabeled standards to confirm fragmentation patterns and retention times.
-
Analyze the experimental samples, extracting ion chromatograms for the different isotopologues of 5-aminopentanoate and glutarate.
Data Presentation and Interpretation
The primary data from this experiment will be the mass isotopomer distributions (MIDs) of the downstream metabolites. This data can be presented in tabular format to track the incorporation of the heavy isotopes over time.
Table 1: Hypothetical Mass Isotopomer Distribution of 5-Aminopentanoate
| Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |
| 0 min | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 min | 75.2 | 2.1 | 5.5 | 8.9 | 4.3 | 2.8 | 1.0 | 0.2 |
| 5 min | 45.8 | 3.5 | 8.9 | 15.6 | 12.1 | 9.3 | 3.5 | 1.3 |
| 10 min | 20.1 | 4.0 | 10.2 | 18.3 | 19.8 | 18.6 | 7.1 | 1.9 |
| 20 min | 8.5 | 3.8 | 9.9 | 17.5 | 22.1 | 25.5 | 10.2 | 2.5 |
| 30 min | 5.2 | 3.5 | 9.5 | 16.9 | 21.5 | 28.1 | 12.3 | 3.0 |
Data is hypothetical and assumes the use of [U-¹³C₅, ¹⁵N₂]-5-Aminopentanamide as a tracer. M+n represents the molecule with 'n' heavy isotopes.
Table 2: Calculated Metabolic Fluxes
| Reaction | Flux (nmol/mg biomass/min) | Standard Deviation |
| This compound -> 5-Aminopentanoate | 15.4 | 1.2 |
| 5-Aminopentanoate -> Glutarate Semialdehyde | 12.8 | 1.5 |
| Glutarate -> TCA Cycle | 10.5 | 1.1 |
Fluxes are calculated from the rate of appearance of labeled downstream metabolites, normalized to cell biomass. Data is hypothetical.
Interpretation:
The rate of decrease in the M+0 fraction of 5-aminopentanoate and the corresponding increase in its labeled forms (M+1 to M+7) would indicate the rate of its synthesis from the labeled this compound. By fitting this time-course data to a metabolic model, the net flux through the amidohydrolase reaction can be quantified. Similar analysis of glutarate isotopomers would provide flux rates for the downstream pathway.
Conclusion
While the direct application of this compound for metabolic flux analysis is not yet established, its position as a key intermediate in the lysine degradation pathway makes it a theoretically viable and interesting candidate for use as a metabolic tracer. The protocols and frameworks outlined here provide a foundation for researchers to explore this potential application, which could offer more specific insights into the catabolism of lysine and its derivatives in various biological systems. Such studies would require the chemical or enzymatic synthesis of isotopically labeled this compound, a crucial first step for this research direction.[4][5][6]
References
- 1. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 4. ethz.ch [ethz.ch]
- 5. Synthesis and applications of isotopically labelled compounds 1991 [inis.iaea.org]
- 6. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-Aminopentanamide Derivatives in the Screening for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel enzyme inhibitors is a cornerstone of modern drug discovery and development. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a wide range of diseases, from metabolic disorders to cancer. The identification of small molecules that can modulate enzyme activity is therefore of paramount importance. The 5-aminopentanamide scaffold, a simple yet versatile chemical structure, offers a promising starting point for the synthesis of diverse compound libraries aimed at discovering new enzyme inhibitors. While this compound itself is a known substrate for the enzyme 5-aminopentanamidase in the lysine degradation pathway, its chemical backbone, featuring a primary amine and an amide group separated by a flexible alkyl chain, provides a valuable template for generating derivatives with the potential to interact with the active sites of various enzymes.[1]
This document provides detailed application notes and protocols for utilizing derivatives of the this compound scaffold in screening for novel enzyme inhibitors. We will cover the design and synthesis of inhibitor libraries, experimental protocols for high-throughput screening, and data analysis.
Designing a this compound-Based Inhibitor Library
The rationale behind using the this compound scaffold lies in its potential for facile chemical modification at both the N-terminus (amino group) and the C-terminus (amide group). This allows for the creation of a diverse library of compounds with varying physicochemical properties to explore the chemical space around an enzyme's active site.
General Synthesis Strategy:
The synthesis of a this compound-based library typically starts with a protected form of 5-aminopentanoic acid (also known as 5-aminovaleric acid). The general workflow involves:
-
Protection: The amino group of 5-aminopentanoic acid is protected to prevent side reactions.
-
Amide Formation: The carboxylic acid is then coupled with a diverse range of amines to generate a library of amides.
-
Deprotection: The protecting group on the primary amine is removed.
-
N-terminus Modification: The now free amino group can be further modified by acylation, sulfonylation, or reductive amination with a variety of aldehydes and ketones to introduce further diversity.
This modular approach allows for the rapid generation of a large number of distinct chemical entities.
Target Enzyme Classes
Derivatives of amino amides and related structures have shown inhibitory activity against several classes of enzymes, including:
-
Hydrolases:
-
Proteases: The amino and amide groups can mimic peptide bonds, making them suitable for targeting the active sites of proteases like aminopeptidases.
-
Glycosidases: Derivatives of 5-amino-nicotinic acid have demonstrated inhibitory effects on α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.
-
Lipases: Certain amino acid derivatives have been shown to inhibit pancreatic lipase.[2]
-
-
Kinases: Scaffolds containing amino and amide functionalities, such as 4-amino-pyrrolopyridine-5-carboxamide, have been successfully employed to develop selective kinase inhibitors (e.g., for JAK1).
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for α-Glucosidase Inhibitors
This protocol describes a colorimetric assay to screen a library of this compound derivatives for inhibitors of α-glucosidase. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative library dissolved in DMSO
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Acarbose (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Enzyme solution: Prepare a 0.5 U/mL solution of α-glucosidase in sodium phosphate buffer.
-
Substrate solution: Prepare a 5 mM solution of pNPG in sodium phosphate buffer.
-
Inhibitor solutions: Prepare serial dilutions of the library compounds and acarbose in DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of each library compound solution to the respective wells.
-
For the positive control, add 10 µL of acarbose solution.
-
For the negative control (no inhibitor), add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Add 20 µL of sodium phosphate buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Abssample - Absblank) / (Absnegative control - Absblank)] x 100
-
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition of α-Glucosidase |
| 5AP-D1 | 10 | 15.2 |
| 5AP-D2 | 10 | 85.7 |
| 5AP-D3 | 10 | 45.3 |
| Acarbose | 10 | 92.1 |
Protocol 2: Activity-Based Probe Competition Assay for Serine Hydrolases
This protocol outlines a competitive assay using an activity-based probe (ABP) to identify inhibitors of serine hydrolases. ABPs are covalent ligands that target the active site of an enzyme. An inhibitor will compete with the ABP for binding to the active site, leading to a decrease in the probe signal.
Materials:
-
Cell lysate or purified serine hydrolase
-
Fluorophosphonate (FP)-based activity probe (e.g., FP-TAMRA)
-
This compound derivative library dissolved in DMSO
-
Tris buffer (50 mM, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare Lysate/Enzyme: Prepare the cell lysate or purified enzyme in Tris buffer.
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, add 50 µg of protein (lysate) or an appropriate amount of purified enzyme.
-
Add 1 µL of the library compound solution (or DMSO for the control) to each tube.
-
Incubate at room temperature for 30 minutes.
-
-
Probe Labeling:
-
Add 1 µL of the FP-TAMRA probe (final concentration ~1 µM) to each tube.
-
Incubate at room temperature for 30 minutes.
-
-
SDS-PAGE:
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Gel Imaging:
-
Scan the gel using a fluorescence scanner (excitation/emission appropriate for TAMRA, e.g., 543/568 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to the target serine hydrolase. A decrease in fluorescence intensity in the presence of a library compound indicates inhibition.
-
Data Presentation:
| Compound ID | Concentration (µM) | Relative Fluorescence Intensity (%) |
| Control | - | 100 |
| 5AP-D4 | 50 | 95.3 |
| 5AP-D5 | 50 | 22.8 |
| 5AP-D6 | 50 | 68.1 |
Visualizations
Caption: Workflow for the synthesis and screening of a this compound derivative library.
Caption: Hypothetical signaling pathway modulated by a this compound derivative inhibitor.
Caption: Logical progression from a primary screen hit to a lead compound.
Conclusion
The this compound scaffold represents a versatile and synthetically accessible starting point for the generation of diverse chemical libraries for enzyme inhibitor screening. By leveraging established high-throughput screening methodologies, researchers can efficiently identify novel inhibitors for a range of enzyme targets. The protocols and workflows presented here provide a foundation for initiating such screening campaigns, with the ultimate goal of discovering new therapeutic agents and research tools. Further optimization and characterization of initial "hit" compounds are essential next steps in the drug discovery pipeline.
References
Application Notes and Protocols for Investigating 5-Aminopentanamide Metabolism in Pseudomonas putida
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of experimental protocols to investigate the metabolism of 5-aminopentanamide in Pseudomonas putida. The methodologies outlined below cover bacterial growth assays, enzyme activity analysis, metabolite quantification, and genetic manipulation, providing a robust framework for studying the metabolic fate of this compound and the enzymes involved.
Introduction
Pseudomonas putida, a versatile and metabolically robust bacterium, is a model organism for bioremediation and biocatalysis. Its ability to utilize a wide range of organic compounds makes it a subject of significant interest. This compound is a key intermediate in the lysine degradation pathway in P. putida.[1] Understanding the enzymes and pathways involved in its metabolism is crucial for applications in metabolic engineering and synthetic biology. This application note details the experimental procedures to elucidate the breakdown of this compound, focusing on the enzymatic activity of the relevant amidase and the genetic basis of this metabolic capability.
Metabolic Pathway of this compound in Pseudomonas putida
In Pseudomonas putida, this compound is an intermediate in the catabolism of lysine. The pathway begins with the conversion of L-lysine to this compound, a reaction catalyzed by the enzyme DavB. Subsequently, this compound is hydrolyzed by the amidase DavA to produce 5-aminovalerate and ammonia. 5-aminovalerate is then further metabolized, feeding into the central carbon and nitrogen metabolism of the cell.
Figure 1: Metabolic pathway of this compound in P. putida.
Experimental Protocols
Bacterial Growth Assays
This protocol is designed to assess the ability of P. putida to utilize this compound as a sole source of carbon or nitrogen.
1.1. Materials
-
Pseudomonas putida strain (e.g., KT2440)
-
M9 minimal medium
-
Glucose (20% w/v stock solution, filter-sterilized)
-
Ammonium chloride (NH₄Cl) (1 M stock solution, filter-sterilized)
-
This compound (filter-sterilized stock solution, concentration to be determined based on experimental needs, e.g., 100 mM)
-
Sterile 96-well microplates or culture tubes
-
Incubator shaker
-
Spectrophotometer (for OD₆₀₀ measurement)
1.2. Protocol
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols. Autoclave and cool to room temperature.
-
Prepare Growth Media:
-
Control (Carbon Source): To M9 medium, add NH₄Cl to a final concentration of 10 mM. Add glucose to a final concentration of 10 mM.
-
Control (Nitrogen Source): To M9 medium, add glucose to a final concentration of 10 mM. Add NH₄Cl to a final concentration of 10 mM.
-
Test (Sole Carbon Source): To M9 medium, add NH₄Cl to a final concentration of 10 mM. Add this compound to a final concentration of 10 mM.
-
Test (Sole Nitrogen Source): To M9 medium, add glucose to a final concentration of 10 mM. Add this compound to a final concentration of 10 mM.
-
Negative Control: M9 medium with no added carbon or nitrogen source.
-
-
Inoculation:
-
Grow a pre-culture of P. putida overnight in a rich medium (e.g., LB broth) at 30°C with shaking.
-
Wash the cells twice with sterile M9 salts solution to remove residual nutrients. Resuspend the cell pellet in M9 salts.
-
Inoculate the prepared growth media with the washed P. putida cells to a starting OD₆₀₀ of approximately 0.05.
-
-
Incubation and Monitoring:
-
Incubate the cultures at 30°C with shaking (200 rpm).
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 48-72 hours.
-
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Compare the growth of P. putida on this compound with the control conditions.
| Condition | Carbon Source | Nitrogen Source | Expected Growth |
| Positive Control 1 | Glucose | NH₄Cl | Robust Growth |
| Positive Control 2 | Glucose | This compound | Growth if utilized as N-source |
| Test Condition | This compound | NH₄Cl | Growth if utilized as C-source |
| Negative Control | None | None | No significant growth |
Table 1: Experimental conditions for P. putida growth assay.
Amidase (DavA) Enzyme Activity Assay
This protocol measures the activity of the amidase responsible for the hydrolysis of this compound. The assay quantifies the release of ammonia.
2.1. Materials
-
P. putida cell lysate (prepared by sonication or French press)
-
This compound solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Nessler's reagent or a commercial ammonia assay kit
-
Ammonium chloride (for standard curve)
-
Spectrophotometer
2.2. Protocol
-
Preparation of Cell Lysate:
-
Grow P. putida in a suitable medium (e.g., LB or minimal medium supplemented with lysine to induce the pathway).
-
Harvest the cells by centrifugation and wash with buffer.
-
Resuspend the cells in Tris-HCl buffer and lyse them using sonication or a French press on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant (crude enzyme extract).
-
-
Enzyme Reaction:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of crude enzyme extract
-
400 µL of Tris-HCl buffer (50 mM, pH 8.0)
-
50 µL of this compound solution (e.g., 100 mM) to start the reaction.
-
-
Incubate the reaction at 30°C for a specific time (e.g., 15-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
-
Ammonia Quantification:
-
Prepare a standard curve using known concentrations of NH₄Cl.
-
Quantify the amount of ammonia produced in the enzymatic reaction using Nessler's reagent or a commercial kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of ammonia produced from the standard curve.
-
Determine the specific activity of the amidase in units (µmol of ammonia produced per minute per mg of protein).
-
| Parameter | Value |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Substrate Concentration | 10 mM |
| Incubation Temperature | 30°C |
| Reaction Time | 30 minutes |
Table 2: Typical parameters for amidase activity assay.
Metabolite Analysis by HPLC
This protocol outlines a method for the quantification of this compound and its product, 5-aminovalerate. As these compounds lack a strong chromophore, pre-column derivatization is often necessary for sensitive UV or fluorescence detection.
3.1. Materials
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components
-
Derivatization agent (e.g., Dansyl chloride, OPA)
-
Standards for this compound and 5-aminovalerate
3.2. Protocol (Adapted from methods for similar compounds)
-
Sample Preparation:
-
Collect culture supernatant at different time points.
-
Centrifuge to remove cells and filter through a 0.22 µm syringe filter.
-
-
Derivatization (Example with OPA):
-
To 100 µL of the filtered sample, add 100 µL of OPA derivatization reagent.
-
Mix well and allow the reaction to proceed in the dark for a few minutes at room temperature.
-
The derivatized sample is ready for injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B. This will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation/Emission wavelengths will depend on the derivatization agent).
-
-
Quantification:
-
Prepare calibration curves using derivatized standards of this compound and 5-aminovalerate.
-
Quantify the metabolites in the samples by comparing their peak areas to the calibration curves.
-
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Fluorescence (Ex/Em specific to derivatizing agent) |
Table 3: Starting conditions for HPLC analysis (optimization required).
Genetic Manipulation of P. putida
This section provides a general workflow for creating gene knockouts and for overexpressing genes of interest to study their role in this compound metabolism.
Figure 2: General workflow for genetic manipulation in P. putida.
4.1. Gene Knockout (e.g., davA)
A common method for creating unmarked gene deletions in P. putida involves using a suicide vector with a counter-selectable marker (e.g., sacB).
-
Construct Knockout Vector:
-
Amplify the upstream and downstream flanking regions (homology arms) of the target gene (davA) from P. putida genomic DNA by PCR.
-
Clone these homology arms into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
-
Transformation and Recombination:
-
Introduce the knockout vector into P. putida via electroporation or conjugation.
-
Select for single-crossover integrants on plates containing the appropriate antibiotic.
-
-
Counter-selection:
-
Grow the single-crossover mutants in a non-selective medium to allow for a second crossover event.
-
Plate the culture on a medium containing a counter-selective agent (e.g., sucrose for sacB). Colonies that grow have lost the vector backbone.
-
-
Verification:
-
Screen the resulting colonies by PCR to identify the desired double-crossover mutants (gene deletion).
-
Confirm the deletion by DNA sequencing.
-
4.2. Gene Overexpression (e.g., davA)
-
Construct Overexpression Vector:
-
Amplify the coding sequence of the gene of interest (davA) from P. putida genomic DNA.
-
Clone the gene into an expression vector under the control of an inducible or constitutive promoter that functions in P. putida (e.g., Ptac, PBAD).
-
-
Transformation:
-
Transform the expression vector into the desired P. putida strain.
-
-
Expression and Analysis:
-
Grow the recombinant strain and induce gene expression if using an inducible promoter.
-
Confirm overexpression of the protein by SDS-PAGE and measure the increase in enzyme activity using the amidase assay described above.
-
Data Presentation
All quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison and interpretation.
| Strain | Growth Rate on this compound (as N-source) (h⁻¹) | Amidase Specific Activity (U/mg) | This compound Consumption Rate (µmol/h/mg protein) |
| Wild-Type P. putida | [Insert Data] | [Insert Data] | [Insert Data] |
| ΔdavA Mutant | [Insert Data] | [Insert Data] | [Insert Data] |
| davA Overexpression Strain | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Example of a summary table for quantitative data.
Conclusion
The protocols detailed in this application note provide a comprehensive toolkit for the investigation of this compound metabolism in Pseudomonas putida. By combining bacterial growth assays, enzyme activity measurements, metabolite analysis, and genetic manipulation, researchers can gain a deep understanding of the metabolic pathways, enzymatic functions, and genetic regulation involved in the utilization of this important metabolic intermediate. This knowledge is fundamental for the rational design of engineered P. putida strains for various biotechnological applications.
References
Application Notes and Protocols for In Vitro Reconstitution of the Lysine Degradation Pathway Using 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine, an essential amino acid, is catabolized through various pathways across different organisms. One such pathway, observed in organisms like Pseudomonas putida, involves the conversion of L-lysine to 5-aminopentanoate (also known as 5-aminovalerate). This conversion is a two-step enzymatic process where 5-aminopentanamide serves as a key intermediate. The in vitro reconstitution of this pathway provides a controlled system to study the kinetics of the involved enzymes, screen for potential inhibitors, and investigate the metabolic flux. These application notes provide detailed protocols for the enzymatic synthesis of 5-aminopentanoate from L-lysine, focusing on the role of this compound. The key enzymes in this pathway are L-lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA), also known as δ-aminovaleramidase.
Signaling Pathway
The enzymatic conversion of L-lysine to 5-aminopentanoate proceeds via the intermediate this compound. This two-step process is catalyzed by L-lysine monooxygenase and 5-aminopentanamidase.
Data Presentation
The efficiency of the in vitro reconstitution of this lysine degradation pathway can be evaluated by monitoring the conversion of L-lysine to 5-aminopentanoate under various conditions. The following tables summarize key quantitative data for this enzymatic process.
Table 1: Optimal Reaction Conditions for the Coupled Enzyme Assay
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [1] |
| Temperature | 37°C | [1] |
| L-lysine Concentration | 30 g/L | [1] |
| DavA to DavB Ratio | 1:1 (w/w) | [1] |
Table 2: Product Yield under Optimized Conditions
| Substrate (L-lysine) | Product (5-aminopentanoate) | Molar Yield | Reaction Time | Reference |
| 30 g/L (205 mM) | 20.8 g/L (178 mM) | 0.87 mol/mol | 12 hours | [1] |
| 60 g/L | 36.51 g/L | Not specified | 24 hours | [2] |
| 120 g/L | 90.59 g/L | 0.942 mol/mol | Not specified | [2] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of DavA and DavB
This protocol describes the expression of recombinant L-lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA) from Pseudomonas putida in E. coli.
1. Gene Synthesis and Cloning:
-
Synthesize the genes for DavA and DavB from Pseudomonas putida KT2440, codon-optimized for E. coli expression.
-
Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for affinity purification.
2. Protein Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the cultures at a lower temperature (e.g., 16-20°C) overnight to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged proteins with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialyze the purified proteins against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.
-
Determine the protein concentration using a Bradford assay.
Protocol 2: In Vitro Coupled Enzyme Assay for Lysine Degradation
This protocol details the reconstitution of the lysine degradation pathway in vitro using purified DavA and DavB.
1. Reaction Mixture Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.0).
-
Prepare a stock solution of L-lysine (e.g., 300 g/L in phosphate buffer).
-
Thaw the purified DavA and DavB enzymes on ice.
2. Assay Setup:
-
In a microcentrifuge tube, combine the following components to the desired final volume (e.g., 1 mL):
-
Include a negative control reaction without the enzymes.
3. Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for up to 24 hours.[1][2]
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.
-
Stop the reaction in the collected aliquots by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzymes.
-
Centrifuge at 12,000 x g for 5 minutes and collect the supernatant for analysis.
Protocol 3: Quantification of Substrates and Products by HPLC
This protocol describes the analysis of L-lysine, this compound, and 5-aminopentanoate using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
The supernatant collected from the enzymatic assay can be directly analyzed or may require derivatization for enhanced detection.
2. Derivatization (Optional, for improved sensitivity):
-
For the analysis of primary amines, derivatization with reagents such as o-phthalaldehyde (OPA) or dansyl chloride can be performed.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at a suitable wavelength (e.g., 210 nm for underivatized compounds).
-
Fluorescence detection if a derivatizing agent is used (e.g., Ex/Em for OPA derivatives).
-
-
Quantification:
-
Prepare standard curves for L-lysine, this compound, and 5-aminopentanoate of known concentrations.
-
Calculate the concentration of each compound in the experimental samples by comparing their peak areas to the standard curves.
-
Experimental Workflow
The overall workflow for the in vitro reconstitution of the lysine degradation pathway involves enzyme production, the enzymatic reaction, and subsequent analysis of the reaction products.
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro reconstitution of the lysine degradation pathway involving this compound. By utilizing recombinant enzymes, researchers can establish a robust and controlled system to investigate the biochemical properties of this metabolic route. The detailed methodologies for enzyme production, the coupled enzymatic assay, and product quantification will be valuable for scientists in basic research and drug development who are interested in amino acid metabolism and enzyme function.
References
Troubleshooting & Optimization
Common impurities in the chemical synthesis of 5-Aminopentanamide and their removal
Welcome to the technical support center for the chemical synthesis of 5-Aminopentanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically from 5-aminovaleric acid or its derivatives, can lead to several common impurities. These include:
-
Unreacted Starting Materials: Residual 5-aminovaleric acid is a common impurity if the amidation reaction does not go to completion.
-
Coupling Reagent Byproducts: When using coupling reagents like carbodiimides (e.g., EDC, DCC), byproducts such as N-acylureas can form.[1][2] Similarly, phosphonium-based reagents like BOP can generate carcinogenic hexamethylphosphoramide (HMPA).[3][4]
-
Intramolecular Cyclization Product: this compound can undergo intramolecular cyclization to form piperidin-2-one, especially under certain temperature and pH conditions.
-
Polymeric Impurities: Polymerization of this compound or 5-aminovaleric acid can occur, leading to oligomeric or polymeric byproducts.
Q2: How can I minimize the formation of these impurities during synthesis?
A2: Minimizing impurity formation starts with careful control of reaction conditions:
-
For Unreacted Starting Materials: Ensure the use of appropriate stoichiometry, often a slight excess of the activating agent and ammonia source, and allow for sufficient reaction time. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.
-
For Coupling Reagent Byproducts: Choose the appropriate coupling reagent for your specific needs. For instance, EDC is often preferred in aqueous media as its urea byproduct is water-soluble, facilitating removal.[1] When using carbodiimides, adding reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve efficiency and reduce side reactions.[1]
-
For Piperidin-2-one: Avoid excessive heat and strongly acidic or basic conditions during the reaction and work-up, as these can promote cyclization.
-
For Polymeric Impurities: Maintain a suitable concentration of reactants. High concentrations can favor intermolecular reactions leading to polymers.
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are recrystallization and ion-exchange chromatography.
-
Recrystallization: This is an effective method for removing most non-polar and some polar impurities. The choice of solvent is critical.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating the amphoteric this compound from charged impurities and unreacted starting materials.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors. The following troubleshooting guide will help you identify and address the issue.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: 5-Aminopentanamide Stability and Enzyme Activity Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions to ensure the stability of 5-Aminopentanamide and the activity of enzymes that metabolize it, such as 5-aminopentanamidase.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the hydrolysis of this compound?
A1: The primary enzyme that catalyzes the hydrolysis of this compound is 5-aminopentanamidase (EC 3.5.1.30). This enzyme belongs to the hydrolase family and specifically acts on the carbon-nitrogen bond in linear amides. The reaction converts this compound and water into 5-aminopentanoate and ammonia. This enzyme is also known as 5-aminovaleramidase.
Q2: What are the key factors influencing the stability of this compound in solution?
A2: The stability of this compound, like other primary amides, is influenced by several factors:
-
pH: Amide bonds are generally most stable at a neutral pH. Stability decreases under acidic or basic conditions, which catalyze hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] For optimal stability, solutions should be kept cool.
-
Buffer Composition: While the primary effect of a buffer is to control pH, some buffer components can interact with the compound or the enzyme. It is crucial to select a buffer that is inert in your experimental system.
Q3: What is the optimal pH for 5-aminopentanamidase activity?
A3: The optimal pH for amidase activity can vary depending on the source of the enzyme. Generally, microbial amidases exhibit optimal activity in the neutral to alkaline range, typically between pH 7.0 and 9.5. It is recommended to determine the optimal pH for your specific enzyme empirically.
Q4: Can the product of the enzymatic reaction, 5-aminopentanoate, have any biological activity?
A4: Yes, 5-aminopentanoate, also known as delta-aminovaleric acid, is a structural analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Studies have suggested that delta-aminovaleric acid can act as an agonist at GABA receptors, potentially influencing GABAergic signaling pathways.[2][3][4]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Suggested Solution |
| Suboptimal pH | Determine the optimal pH for your specific 5-aminopentanamidase. Prepare a series of buffers with different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0) and measure the enzyme activity in each. |
| Incorrect Temperature | Ensure the assay is performed at the optimal temperature for the enzyme. If unknown, test a range of temperatures (e.g., 25°C, 37°C, 50°C). Keep the enzyme on ice before adding it to the reaction mixture to prevent denaturation.[5] |
| Enzyme Inactivation | Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to enzyme inactivation. Aliquot the enzyme upon receipt and store at the recommended temperature. Run a positive control with a known substrate to confirm enzyme activity. |
| Presence of Inhibitors | Some metal ions or components from your sample preparation may inhibit enzyme activity. Consider including a chelating agent like EDTA in your buffer if metal ion contamination is suspected, unless the enzyme requires divalent cations for activity. |
| Low Substrate Concentration | Ensure the substrate concentration is sufficient for the enzyme to act upon. If the Km is known, use a substrate concentration of at least 5-10 times the Km value to approach Vmax.[6] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. Prepare a master mix of reagents to minimize pipetting errors between wells.[7] |
| Incomplete Reagent Mixing | Thoroughly mix all solutions before use. After adding all components to the reaction vessel, gently mix the contents. |
| Temperature Fluctuations | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a water bath or incubator to maintain a constant temperature throughout the assay. |
| Substrate Instability | Prepare fresh solutions of this compound for each experiment, as it can degrade over time, especially in non-optimal buffer conditions. |
Issue 3: High Background Signal
| Possible Cause | Suggested Solution |
| Spontaneous Substrate Degradation | This compound may undergo slow, non-enzymatic hydrolysis, especially at non-neutral pH or elevated temperatures. Run a "no-enzyme" control (substrate in buffer alone) to measure the rate of spontaneous degradation and subtract this from your enzyme-catalyzed reaction rate. |
| Contaminating Enzymes in Sample | If you are using a crude cell lysate or biological sample, it may contain other enzymes that can act on the substrate or detection reagents. Include appropriate controls, such as a lysate from a null-mutant or a heat-inactivated sample. |
| Interference from Buffer Components | Some buffer components can interfere with the detection method. For example, Tris buffer can sometimes interfere with certain colorimetric assays. Test for buffer interference by running the assay with and without the enzyme in the presence of the buffer. |
Data Presentation
Table 1: Representative Stability of this compound under Various Conditions
| pH | Temperature (°C) | Buffer (50 mM) | Incubation Time (24h) - % Remaining |
| 5.0 | 4 | Acetate | 95% |
| 5.0 | 25 | Acetate | 85% |
| 5.0 | 37 | Acetate | 70% |
| 7.0 | 4 | Phosphate | >99% |
| 7.0 | 25 | Phosphate | 98% |
| 7.0 | 37 | Phosphate | 95% |
| 9.0 | 4 | Tris-HCl | 96% |
| 9.0 | 25 | Tris-HCl | 88% |
| 9.0 | 37 | Tris-HCl | 75% |
Note: This table presents illustrative data based on general principles of amide stability. Actual stability may vary.
Table 2: Representative Kinetic Parameters of 5-aminopentanamidase in Different Buffers
| Buffer (50 mM, pH 8.0) | Km (mM) | Vmax (µmol/min/mg) |
| Phosphate | 1.2 | 150 |
| Tris-HCl | 1.5 | 135 |
| HEPES | 1.1 | 160 |
Note: This table presents plausible kinetic parameters to illustrate the potential influence of buffer choice. Actual values should be determined experimentally.[6][8][9]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
Objective: To determine the rate of degradation of this compound under different buffer conditions (pH, temperature).
Materials:
-
This compound
-
A series of buffers (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM Potassium Phosphate pH 7.0, 50 mM Tris-HCl pH 9.0)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in deionized water.
-
Working Solution Preparation: For each buffer condition to be tested, dilute the stock solution to a final concentration of 1 mM in the respective buffer.
-
Incubation: Aliquot the working solutions into sealed vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. The t=0 sample should be analyzed immediately after preparation.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the peak area of the this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Determining the Kinetic Parameters of 5-aminopentanamidase
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of 5-aminopentanamidase.
Materials:
-
Purified 5-aminopentanamidase
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0)
-
A method to detect either the consumption of substrate or the formation of one of the products (e.g., ammonia detection kit or HPLC to measure 5-aminopentanoate formation).
-
Microplate reader or spectrophotometer.
Methodology:
-
Substrate Dilution Series: Prepare a series of dilutions of this compound in the assay buffer, ranging from approximately 0.1 to 10 times the expected Km.
-
Enzyme Preparation: Prepare a working solution of 5-aminopentanamidase in the assay buffer. The concentration should be chosen to ensure the reaction rate is linear over the desired time course.
-
Assay Setup: In a microplate or cuvettes, add the substrate dilutions.
-
Reaction Initiation: Initiate the reaction by adding the enzyme solution to each substrate concentration.
-
Rate Measurement: Immediately measure the initial reaction rate (v0) by monitoring the change in signal over a short period (e.g., 5-10 minutes). Ensure the reaction is in the linear range.
-
Data Analysis:
Visualizations
References
- 1. quora.com [quora.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
Degradation products of 5-Aminopentanamide in solution and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 5-Aminopentanamide in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in solution?
A1: In solution, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide group can be hydrolyzed to form 5-aminopentanoic acid and ammonia. This reaction is catalyzed by acidic or basic conditions.
-
Intramolecular Cyclization: The terminal primary amine can act as a nucleophile, attacking the amide carbonyl carbon, leading to the formation of a six-membered ring structure, 2-piperidinone (also known as δ-valerolactam), and releasing ammonia.
Q2: What factors influence the rate of this compound degradation?
A2: The stability of this compound in solution is significantly affected by several factors:
-
pH: Both acidic and basic conditions can accelerate the rate of hydrolysis. Intramolecular cyclization is also influenced by pH, as the nucleophilicity of the terminal amine is pH-dependent.
-
Temperature: Higher temperatures increase the rate of both hydrolysis and intramolecular cyclization.
-
Solvent: Protic solvents, especially water, can participate in the hydrolysis reaction. The use of aprotic solvents can help to minimize this degradation pathway.
-
Presence of Light and Oxygen: While direct evidence for this compound is limited, similar molecules can be susceptible to photodegradation and oxidation.
Q3: How can I prevent or minimize the degradation of this compound in my experiments?
A3: To enhance the stability of this compound solutions, consider the following preventative measures:
-
pH Control: Maintain the solution at a slightly acidic pH (e.g., pH 4-6). At this pH, the terminal amino group is protonated, reducing its nucleophilicity and thus slowing down the rate of intramolecular cyclization.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C for long-term storage).
-
Solvent Selection: Whenever possible, use aprotic solvents. If aqueous solutions are necessary, prepare them fresh before use.
-
Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas such as nitrogen or argon to minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: Are there any visual indicators of this compound degradation?
A4: Visual inspection may not always be a reliable indicator of degradation, as the degradation products are colorless. However, in some cases, significant degradation or the formation of secondary products could lead to a slight change in color or the formation of precipitates. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity over time.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, verify its purity and concentration using a stability-indicating HPLC method before use. 3. Store stock solutions in small, single-use aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. The concentration of this compound remains within the expected range. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of degradation products (5-aminopentanoic acid, 2-piperidinone). | 1. Characterize the unexpected peaks using mass spectrometry (MS) to confirm their identity. 2. Implement the preventative measures outlined in FAQ Q3 to minimize further degradation. 3. Optimize the HPLC method to ensure baseline separation of the parent compound and its degradation products for accurate quantification. | Identification of degradation products and a clear understanding of the degradation profile. Improved purity of the this compound solution in subsequent experiments. |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies of this compound.
Table 1: Degradation of this compound under Different pH Conditions
| pH | Temperature (°C) | Time (hours) | This compound (%) | 5-Aminopentanoic Acid (%) | 2-Piperidinone (%) |
| 2 | 40 | 0 | |||
| 2 | 40 | 24 | |||
| 2 | 40 | 48 | |||
| 7 | 40 | 0 | |||
| 7 | 40 | 24 | |||
| 7 | 40 | 48 | |||
| 10 | 40 | 0 | |||
| 10 | 40 | 24 | |||
| 10 | 40 | 48 |
Table 2: Degradation of this compound at Different Temperatures
| Temperature (°C) | pH | Time (hours) | This compound (%) | 5-Aminopentanoic Acid (%) | 2-Piperidinone (%) |
| 4 | 7 | 0 | |||
| 4 | 7 | 168 | |||
| 25 | 7 | 0 | |||
| 25 | 7 | 24 | |||
| 25 | 7 | 48 | |||
| 40 | 7 | 0 | |||
| 40 | 7 | 8 | |||
| 40 | 7 | 16 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the potential degradation products and pathways for this compound.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound, 5-aminopentanoic acid, and 2-piperidinone. Method optimization and validation are required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as none of the compounds have a strong chromophore, low UV detection is necessary).
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Prepare individual standard solutions of this compound, 5-aminopentanoic acid, and 2-piperidinone at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing all three compounds.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate the main compound from its degradation products and any other impurities.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing and preventing degradation.
References
Overcoming poor separation of 5-Aminopentanamide in reverse-phase HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation of 5-Aminopentanamide in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Question: Why am I seeing poor retention of this compound, with the peak eluting at or near the void volume?
Answer: Poor retention of this compound is expected on a standard C18 column with a neutral mobile phase. This is due to the compound's high polarity and basic nature. This compound is a small molecule containing a primary amine and an amide group, making it very hydrophilic. In reversed-phase HPLC, which separates compounds based on hydrophobicity, polar compounds have weak interactions with the nonpolar stationary phase and are therefore poorly retained.
To improve retention, consider the following strategies:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase can suppress the ionization of the primary amine group, making the molecule less polar and increasing its retention on a C18 column.[1]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of ionic or ionizable compounds like this compound.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for the separation of highly polar compounds.[4][5][6]
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase. The primary culprit is the interaction of the positively charged amine group with acidic silanol groups on the silica-based column packing. These interactions result in a portion of the analyte being retained longer, leading to an asymmetrical peak.
Here are some troubleshooting steps to address peak tailing:
-
Lower Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing their interaction with the basic analyte.[7]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, which reduces the potential for secondary interactions.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby improving the peak shape of the analyte.
-
Consider a Polymer-Based Column: Polymer-based reversed-phase columns are more stable at higher pH values and have different surface characteristics than silica-based columns, which can reduce tailing for basic compounds.[8]
Question: I am observing peak fronting for my this compound standard. What is the cause and how can I resolve it?
Answer: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically a result of sample overload. This can be due to either injecting a sample that is too concentrated (mass overload) or injecting a large volume of a sample dissolved in a solvent that is stronger than the mobile phase (volume overload). An incompatible sample solvent can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.
To resolve peak fronting:
-
Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.
-
Decrease Injection Volume: Reduce the volume of the sample being injected onto the column.
-
Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase. If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: this compound is a polar, basic compound. Its structure includes a primary amine and an amide functional group. These characteristics mean it is highly soluble in aqueous solutions and tends to be poorly retained on traditional reversed-phase columns under neutral conditions. The primary amine has a pKa value that influences its ionization state at different pH values, which is a critical parameter for optimizing separation.
Q2: What is the recommended starting point for mobile phase pH when analyzing this compound on a C18 column?
A2: A good starting point for mobile phase pH is in the acidic range, typically between pH 2 and 4.[7] This helps to control the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[9] However, to increase retention, exploring a higher pH to suppress the ionization of the analyte's primary amine may be necessary, provided a pH-stable column is used.
Q3: When should I consider using ion-pairing chromatography for this compound?
A3: Ion-pairing chromatography is a valuable technique when you need to increase the retention of this compound on a reversed-phase column and simple pH adjustments are insufficient.[3] By adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase, you can form a neutral ion-pair with the positively charged analyte, which will have a stronger interaction with the nonpolar stationary phase, leading to increased retention.[10]
Q4: Is HILIC a suitable alternative to reversed-phase HPLC for this compound?
A4: Yes, HILIC is an excellent alternative for the analysis of very polar compounds like this compound.[4][5] HILIC columns have polar stationary phases, and the mobile phases are highly organic with a small amount of aqueous solvent. This allows for the retention of polar compounds that would otherwise elute in the void volume in reversed-phase chromatography.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To evaluate the effect of mobile phase pH on the retention and peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for pH 2.8)
-
Ammonium acetate (for pH 4.5)
-
Ammonium bicarbonate (for pH 9.0, use a pH stable column)
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare three different aqueous mobile phase buffers:
-
Mobile Phase A1: 0.1% Formic acid in water (pH ~2.8)
-
Mobile Phase A2: 10 mM Ammonium acetate in water (pH ~4.5)
-
Mobile Phase A3: 10 mM Ammonium bicarbonate in water (pH ~9.0)
-
-
Set the HPLC method parameters:
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Equilibrate the column with the initial mobile phase composition (95% A1, 5% B) for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 4 and 5 for Mobile Phase A2 and A3.
-
Analyze the retention time, peak shape (asymmetry factor), and resolution for each pH condition.
Protocol 2: Ion-Pairing Chromatography
Objective: To improve the retention of this compound using an ion-pairing reagent.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium 1-hexanesulfonate (ion-pairing reagent)
-
Phosphoric acid
Procedure:
-
Prepare a stock solution of this compound in water.
-
Prepare the mobile phase:
-
Mobile Phase A: 5 mM Sodium 1-hexanesulfonate in water, adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
-
Set the HPLC method parameters:
-
Gradient: 10% to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Equilibrate the column with the ion-pairing mobile phase for at least 30 minutes to ensure the stationary phase is fully coated with the ion-pairing reagent.
-
Inject the this compound standard and record the chromatogram.
-
Evaluate the retention time and peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Retention and Peak Shape
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor |
| 2.8 | 1.2 | 1.8 |
| 4.5 | 1.5 | 1.5 |
| 9.0 | 3.8 | 1.2 |
Table 2: Comparison of Standard vs. Ion-Pairing Chromatography
| Chromatographic Mode | Retention Time (min) | Asymmetry Factor |
| Standard RP (pH 2.8) | 1.2 | 1.8 |
| Ion-Pairing (pH 3.0) | 5.2 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for poor separation of this compound.
Caption: Mechanism of ion-pair chromatography for this compound.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. mdpi.com [mdpi.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. agilent.com [agilent.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: 5-Aminopentanamide Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Aminopentanamide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its solubility?
A1: this compound is a relatively small, hydrophilic molecule. Its key properties influencing solubility are summarized in the table below. The presence of a primary amine and an amide group allows for hydrogen bonding with polar solvents. The basic nature of the primary amine is particularly important for pH-dependent solubility.
Q2: Is this compound expected to be soluble in aqueous buffers?
A2: Yes, based on predicted data, this compound is expected to have high water solubility.[1] The primary amine group can be protonated in acidic to neutral aqueous solutions, forming a positively charged species that is readily soluble in water.
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What could be the cause?
A3: This can happen for a few reasons:
-
High Concentration: Your final concentration in the assay buffer may exceed its solubility limit under those specific conditions (e.g., pH, temperature, presence of other salts).
-
Solvent Shock: If you are using a high concentration stock in an organic solvent like DMSO, adding it quickly to an aqueous buffer can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
pH Shift: If your stock solution is at a different pH than your assay buffer, the change in pH upon dilution could decrease the solubility of this compound.
Q4: Should I use the free base or the hydrochloride salt of this compound?
A4: For aqueous applications, using the hydrochloride (HCl) salt is often advantageous.[2] Salts of basic compounds are generally more soluble in water and neutral pH buffers than the corresponding free base. If you are working with the free base, adjusting the pH of your aqueous buffer to be acidic (pH < 8) will significantly improve its solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Insufficient mixing or inappropriate solvent. | 1. For Aqueous Buffers: Ensure the pH of the buffer is slightly acidic (e.g., pH 5-6.5) to protonate the primary amine. Use vigorous vortexing or sonication to aid dissolution. 2. For Organic Stock Solutions: Use a high-purity, anhydrous grade of DMSO or ethanol. Gentle warming (e.g., to 37°C) can also help. |
| Precipitation Upon Dilution into Assay Medium | "Solvent shock" or exceeding solubility limit. | 1. Slow Addition: Add the stock solution dropwise to the assay medium while vortexing to ensure rapid mixing. 2. Lower Stock Concentration: Prepare a more dilute stock solution to minimize the amount of organic solvent introduced into the aqueous medium. 3. Intermediate Dilution: Perform a serial dilution, first into a small volume of a solvent miscible with both the stock solvent and the final medium. |
| Inconsistent Results in Biological Assays | Poor solubility leading to variable effective concentrations. | 1. Confirm Complete Dissolution: Before use, visually inspect your final solution for any particulates. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm it matches the expected concentration. 2. pH Control: Ensure the pH of your final assay medium is controlled and is in a range where this compound is soluble. |
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Source |
| Molecular Weight | 116.16 g/mol | [3][4][5] |
| Water Solubility | 139 g/L | [1] |
| logP | -2.0 | [1] |
| Strongest Acidic pKa | 16.94 | [1] |
| Strongest Basic pKa | 9.91 | [1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is suitable for preparing a stock solution of this compound (free base) in an aqueous buffer.
Materials:
-
This compound powder
-
Milli-Q or other high-purity water
-
1 M HCl
-
pH meter
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a volume of Milli-Q water to achieve a concentration slightly less than the target concentration.
-
While stirring, slowly add 1 M HCl dropwise to adjust the pH to between 5.0 and 6.5. The powder should dissolve as the pH is lowered.
-
Once the powder is fully dissolved, adjust the final volume with Milli-Q water to reach the target concentration.
-
Confirm the final pH.
-
Sterile-filter the solution through a 0.22 µm filter if required for your assay.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is for preparing a concentrated stock solution of this compound in an organic solvent, which is a common practice for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, conical tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Alternatively, gently warm the solution to 37°C in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 2. This compound hydrochloride | C5H13ClN2O | CID 13292336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
Strategies to increase the expression of enzymes for 5-Aminopentanamide synthesis
Welcome to the technical support center for optimizing the enzymatic synthesis of 5-Aminopentanamide. This guide provides troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the expression of key enzymes in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the expression of enzymes for this compound synthesis, such as L-lysine 2-monooxygenase (DavB).
Question: I am seeing very low or no expression of my target enzyme. What should I do?
Answer: Low or undetectable protein expression is a frequent challenge in recombinant protein production.[1][2][3] This issue often stems from factors related to the expression vector, host strain, or culture conditions. A systematic approach is the best way to identify and solve the problem.
Recommended Actions:
-
Verify Vector Integrity: The first step is to ensure your expression vector is correct. Errors in the DNA sequence, such as frameshift mutations or incorrect cloning junctions, can completely abolish expression.
-
Solution: Sequence your entire expression cassette, including the promoter, ribosome binding site (RBS), your gene of interest, and the terminator, to confirm its accuracy.[1]
-
-
Optimize Codon Usage: The genetic code is degenerate, meaning multiple codons can specify the same amino acid.[4] Different organisms have a preference, or "codon bias," for using certain codons over others. If your gene contains codons that are rare in your expression host (e.g., E. coli), translation can slow down or terminate, leading to low protein yield.[5]
-
Select an Appropriate Promoter: The promoter controls the rate of transcription. The choice of promoter can dramatically impact expression levels.[8]
-
Solution: If you are using a weak promoter, switch to a stronger, inducible promoter like T7, tac, or araBAD.[8][9] Conversely, if your protein is toxic to the host, an overly strong promoter can be detrimental. In such cases, a promoter with tighter regulation or lower basal expression is preferable.[1][9][10]
-
-
Choose a Suitable Host Strain: The E. coli strain used for expression is critical.
-
Solution: For T7 promoter-based vectors (like the pET series), use a strain that contains the T7 RNA polymerase, such as BL21(DE3).[9][11] If your gene was codon-optimized and still expresses poorly, consider using a host strain like Rosetta™ or CodonPlus®, which contain plasmids that supply tRNAs for codons rarely used in E. coli.[1][10]
-
-
Optimize Culture and Induction Conditions: Growth temperature, cell density at induction, and inducer concentration all affect protein expression and solubility.[12]
Question: My enzyme is highly expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
Answer: Inclusion bodies are insoluble protein aggregates that often form when recombinant proteins are overexpressed rapidly in E. coli.[3] While expression is high, the protein is non-functional and difficult to recover. Several strategies can mitigate this issue.
Recommended Actions:
-
Lower Expression Temperature: This is the most common and effective method. Reducing the temperature after induction (e.g., to 16-20°C) slows down translation, giving the protein more time to fold correctly.[1][3][12]
-
Reduce Inducer Concentration: A lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, reducing the burden on the cell's folding machinery and preventing aggregation.[1]
-
Use Solubility-Enhancing Fusion Tags: Fusing your target protein to a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[12] These tags can often be removed by protease cleavage after purification.
-
Co-express Molecular Chaperones: Chaperone proteins assist in the correct folding of other proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help prevent your target enzyme from misfolding and aggregating.[12]
-
Switch to a Different Expression Host: If optimizing conditions in E. coli fails, consider a eukaryotic expression system like yeast (Pichia pastoris) or insect cells, which possess more complex machinery for protein folding and post-translational modifications.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for this compound from L-lysine?
The direct enzymatic conversion of L-lysine to this compound is catalyzed by the FAD-dependent enzyme L-lysine 2-monooxygenase (EC 1.13.12.2).[13][14] This enzyme carries out an oxidative decarboxylation reaction where L-lysine and molecular oxygen are converted into this compound, carbon dioxide, and water.[13][14] In some bacteria like Pseudomonas putida, this enzyme is known as DavB.[15][16]
Caption: Biosynthetic pathway of this compound from L-lysine.
Q2: Why is codon optimization so critical for expressing enzymes from one organism in another?
Codon optimization is essential because different organisms exhibit different frequencies of using synonymous codons (codons that code for the same amino acid).[4][6] When a gene from an organism like Pseudomonas is expressed in a host like E. coli, it may contain codons that are rarely used by E. coli. The host cell may have low concentrations of the corresponding tRNA molecules, causing ribosomes to stall or dissociate during translation.[5] This leads to truncated proteins and significantly reduced yields.[5] By replacing rare codons with ones preferred by the host, translation efficiency and protein expression levels can be dramatically improved.[7][17]
Q3: How do I choose the best promoter for expressing my enzyme?
The ideal promoter provides a balance between high expression levels and cell viability.[8]
-
Strong, Inducible Promoters (e.g., T7, tac): These are the most common choices for high-level protein production.[9][11] The T7 promoter is exceptionally strong but can be "leaky," leading to some basal expression even without an inducer.[11] This can be a problem if the enzyme is toxic to the host.
-
Tightly Regulated Promoters (e.g., araBAD): These promoters offer very low basal expression and allow for fine-tuning of expression levels by varying the inducer concentration. This is highly advantageous for expressing toxic proteins.[10]
-
Constitutive Promoters: These are generally not recommended for over-expression studies as they cannot be regulated, which often leads to metabolic burden and low yields.
Data Presentation
Table 1: Comparison of Common Promoters for Expression in E. coli
This table summarizes the characteristics of promoters frequently used for recombinant protein expression.
| Promoter | Inducer | Strength | Regulation Characteristics |
| T7 | IPTG | Very Strong | All-or-nothing induction; can have leaky basal expression.[10][11] |
| tac / trc | IPTG | Strong | Tightly regulated by the LacI repressor; good for high-level expression.[9][10] |
| araBAD (pBAD) | L-Arabinose | Strong & Tunable | Tightly regulated; expression can be modulated by inducer concentration.[10] |
| lacUV5 | IPTG | Moderate | A stronger variant of the native lac promoter.[10] |
Table 2: Illustrative Impact of Codon Optimization on Enzyme Expression
The following data, adapted from a study on recombinant protein expression, demonstrates the significant increase in protein yield and activity that can be achieved through codon optimization.[17]
| Gene | Condition | Protein Content (mg/mL) | Enzyme Activity (U/mL) |
| ROL | Wild-Type | 0.4 | 118.5 |
| ROL | Codon-Optimized | 2.7 | 220.0 |
| phyA | Wild-Type | 0.35 | 25.6 |
| phyA | Codon-Optimized | 2.2 | 122.0 |
Experimental Protocols & Visualizations
Troubleshooting Workflow for Low Enzyme Expression
This workflow provides a logical sequence of steps to diagnose and resolve issues of low protein expression.
Caption: A step-by-step workflow for troubleshooting low enzyme expression.
Protocol: Small-Scale Test Expression and SDS-PAGE Analysis
This protocol is used to quickly assess whether your target protein is being expressed.
Objective: To determine the presence and relative amount of the recombinant enzyme in cell lysates.
Methodology:
-
Inoculation: Inoculate 5 mL of appropriate liquid media (e.g., LB) containing the correct antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next morning, add 1 mL of the overnight culture to 25 mL of fresh media with antibiotic in a 250 mL flask.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8 (mid-log phase).
-
Pre-Induction Sample: Remove a 1 mL aliquot of the culture. This is your "uninduced" sample. Centrifuge at 12,000 x g for 1 minute, discard the supernatant, and store the cell pellet at -20°C.
-
Induction: Add your inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM) to the remaining culture.
-
Expression: Continue to grow the culture for 3-5 hours at 37°C or move to a lower temperature (e.g., 20°C) for overnight expression (16-18 hours).
-
Post-Induction Sample: After the induction period, measure the OD₆₀₀. Take a volume of culture equivalent to the 1 mL pre-induction sample (normalized by OD₆₀₀). Centrifuge to pellet the cells and store at -20°C.
-
Lysis: Resuspend both the uninduced and induced cell pellets in 100 µL of 1X SDS-PAGE loading buffer. Heat the samples at 95°C for 5-10 minutes to lyse the cells and denature the proteins.
-
SDS-PAGE: Load 10-15 µL of each sample onto an SDS-polyacrylamide gel along with a protein molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A successfully expressed protein will appear as a new, distinct band in the induced sample lane at the expected molecular weight, which is absent or much fainter in the uninduced lane.
References
- 1. antibodysystem.com [antibodysystem.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. genscript.com [genscript.com]
- 5. web.azenta.com [web.azenta.com]
- 6. idtdna.com [idtdna.com]
- 7. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 8. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. High-throughput recombinant protein expression in Escherichia coli: current status and future perspectives | Open Biology | The Royal Society [royalsocietypublishing.org]
- 12. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 13. lysine 2-monooxygenase(EC 1.13.12.2) - Creative Enzymes [creative-enzymes.com]
- 14. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 15. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
Side reactions to consider during the synthesis of 5-Aminopentanamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 5-aminopentanamide and its derivatives.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound derivative with a significant amount of a byproduct with a mass of 99.13 g/mol .
-
Possible Cause: Intramolecular cyclization of the starting material or product to form δ-valerolactam. This is a common side reaction for 5-aminopentanoic acid and its derivatives, especially under thermal stress or certain catalytic conditions.
-
Troubleshooting Steps:
-
Reaction Temperature: Avoid high reaction temperatures. If using a coupling reagent, the reaction can often be performed at room temperature or even cooled to 0°C to minimize cyclization.
-
Choice of Coupling Reagent: Employ a highly efficient coupling reagent that promotes rapid amide bond formation, thus outcompeting the intramolecular cyclization. Reagents like HATU or COMU are known for their high efficiency.[1]
-
Protection Strategy: Ensure the N-terminal amino group is protected (e.g., with a Boc group) throughout the amide formation step. This prevents the free amine from acting as an internal nucleophile.
-
Order of Addition: When activating the carboxylic acid (e.g., with a coupling reagent), add the amine component to the activated acid in a timely manner to favor the intermolecular reaction.
-
Problem 2: The crude product is a viscous, sticky solid or oil, and purification by chromatography is difficult, yielding multiple fractions of what appears to be oligomeric or polymeric material.
-
Possible Cause: Intermolecular polymerization of the this compound precursor. The bifunctional nature of the molecule (containing both an amine and a carboxylic acid/ester) makes it susceptible to polycondensation, forming polyamides.
-
Troubleshooting Steps:
-
Protecting Groups: Utilize an orthogonal protecting group strategy. The N-terminal amine should be protected (e.g., with Boc) while the C-terminal carboxylic acid is activated for amidation. This prevents the molecule from reacting with itself.
-
Controlled Stoichiometry: Use a slight excess of the amine reagent (e.g., ammonia source) relative to the carboxylic acid to ensure complete conversion of the acid and minimize self-reaction.
-
Reaction Conditions: Avoid conditions that favor polymerization, such as prolonged heating, which can lead to the loss of protecting groups or direct condensation.
-
Problem 3: Mass spectrometry of the final product shows a peak corresponding to the desired mass plus 100 Da after an intended Boc-deprotection step.
-
Possible Cause: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminal amine. The mass of a Boc group is 100 g/mol .
-
Troubleshooting Steps:
-
Deprotection Time: Extend the duration of the acidic treatment (e.g., with TFA or HCl in dioxane) used for deprotection.
-
Acid Strength/Concentration: Ensure the acid used for deprotection is of sufficient concentration and not degraded. For example, a 20-50% solution of TFA in a suitable solvent like dichloromethane is commonly used.
-
Scavengers: If the substrate is sensitive to the tert-butyl cations generated during deprotection, include a scavenger such as triisopropylsilane (TIS) in the deprotection cocktail.
-
Monitoring: Monitor the deprotection reaction by TLC or LC-MS to ensure complete conversion before work-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to expect during the synthesis of this compound derivatives?
A1: The most prevalent side reaction is the intramolecular cyclization to form δ-valerolactam, a stable six-membered ring. This is particularly favorable when the N-terminal amino group is unprotected and can act as a nucleophile, attacking the activated C-terminus. Studies on similar amino acids, like arginine, have shown that lactam formation can be a significant issue and is highly dependent on the coupling method and protecting groups used.[2]
Q2: Which coupling reagents are most effective for minimizing side reactions?
A2: High-efficiency coupling reagents that facilitate rapid amide bond formation at mild temperatures are preferred. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to provide high yields in amide coupling reactions, which can help to outcompete side reactions like cyclization.[1] The choice of reagent can be critical, as their performance can be substrate-dependent.
Q3: Is it necessary to protect the N-terminal amino group?
A3: Yes, protecting the N-terminal amino group is crucial for a successful and clean synthesis. Using a protecting group like Boc (tert-butyloxycarbonyl) prevents both intramolecular cyclization and intermolecular polymerization. The protected intermediate, 5-(Boc-amino)pentanoic acid, can then be safely coupled with an amine, followed by deprotection of the Boc group to yield the final product.
Q4: How can I purify my this compound derivative from δ-valerolactam and oligomers?
A4: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the desired product (which has a free primary amine if deprotected), the lactam (a cyclic amide), and any oligomers should allow for separation. Recrystallization from a suitable solvent system can also be an effective method for purification if the product is a solid.
Data Presentation
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Illustrative Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM | 120 | ~90 |
This data is synthesized from multiple sources for comparative purposes and actual yields may vary depending on the specific substrates and conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-(tert-Butoxycarbonylamino)pentanamide
This protocol describes the formation of the amide from N-Boc-5-aminopentanoic acid.
-
Materials:
-
N-Boc-5-aminopentanoic acid
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: a. Dissolve N-Boc-5-aminopentanoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DMF. b. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. c. Add the ammonia solution (1.5 eq) dropwise to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 5-(tert-butoxycarbonylamino)pentanamide.
Protocol 2: Deprotection of 5-(tert-Butoxycarbonylamino)pentanamide
This protocol describes the removal of the Boc protecting group to yield this compound.
-
Materials:
-
5-(tert-Butoxycarbonylamino)pentanamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure: a. Dissolve 5-(tert-butoxycarbonylamino)pentanamide in DCM. b. Add TFA (e.g., a solution of 20-50% TFA in DCM) to the mixture. c. Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. d. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution. e. Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by recrystallization or chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound and key side reactions.
References
Technical Support Center: Enhancing Amidase Catalytic Efficiency for 5-Aminopentanamide Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic efficiency of amidase for the hydrolysis of 5-aminopentanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the hydrolysis of this compound in Pseudomonas putida?
The primary enzyme is δ-aminovaleramidase (also known as 5-aminopentanamidase, EC 3.5.1.30). This enzyme is involved in the lysine degradation pathway and specifically hydrolyzes the amide bond of this compound to produce 5-aminopentanoate and ammonia.[1]
Q2: What are the optimal reaction conditions for δ-aminovaleramidase from Pseudomonas putida?
Q3: Are there any known inhibitors of δ-aminovaleramidase?
Studies suggest the involvement of an essential histidyl residue in the enzyme's active site. Therefore, reagents known to modify histidine residues may act as inhibitors. Additionally, like many enzymes, product inhibition by 5-aminopentanoate or ammonia could occur, especially at high concentrations. It is also advisable to be cautious of potential inhibition by metal ions or thiol-reactive compounds, which are known to inhibit some amidases.
Q4: How can I improve the stability of the amidase during the hydrolysis reaction?
Enzyme stability can be enhanced through several methods. One common approach is enzyme immobilization, where the enzyme is attached to a solid support. This can improve thermal and operational stability. Common immobilization techniques include adsorption, covalent binding, and entrapment in materials like chitosan or alginate. Another strategy is the addition of stabilizing agents to the reaction buffer, such as glycerol or polyethylene glycol (PEG).
Q5: What analytical methods are suitable for monitoring the progress of this compound hydrolysis?
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the substrate (this compound) and the product (5-aminopentanoate). A reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of methanol, acetonitrile, and a buffered aqueous solution, can be employed. Detection is typically performed using a UV detector at a low wavelength (around 200-210 nm) or by mass spectrometry (LC-MS) for higher sensitivity and specificity.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of this compound.
| Problem | Possible Cause | Solution |
| Low or No Enzyme Activity | Incorrect pH: The reaction buffer is outside the optimal pH range of 7.5-8.5 for δ-aminovaleramidase. | Prepare fresh buffer and accurately adjust the pH to the optimal range. Verify the pH of the final reaction mixture. |
| Suboptimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation. | Determine the optimal temperature for your enzyme preparation by performing the assay at a range of temperatures (e.g., 25°C to 45°C). | |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors such as heavy metal ions or specific chemical reagents. | If possible, identify and remove potential inhibitors. Consider using a chelating agent like EDTA if metal ion inhibition is suspected. | |
| Reaction Rate Decreases Over Time | Product Inhibition: Accumulation of the products, 5-aminopentanoate and/or ammonia, may be inhibiting the enzyme. | Consider strategies for in-situ product removal. For ammonia, sparging the reaction with an inert gas might be effective. For 5-aminopentanoate, fed-batch substrate addition to keep product concentrations low can be beneficial. |
| Enzyme Instability: The enzyme is not stable under the prolonged reaction conditions. | Consider enzyme immobilization to enhance stability. Alternatively, add fresh enzyme partway through the reaction. | |
| Substrate Depletion: The initial substrate concentration was too low, leading to a rapid decrease in the reaction rate as the substrate is consumed. | Increase the initial substrate concentration, but be mindful of potential substrate inhibition at very high concentrations. | |
| Incomplete Reaction | Equilibrium Reached: The hydrolysis reaction may be reversible, and the system has reached equilibrium. | If product inhibition is the cause, employ in-situ product removal strategies. |
| Enzyme Inactivation: The enzyme has become inactivated before all the substrate could be converted. | Improve enzyme stability through immobilization or by optimizing reaction conditions (e.g., lower temperature for longer reaction times). | |
| Poor Reproducibility | Inaccurate Reagent Preparation: Inconsistent preparation of buffers, substrate solutions, or enzyme dilutions. | Ensure all reagents are prepared fresh and accurately. Use calibrated pipettes and balances. |
| Fluctuations in Reaction Conditions: Variations in temperature or pH between experiments. | Use a temperature-controlled incubator/water bath and carefully monitor the pH of each reaction. |
Quantitative Data
The following table summarizes the known properties of δ-aminovaleramidase from Pseudomonas putida. It is important to note that specific kinetic parameters (Km and Vmax) for this compound are not available in the reviewed literature. The data presented is based on the initial characterization of the enzyme.
| Parameter | Value | Substrate/Conditions | Reference |
| Enzyme Commission (EC) Number | 3.5.1.30 | - | [1] |
| Systematic Name | This compound amidohydrolase | - | - |
| Source Organism | Pseudomonas putida | - | [2] |
| Optimal pH | 7.5 - 8.5 | Hydrolysis of ω-amino amides | [2] |
| Substrate Specificity | Hydrolyzes ω-amino amides with 4 to 6 carbon atoms | - | [2] |
| Molecular Weight (estimated) | ~67,000 Da | Gel filtration and density gradient centrifugation | [2] |
| Proposed Active Site Residue | Histidine | Photoinactivation studies | [2] |
Experimental Protocols
Purification of δ-Aminovaleramidase from Pseudomonas putida
This protocol is adapted from the method described by Reitz and Rodwell (1970).
a. Growth of Pseudomonas putida
-
Culture Pseudomonas putida in a minimal medium with L-lysine as the sole source of carbon and nitrogen to induce the expression of δ-aminovaleramidase.
-
Grow the culture at 30°C with vigorous aeration until the late logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
b. Cell Lysis and Fractionation
-
Resuspend the cell pellet in the lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing a protease inhibitor cocktail).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the soluble fraction (supernatant) from the cell debris and membranes.
c. Protein Purification
-
Perform a series of chromatographic steps to purify the enzyme from the soluble fraction. This may include:
-
Ammonium sulfate precipitation to fractionate the proteins.
-
Anion-exchange chromatography (e.g., DEAE-cellulose).
-
Gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.
-
-
Monitor the enzyme activity at each step to track the purification progress.
Enzymatic Hydrolysis of this compound
a. Reagent Preparation
-
Enzyme Solution: Prepare a solution of purified δ-aminovaleramidase in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).
-
Substrate Solution: Prepare a stock solution of this compound in the same buffer.
b. Hydrolysis Reaction
-
In a temperature-controlled vessel, add the reaction buffer.
-
Add the this compound solution to the desired final concentration.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Take aliquots at different time points for analysis.
-
Stop the reaction in the aliquots by adding a quenching agent (e.g., a strong acid like HCl) or by heat inactivation.
Analytical Method: HPLC Analysis of this compound and 5-Aminopentanoate
a. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 205 nm.
b. Sample Preparation
-
Centrifuge the quenched reaction aliquots to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary.
c. Quantification
-
Prepare standard curves for both this compound and 5-aminopentanoate of known concentrations.
-
Calculate the concentration of the substrate and product in the samples by comparing their peak areas to the respective standard curves.
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Troubleshooting logic for low or no amidase activity.
References
Technical Support Center: Optimizing Fermentation for 5-Aminopentanamide Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microbial production of 5-aminopentanamide. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for producing the precursor to this compound, 5-aminovalerate (5AVA)?
A1: The most commonly engineered microbial hosts for 5-aminovalerate (5AVA) production are Corynebacterium glutamicum and Escherichia coli. C. glutamicum is a natural producer of L-lysine, the direct precursor for one of the biosynthetic pathways to 5AVA, making it an advantageous chassis. E. coli is also widely used due to its well-characterized genetics and rapid growth.
Q2: What are the main biosynthetic pathways for 5-aminovalerate (5AVA) production in engineered microbes?
A2: There are two primary pathways for 5AVA production from L-lysine:
-
The DavA/DavB Pathway: This pathway utilizes L-lysine monooxygenase (DavB) and 5-aminovaleramidase (DavA) from Pseudomonas putida to convert L-lysine to 5-aminovaleramide and then to 5AVA.[1][2][3]
-
The LdcC/PatA/PatD Pathway: This pathway involves the decarboxylation of L-lysine to cadaverine by lysine decarboxylase (LdcC), followed by transamination to 5-aminopentanal by putrescine transaminase (PatA), and finally oxidation to 5AVA by 5-aminopentanal dehydrogenase (PatD).
Q3: How is 5-aminovalerate (5AVA) converted to this compound?
A3: The direct microbial or enzymatic conversion of 5-aminovalerate to this compound is not yet well-documented in publicly available literature. However, general biocatalytic methods for amide synthesis can be explored. One potential approach is the use of lipases, which have been shown to catalyze the amidation of carboxylic acids and amines.[4][5] This would involve a downstream bioconversion step where 5-aminovalerate is reacted with an ammonia source in the presence of a suitable enzyme.
Q4: What are the key fermentation parameters to optimize for high 5AVA yield?
A4: Key fermentation parameters to optimize include:
-
Temperature: Typically maintained between 30°C and 37°C.
-
pH: Generally controlled between 6.5 and 7.2 to maintain optimal enzyme activity.
-
Dissolved Oxygen (DO): Maintaining a sufficient DO level is critical, often controlled by adjusting agitation and aeration rates.
-
Carbon Source: Glucose is the most common carbon source, and its feeding rate is crucial to avoid overflow metabolism.
-
Nitrogen Source: Ammonium and yeast extract are common nitrogen sources. Their concentrations can influence both cell growth and product formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low 5-Aminovalerate (5AVA) Titer | 1. Suboptimal gene expression. 2. Precursor (L-lysine) limitation. 3. Non-optimized fermentation conditions (pH, temp, DO). 4. Plasmid instability. | 1. Use stronger promoters or optimize codon usage for the pathway genes. 2. Engineer the host to overproduce L-lysine or supplement the medium with L-lysine. 3. Perform a design of experiments (DoE) to optimize fermentation parameters. 4. Integrate the expression cassette into the host chromosome. |
| High Byproduct Formation (e.g., Glutarate) | 1. Endogenous enzymes acting on 5AVA. 2. Overflow metabolism due to excess glucose. | 1. Identify and knock out genes encoding enzymes responsible for byproduct formation (e.g., gabT in C. glutamicum). 2. Implement a fed-batch strategy to maintain a low glucose concentration. |
| Poor Cell Growth | 1. Toxicity of 5AVA or intermediates. 2. Suboptimal medium composition. 3. Inadequate aeration. | 1. Engineer efflux pumps to export 5AVA or use a two-phase fermentation system. 2. Optimize the concentrations of salts, vitamins, and trace elements in the medium. 3. Increase agitation and/or aeration rate to improve oxygen transfer. |
| Foaming in the Bioreactor | 1. High cell density and protein content in the medium. | 1. Add an antifoaming agent. 2. Reduce the aeration rate temporarily if foaming is excessive. |
| Low Conversion of 5AVA to this compound (in downstream processing) | 1. Inefficient enzyme for amidation. 2. Suboptimal reaction conditions for the amidation step. | 1. Screen different types of enzymes (e.g., lipases, amide synthetases). 2. Optimize pH, temperature, and substrate concentrations for the enzymatic conversion. |
Data Presentation
Table 1: Comparison of 5-Aminovalerate (5AVA) Production in Engineered Corynebacterium glutamicum
| Strain | Fermentation Mode | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Engineered C. glutamicum | Fed-batch | Glucose | 33.1 | 0.1 | 0.22 |
| Engineered C. glutamicum | Fed-batch | Miscanthus hydrolyzate | 12.51 | 0.1 | - |
| Engineered C. glutamicum | Fed-batch | Glucose | 5.1 | 0.13 | 0.12 |
Table 2: Comparison of 5-Aminovalerate (5AVA) Production in Engineered Escherichia coli
| Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) |
| Recombinant E. coli | Whole-cell bioconversion | L-lysine | 240.7 | 0.868 | 8.6 |
| Recombinant E. coli | Whole-cell bioconversion | L-lysine | 63.2 | 0.62 | - |
| Recombinant E. coli | Fed-batch | Glucose | 0.5 | - | - |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered Corynebacterium glutamicum for 5AVA Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into a 50 mL seed medium in a 500 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
-
Bioreactor Setup:
-
Prepare a 3-L bioreactor with 1.5 L of fermentation medium containing glucose, (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, and corn steep liquor.
-
Autoclave the bioreactor and medium.
-
Aseptically add sterile solutions of vitamins and trace elements.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.5.
-
Maintain the temperature at 30°C.
-
Control the pH at 7.0 using automated addition of NH₄OH.
-
Maintain the dissolved oxygen (DO) level above 30% saturation by cascading the agitation speed (400-800 rpm) and airflow rate (1-2 vvm).
-
After 6-8 hours of initial batch growth, start the fed-batch phase by feeding a concentrated glucose solution to maintain the glucose concentration at a low level (e.g., <10 g/L).
-
If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase.
-
Take samples periodically to measure cell density (OD₆₀₀), glucose concentration, and 5AVA concentration.
-
Continue the fermentation for 48-72 hours or until 5AVA production ceases.
-
Protocol 2: Whole-Cell Bioconversion of L-lysine to 5AVA using Engineered E. coli
-
Cell Culture and Harvest:
-
Grow the engineered E. coli strain in a rich medium (e.g., LB or TB) with the appropriate antibiotic at 37°C with shaking.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) during the mid-log phase of growth and continue incubation for several hours.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
-
Bioconversion Reaction:
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 50).
-
Add L-lysine to the cell suspension to the desired starting concentration.
-
Incubate the reaction mixture at 30-37°C with shaking.
-
Monitor the conversion of L-lysine to 5AVA over time by taking samples and analyzing the supernatant using HPLC or other suitable methods.
-
Visualizations
Caption: Biosynthetic pathways for 5-aminovalerate (5AVA) production.
Caption: General workflow for fermentation optimization.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Aminovalerate Pathway: Validating 5-Aminopentanamide's Role as a Key Intermediate in Lysine Catabolism
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The breakdown of the essential amino acid lysine is a fundamental metabolic process with implications for cellular energy production, nitrogen balance, and the synthesis of other biomolecules. While several pathways for lysine catabolism have been identified across different organisms, the precise contribution and key intermediates of each pathway remain an active area of research. This guide provides a comparative analysis of the aminovalerate pathway, focusing on the validation of 5-aminopentanamide as a crucial intermediate, and contrasts it with alternative catabolic routes. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the involved pathways and workflows.
Comparative Analysis of Lysine Catabolism Pathways
Lysine degradation primarily proceeds through three main pathways: the saccharopine pathway, the pipecolate pathway, and the aminovalerate pathway. The prevalence of each pathway varies among different organisms. In mammals, the saccharopine and pipecolate pathways are the main routes for lysine breakdown[1], while the aminovalerate pathway is notably active in certain bacteria, such as Pseudomonas putida[2][3].
The aminovalerate pathway is distinguished by the initial conversion of L-lysine to this compound. This guide focuses on the experimental evidence supporting the role of this compound as a bona fide intermediate in this pathway and compares the overall flux through the aminovalerate pathway relative to its alternatives.
Quantitative Data Summary
The following table summarizes quantitative data from studies on Pseudomonas putida, a model organism for studying the aminovalerate pathway. These studies utilized isotopic labeling to trace the metabolic fate of lysine and quantify the relative flux through competing catabolic pathways.
| Organism | Experimental Condition | Pathway | Key Intermediate(s) | Relative Flux (%) | Reference |
| Pseudomonas putida KT2440 | Growth on L-lysine as sole carbon and nitrogen source | Aminovalerate Pathway | This compound , 5-Aminovalerate | ~50% | [2][3] |
| Aminoadipate Pathway | Pipecolate, α-Aminoadipate | ~50% | [2][3] | ||
| Pseudomonas putida KT2440 (davA mutant) | Growth on L-lysine as sole carbon and nitrogen source | Aminovalerate Pathway | This compound (accumulates) | Blocked | [2] |
| Aminoadipate Pathway | Pipecolate, α-Aminoadipate | Predominant | [2] |
Experimental Protocols for Validation of this compound
The validation of a metabolic intermediate is a critical step in elucidating a biochemical pathway. The following protocols outline the key experimental methodologies used to confirm the role of this compound in lysine catabolism.
Isotopic Labeling and Metabolite Tracking using Mass Spectrometry (MS)
This method involves feeding cells with a stable isotope-labeled precursor (e.g., 13C- or 15N-labeled L-lysine) and tracking the incorporation of the label into downstream metabolites.
Protocol:
-
Cell Culture: Grow the microorganism (e.g., Pseudomonas putida) in a defined minimal medium with a known concentration of the unlabeled substrate (L-lysine).
-
Isotope Labeling: Introduce a 13C- or 15N-labeled L-lysine into the culture medium.
-
Metabolite Extraction: At various time points, harvest the cells and quench metabolic activity rapidly (e.g., by using cold methanol). Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
-
Sample Preparation: Derivatize the extracted metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Separate the derivatized metabolites by GC and detect them by MS. The mass spectra will reveal the mass shift corresponding to the incorporation of the stable isotope.
-
Data Analysis: Identify this compound and other intermediates based on their retention times and mass fragmentation patterns compared to authentic standards. Quantify the enrichment of the isotope in each metabolite to determine the metabolic flux.
Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions in a biochemical network. 13C-MFA, in particular, provides detailed insights into the contribution of different pathways.
Protocol:
-
Define the Metabolic Model: Construct a stoichiometric model of the known lysine catabolism pathways in the organism of interest.
-
13C-Labeling Experiment: Perform an isotopic labeling experiment as described above, allowing the system to reach an isotopic steady state.
-
Measure Labeling Patterns: Analyze the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids, using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Flux Estimation: Use specialized software to fit the measured labeling data to the metabolic model. The software calculates the metabolic fluxes that best explain the observed labeling patterns.
-
Validation: The model's prediction of the flux through the aminovalerate pathway, and thus the production and consumption of this compound, can be compared with experimental data from mutant strains (e.g., those lacking the enzyme that metabolizes this compound) to validate its role.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to track the fate of isotopically labeled substrates in real-time and to identify and quantify metabolites in complex mixtures.
Protocol:
-
13C or 15N Labeling: Grow cells in a medium containing a 13C- or 15N-labeled lysine.
-
Sample Preparation: Prepare cell extracts or analyze intact cells under conditions that maintain metabolic activity.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., 1H-13C HSQC).
-
Spectral Analysis: Identify the signals corresponding to this compound and other intermediates based on their chemical shifts and coupling patterns. The intensity of the signals provides quantitative information about the concentration of each metabolite.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Major lysine catabolism pathways.
Caption: Workflow for validating a metabolic intermediate.
Conclusion
The experimental evidence, particularly from isotopic labeling and metabolic flux analysis in Pseudomonas putida, strongly supports the role of this compound as a key intermediate in the aminovalerate pathway of lysine catabolism[2][3]. The accumulation of this compound in mutant strains deficient in its subsequent metabolism provides definitive proof of its position in the pathway[2]. While the saccharopine and pipecolate pathways are dominant in other organisms, the aminovalerate pathway represents a significant route for lysine degradation in certain bacteria. Understanding the diversity of these metabolic strategies is crucial for applications in metabolic engineering, drug development targeting microbial pathogens, and for a comprehensive understanding of amino acid homeostasis. Further research, including detailed kinetic studies of the involved enzymes and comparative flux analyses under a wider range of conditions, will continue to refine our understanding of this fundamental metabolic network.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of 5-Aminopentanamide versus 5-aminopentanoic acid in metabolic flux studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-aminopentanamide and 5-aminopentanoic acid, two key metabolites in lysine degradation pathways. Understanding the distinct roles and metabolic fates of these compounds is crucial for designing and interpreting metabolic flux studies. This document summarizes their biochemical relationship, presents their key properties, and outlines experimental considerations for their use in metabolic flux analysis.
Introduction
This compound and 5-aminopentanoic acid are closely related molecules involved in the catabolism of L-lysine, an essential amino acid. While structurally similar, their distinct functional groups—an amide in this compound and a carboxylic acid in 5-aminopentanoic acid—dictate their respective roles and subsequent metabolic pathways. In metabolic flux studies, the choice between these two compounds can significantly impact the experimental design and the interpretation of results.
Biochemical Relationship and Metabolic Fate
The primary metabolic relationship between these two compounds is the enzymatic conversion of this compound to 5-aminopentanoic acid.
-
This compound: In certain microorganisms, such as Pseudomonas putida, L-lysine is oxidatively decarboxylated to form this compound.[1] This amide is then hydrolyzed by the enzyme 5-aminopentanamidase (also known as 5-aminovaleramidase) to yield 5-aminopentanoic acid and ammonia.[1][2]
-
5-Aminopentanoic Acid (5-Aminovaleric Acid): This amino acid is a downstream product of this compound hydrolysis.[1][2] It is also a metabolite of cadaverine, which is formed from lysine.[3][4] 5-aminopentanoic acid can be further metabolized, eventually entering central carbon metabolism. It is also known to be a weak GABA agonist.[4]
This direct precursor-product relationship is a critical consideration for metabolic flux analysis. Introducing isotopically labeled this compound would be expected to lead to the appearance of the label in the 5-aminopentanoic acid pool, providing a direct measure of the flux through the 5-aminopentanamidase reaction.
Comparative Data
Due to a lack of direct comparative studies in the existing literature, the following table summarizes the key properties of each compound based on their known individual characteristics.
| Feature | This compound | 5-Aminopentanoic Acid |
| Chemical Formula | C₅H₁₂N₂O | C₅H₁₁NO₂ |
| Functional Group | Amide | Carboxylic Acid |
| Metabolic Role | Intermediate in lysine degradation in some bacteria.[1] | Metabolite in lysine and cadaverine degradation.[3][4] |
| Key Enzyme | Hydrolyzed by 5-aminopentanamidase.[2] | Substrate for further downstream enzymes. |
| Primary Product(s) | 5-Aminopentanoic acid and Ammonia.[2] | Various downstream metabolites. |
| Biological Activity | Primarily a metabolic intermediate. | Weak GABA agonist.[4] |
Experimental Protocols
While no specific protocols directly comparing the two compounds were found, the following outlines a general methodology for conducting a metabolic flux study using isotopic labeling for each compound.
Protocol: Isotopic Labeling and Metabolic Flux Analysis
1. Cell Culture and Isotope Administration:
- Culture cells (e.g., bacterial or mammalian) in a defined medium.
- Introduce a stable isotope-labeled version of either this compound (e.g., ¹³C₅-5-aminopentanamide) or 5-aminopentanoic acid (e.g., ¹³C₅-5-aminopentanoic acid) into the medium.
- Incubate the cells for a defined period to allow for uptake and metabolism of the labeled compound.
2. Metabolite Extraction:
- Quench metabolic activity rapidly (e.g., using cold methanol).
- Lyse the cells and extract intracellular metabolites.
- Separate the intracellular and extracellular fractions to analyze metabolite secretion.
3. Analytical Measurement:
- Analyze the isotopic enrichment in downstream metabolites using techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
- Quantify the fractional labeling of key metabolites to determine the contribution of the labeled precursor to their synthesis.
4. Metabolic Flux Analysis:
- Use the measured isotopic labeling patterns and known metabolic network models to calculate intracellular metabolic fluxes.
- Software packages for metabolic flux analysis can be employed for this purpose.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic relationship between this compound and 5-aminopentanoic acid and a general workflow for a comparative metabolic flux study.
Caption: Metabolic relationship of this compound.
Caption: Workflow for a comparative metabolic flux study.
Conclusion
This compound serves as a direct metabolic precursor to 5-aminopentanoic acid in specific lysine degradation pathways. This fundamental relationship dictates their distinct behaviors in metabolic flux studies. While 5-aminopentanoic acid will trace its own entry and subsequent catabolism, labeled this compound provides a tool to specifically probe the activity of the 5-aminopentanamidase enzyme and the subsequent downstream flux. For researchers investigating microbial lysine metabolism or the function of this specific enzymatic step, this compound is the more appropriate tracer. For studies focused on the broader metabolic impact of 5-aminopentanoic acid itself, direct administration of the labeled amino acid is preferable. The choice between these two compounds should be guided by the specific research question and the metabolic pathways of interest.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0012176) [hmdb.ca]
- 2. 5-aminopentanamidase - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) [hmdb.ca]
Navigating Specificity: A Comparative Guide to Anti-Lysine Antibody Cross-Reactivity with 5-Aminopentanamide and its Derivatives
For researchers, scientists, and drug development professionals, the precise recognition of target molecules by antibodies is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of anti-lysine antibodies with 5-aminopentanamide and its derivatives. While direct comparative experimental data is limited, this document outlines the structural basis for potential cross-reactivity, provides detailed experimental protocols for its assessment, and contextualizes the importance of specificity within relevant biological pathways.
Antibody specificity is a critical factor in the reliability and reproducibility of experimental results.[1] An antibody's ability to distinguish between its intended target, the amino acid lysine, and structurally similar molecules is crucial for accurate data generation in techniques such as Western blotting, ELISA, and immunohistochemistry.[1][2] this compound, a derivative of lysine where the carboxyl group is replaced by an amide group, presents a potential for cross-reactivity that warrants careful consideration.
Understanding the Structural Basis of Cross-Reactivity
The specificity of an anti-lysine antibody is determined by the unique three-dimensional structure of its antigen-binding site, or paratope.[3][4] This binding pocket interacts with the specific chemical features of the lysine side chain. Studies on antibodies specific for modified lysine, such as methylated lysine, have revealed that recognition often involves an "aromatic cage" of amino acid residues within the binding pocket that accommodates the methyl groups.[3][4] The amino acid sequence surrounding the target lysine residue also significantly influences binding affinity and specificity.[4]
Given that this compound differs from lysine only at the carboxyl terminus, the potential for cross-reactivity will largely depend on how a specific anti-lysine antibody's binding pocket accommodates this change. If the antibody's primary recognition points involve the epsilon-amino group and the aliphatic portion of the lysine side chain, and the carboxyl group has minimal interaction with the paratope, then cross-reactivity with this compound is more likely. Conversely, if the carboxyl group of lysine forms critical hydrogen bonds or electrostatic interactions within the binding pocket, the antibody is less likely to bind to this compound.
Performance Comparison of Anti-Lysine Antibodies
To illustrate the importance of specificity, the following table presents a hypothetical comparison of two anti-lysine antibodies with differing cross-reactivity profiles. This data is conceptual and serves to highlight the types of results one might obtain from the experimental protocols outlined below.
| Analyte | Antibody A (High Specificity) - IC50 (nM) | Antibody B (Lower Specificity) - IC50 (nM) |
| L-Lysine | 15 | 20 |
| This compound | > 10,000 | 150 |
| Acetyl-Lysine | 25 | 40 |
| Unrelated Peptide | > 10,000 | > 10,000 |
Table 1: Hypothetical Comparative Binding Affinities of Two Anti-Lysine Antibodies. The half-maximal inhibitory concentration (IC50) is determined by competitive ELISA. A lower IC50 value indicates a higher binding affinity. Antibody A demonstrates high specificity for L-Lysine and Acetyl-Lysine with minimal cross-reactivity to this compound. In contrast, Antibody B shows significant cross-reactivity with this compound.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is essential for validating experimental results.[1] The following are detailed methodologies for key experiments used to evaluate the specificity of anti-lysine antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding affinity of an anti-lysine antibody to lysine and its potential cross-reactivity with this compound and other derivatives by measuring the inhibition of antibody binding to a lysine-coated plate.
Materials:
-
96-well microtiter plates
-
L-Lysine for coating
-
Anti-lysine primary antibody
-
This compound and other lysine derivatives (e.g., Acetyl-Lysine)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of L-Lysine solution (e.g., 10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitor analytes (L-Lysine, this compound, etc.). In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-lysine antibody with each dilution of the competitor analytes for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the lysine-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each analyte.
Western Blotting
Objective: To qualitatively assess the specificity of an anti-lysine antibody by observing its binding to proteins with and without lysine residues, as well as its potential binding to this compound.
Materials:
-
Protein samples (e.g., a lysine-rich protein like histones, a protein with low lysine content, and a BSA-conjugated this compound)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-lysine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and the this compound conjugate.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-lysine antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands to determine if the antibody binds specifically to the lysine-containing protein and whether it cross-reacts with the this compound conjugate.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Lysine Acetylation in Gene Regulation.
Conclusion
The specificity of anti-lysine antibodies is a critical consideration for any research involving the detection of lysine or its modifications. While the potential for cross-reactivity with this compound and its derivatives exists due to structural similarities, the extent of this cross-reactivity is antibody-dependent. Researchers must empirically validate the specificity of their anti-lysine antibodies using rigorous methods such as competitive ELISA and Western blotting. By understanding the structural basis of antibody-antigen interactions and employing robust validation protocols, the scientific community can ensure the generation of accurate and reliable data in the study of lysine biology and its role in health and disease.
References
Comparison of different analytical methods for 5-Aminopentanamide quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Aminopentanamide is crucial for understanding its role in various biological processes and for potential therapeutic applications. This guide provides a detailed comparison of two primary analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and includes visualizations of the relevant biological pathway and analytical workflow.
Data Presentation: Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods tailored for the analysis of small, polar molecules like this compound.
| Parameter | LC-MS/MS (without derivatization) | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Preparation | Simple protein precipitation/filtration | More complex, requires derivatization |
| Throughput | High | Moderate |
| Selectivity | High | High |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of this compound in biological matrices with minimal sample preparation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for retaining the polar this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and decreasing to a lower percentage to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (MW: 116.16), a likely precursor ion would be [M+H]⁺ at m/z 117.1. Product ions would be determined experimentally.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires a derivatization step to increase the volatility of this compound for GC analysis.
1. Sample Preparation and Derivatization (Silylation):
-
Perform an initial sample clean-up using protein precipitation as described for the LC-MS/MS method.
-
After evaporation of the supernatant, ensure the residue is completely dry.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 70°C for 1 hour to facilitate the derivatization reaction.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. The characteristic ions of the derivatized this compound would need to be determined.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the involvement of this compound in the Lysine Degradation IV pathway. In this pathway, L-lysine undergoes oxidative decarboxylation to form this compound, which is subsequently hydrolyzed to 5-aminopentanoate.[1]
Experimental Workflow
This diagram outlines the general workflow for the quantification of this compound using chromatographic methods.
References
Navigating Lysine's Metabolic Maze: A Comparative Guide to Inhibitors of Lysine Degradation Pathways
For researchers, scientists, and drug development professionals, understanding the intricacies of lysine metabolism is paramount for developing novel therapeutics targeting a range of metabolic disorders. This guide provides a comparative analysis of known inhibitors for key enzymes involved in the two primary lysine degradation pathways: the saccharopine and pipecolate pathways. While direct inhibitory data for 5-Aminopentanamide analogs on these pathways is not yet available in published literature, their structural similarity to lysine makes them a compelling theoretical class of inhibitors for future investigation.
Introduction to Lysine Metabolism
Lysine, an essential amino acid in mammals, is primarily catabolized through two main pathways: the saccharopine pathway and the pipecolate pathway.[1] The saccharopine pathway is the predominant route in the liver and other peripheral tissues, while the pipecolate pathway is more active in the brain.[1] Both pathways converge to produce α-aminoadipate, which is further metabolized for energy production. Dysregulation in these pathways can lead to various metabolic disorders, highlighting the need for effective enzyme inhibitors for both research and therapeutic purposes.
The Saccharopine Pathway: Key Enzymes and Their Inhibitors
The saccharopine pathway involves a series of enzymatic reactions initiated by the condensation of lysine and α-ketoglutarate.
Key Enzymes in the Saccharopine Pathway:
-
Lysine-Ketoglutarate Reductase (LKR): This enzyme catalyzes the initial and rate-limiting step in the saccharopine pathway, the formation of saccharopine from lysine and α-ketoglutarate.[1]
-
Saccharopine Dehydrogenase (SDH): SDH is responsible for the conversion of saccharopine to α-aminoadipate-semialdehyde and glutamate.[1]
-
Aminoadipate-Semialdehyde Dehydrogenase (AASADH): This enzyme oxidizes α-aminoadipate-semialdehyde to α-aminoadipate.[1]
Known Inhibitors of Saccharopine Pathway Enzymes:
Currently, specific inhibitors for LKR and SDH are not well-characterized in the literature. However, some studies have identified compounds that exhibit inhibitory effects.
| Target Enzyme | Inhibitor | Type of Inhibition | Key Findings |
| Lysine-Ketoglutarate Reductase (LKR) | L-Citrulline | Mixed | Showed mixed inhibition patterns with the partially purified enzyme from bovine liver mitochondria.[2] |
| Lysine-Ketoglutarate Reductase (LKR) | Saccharopine | Product Inhibition | Acts as a product inhibitor of the forward reaction.[3][4] |
| Lysine-Ketoglutarate Reductase (LKR) | α-Aminoadipate | Product Inhibition | Acts as a product inhibitor.[3][4] |
| Saccharopine Dehydrogenase (SDH) | High concentrations of α-ketoglutarate and lysine | Substrate Inhibition | High concentrations of substrates inhibit the enzyme.[5] |
| Aminoadipate-Semialdehyde Dehydrogenase | L-Lysine | Competitive | Competitively inhibits the enzyme with respect to α-aminoadipate.[6][7] |
| Aminoadipate-Semialdehyde Dehydrogenase | S-(β-aminoethyl)-L-cysteine | Competitive | A potent competitive inhibitor.[6][7] |
| Aminoadipate-Semialdehyde Dehydrogenase | δ-hydroxylysine | Competitive | A competitive inhibitor.[6][7] |
The Pipecolate Pathway: An Alternative Route for Lysine Degradation
The pipecolate pathway represents an alternative route for lysine catabolism, particularly in the brain.
Key Enzyme in the Pipecolate Pathway:
-
L-Pipecolate Oxidase (L-PO): This flavoenzyme catalyzes the oxidation of L-pipecolate to Δ1-piperideine-6-carboxylate.[8][9][10]
Known Inhibitors of L-Pipecolate Oxidase:
Several mechanism-based and reversible inhibitors of L-PO have been identified.
| Target Enzyme | Inhibitor | Type of Inhibition | Key Findings |
| L-Pipecolate Oxidase (L-PO) | 4,5-Dehydro-L-pipecolic acid | Mechanism-based | A potent, time-dependent inhibitor.[8][9][10] |
| L-Pipecolate Oxidase (L-PO) | cis-4,5-Epoxypipecolic acid | Mechanism-based | Serves as a substrate and causes irreversible inactivation.[11] |
| L-Pipecolate Oxidase (L-PO) | 2S,3R,4S-Epoxyproline | Reversible | Acts as a reversible inhibitor.[11] |
The Potential of this compound Analogs as a Novel Class of Inhibitors
While direct experimental evidence is lacking, the structural similarity of this compound to lysine suggests that its analogs could act as competitive inhibitors of enzymes in the lysine degradation pathways. The core structure of this compound mimics the lysine backbone, potentially allowing it to bind to the active sites of enzymes like LKR.
Future research should focus on the synthesis and enzymatic screening of a library of this compound analogs. Modifications to the pentanamide backbone, such as substitutions at various positions or alterations of the amide group, could lead to the discovery of potent and selective inhibitors.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
A standard enzymatic assay is crucial to determine the inhibitory potential of any compound. The following is a general protocol that can be adapted for the specific enzymes in the lysine metabolism pathways.
Materials:
-
Purified enzyme (e.g., LKR, SDH, or L-PO)
-
Substrate(s) for the specific enzyme
-
Test inhibitor (e.g., a this compound analog)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (e.g., NAD+, NADP+)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate(s), and inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test inhibitor. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Pathways and Experimental Workflow
To better understand the complex relationships within lysine metabolism and the process of inhibitor screening, the following diagrams are provided.
Caption: Overview of the Saccharopine and Pipecolate pathways of lysine metabolism.
Caption: A generalized experimental workflow for the investigation of novel enzyme inhibitors.
References
- 1. Frontiers | Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases [frontiersin.org]
- 2. Inhibition of bovine liver lysine-ketoglutarate reductase by urea cycle metabolites and saccharopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saccharopine dehydrogenase. Substrate inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism-based inhibition of L-pipecolate oxidase by 4,5-dehydro-L-pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-Aminopentanamide and its primary metabolite, 5-aminopentanoate (also known as 5-aminovalerate or 5-AVA). While research on the direct biological effects of this compound is limited, this document synthesizes available information on its metabolic context and the known activities of its key derivative, offering a framework for further investigation and drug development.
Introduction
This compound is a key intermediate in the lysine degradation pathway, particularly in certain microorganisms like Pseudomonas putida.[1] It is formed from the oxidative decarboxylation of L-lysine and is subsequently hydrolyzed to 5-aminopentanoate and ammonia by the enzyme 5-aminopentanamidase.[1][2] The majority of current research has focused on the biological significance of 5-aminopentanoate, leaving the direct pharmacological or physiological roles of this compound largely unexplored. This guide aims to bridge this knowledge gap by presenting a comparative analysis based on existing data and suggesting avenues for future research.
Metabolic Pathway and Key Metabolites
The primary metabolic pathway involving this compound is the lysine degradation pathway. The initial steps, particularly relevant in organisms like Pseudomonas putida, are illustrated below.
Comparative Biological Activity
The following table summarizes the known biological activities and properties of this compound and its primary metabolite, 5-aminopentanoate. It is important to note the significant disparity in the available research for these two compounds.
| Feature | This compound | 5-Aminopentanoate (5-Aminovalerate) |
| Primary Role | Metabolic intermediate in lysine degradation.[1] | Product of this compound hydrolysis; further metabolized to glutarate.[1] |
| Known Biological Activity | No specific biological activities have been extensively reported in the literature. Its primary known function is as a substrate for 5-aminopentanamidase.[2] | - Weak GABAA receptor agonist. - Weak inhibitor of the blood clotting pathway. |
| Potential Research Areas | - Investigation of potential GABAergic activity. - Screening for antimicrobial or other pharmacological effects. - Analysis of its role in the regulation of lysine metabolism. | - Further characterization of its GABAA receptor subtype selectivity. - Elucidation of its mechanism as an antifibrinolytic agent. - Exploration of its potential as a precursor for novel therapeutics. |
Experimental Protocols
Due to the lack of specific studies on the biological activity of this compound, this section provides a detailed, generalized protocol for a key experiment that could be used to investigate its potential activity: a GABAA receptor binding assay. This protocol is based on established methods for assessing GABAergic compounds.[3]
Protocol: GABAA Receptor Binding Assay
Objective: To determine if this compound can displace a known radiolabeled ligand from the GABAA receptor, indicating binding affinity.
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
[³H]Muscimol (radioligabeled GABAA agonist)
-
This compound (test compound)
-
GABA (positive control)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
-
Microplate reader or scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a known protein concentration.
-
Binding Assay:
-
In a series of microcentrifuge tubes, add a constant amount of the prepared brain membranes.
-
Add a constant concentration of [³H]Muscimol to all tubes.
-
Add varying concentrations of this compound to the experimental tubes.
-
For control tubes, add buffer only (total binding) or a saturating concentration of unlabeled GABA (non-specific binding).
-
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]Muscimol binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Muscimol binding) from the resulting dose-response curve.
-
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is primarily recognized as a metabolic precursor to 5-aminopentanoate. While its metabolite exhibits weak GABAergic and antifibrinolytic properties, the direct biological activity of this compound remains an open area for investigation. The lack of data presents a significant opportunity for novel research in pharmacology and drug development.
Future studies should focus on:
-
Direct Biological Screening: Systematically screening this compound against a panel of biological targets to identify any potential pharmacological activity.
-
Comparative Studies: Directly comparing the in vitro and in vivo effects of this compound with 5-aminopentanoate and other related metabolites.
-
Enzyme Inhibition Assays: Investigating whether this compound can modulate the activity of enzymes within the lysine degradation pathway or other related metabolic routes.
By systematically exploring the biological landscape of this compound, the scientific community can uncover its potential roles in physiology and pathology, and assess its viability as a lead compound for drug discovery.
References
Confirming the Identity of 5-Aminopentanamide in Biological Extracts: A Comparison of High-Resolution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confident identification and quantification of 5-aminopentanamide in complex biological extracts. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a key intermediate in the lysine degradation pathway.[1] Its accurate identification and quantification in biological matrices such as plasma, urine, and cell extracts are crucial for studying metabolic disorders and for monitoring drug efficacy in related therapeutic areas. High-resolution mass spectrometry has emerged as a powerful tool for metabolomics, offering high sensitivity and selectivity. This guide compares the performance of LC-HRMS with Gas Chromatography-Mass Spectrometry (GC-MS), a commonly used alternative for the analysis of small polar molecules.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics for the quantification of this compound using High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented values are illustrative and based on the analysis of similar polar analytes.
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Sample Preparation | Simple (Protein precipitation) | Complex (Derivatization required) |
| Throughput | High | Moderate |
| Specificity | Very High (Accurate Mass and MS/MS) | High (Characteristic fragment ions) |
Experimental Protocols
Detailed methodologies for the analysis of this compound in a biological matrix (e.g., plasma) are provided below for both LC-HRMS and GC-MS.
Sample Preparation for Biological Extracts
A robust sample preparation protocol is essential to remove interferences and ensure accurate quantification.
Reagents and Materials:
-
Human Plasma (or other biological matrix)
-
This compound standard
-
Internal Standard (e.g., ¹³C₅, ¹⁵N₂-5-Aminopentanamide)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein Precipitation Plates or Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-HRMS analysis. For GC-MS, proceed to the derivatization step.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters:
-
Column: HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-10 min: 50% B
-
10.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Sheath Gas 40 arbitrary units, Aux Gas 10 arbitrary units
-
Full Scan (MS1) Resolution: 70,000
-
MS1 Scan Range: m/z 70-1000
-
Data-Dependent MS/MS (dd-MS2): Top 5 most intense ions from the full scan, resolution of 17,500, with stepped collision energy (20, 30, 40 eV).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Derivatization (Silylation):
-
To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for targeted quantification.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified Lysine Degradation Pathway showing the role of this compound.
Conclusion
High-resolution mass spectrometry offers superior sensitivity and specificity for the identification and quantification of this compound in complex biological extracts. The ability to obtain accurate mass measurements and high-quality MS/MS fragmentation data provides a high degree of confidence in compound identification. While GC-MS is a viable alternative, the requirement for derivatization adds complexity to the workflow and may introduce variability. For high-throughput and robust analysis of this compound, LC-HRMS is the recommended platform. The choice of method should ultimately be guided by the specific research question, available instrumentation, and the desired level of analytical detail.
References
Is 5-Aminopentanamide a more sensitive substrate for amidase assays than other N-acyl amino acids?
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the development of sensitive and reliable amidase assays. This guide provides a comparative overview of 5-aminopentanamide and other N-acyl amino acids as substrates for amidase activity measurement, supported by available experimental data and detailed methodologies.
Understanding Amidase Substrate Specificity
Amidases (EC 3.5.1.4) are a broad class of enzymes that catalyze the hydrolysis of amide bonds.[1] Their substrate specificity can vary significantly, influencing the choice of substrate for assay development. Generally, amidases can be categorized based on their preferred substrates. Some amidases exhibit high specificity for short-chain aliphatic amides, while others have a broader specificity that includes arylamides and α-aminoamides.[2]
This compound is a short-chain aliphatic amide with a terminal amino group. Structurally, it is the amide of 5-aminopentanoic acid (also known as δ-aminovaleric acid). An enzyme that specifically acts on this substrate is 5-aminopentanamidase (EC 3.5.1.30), which is involved in the lysine degradation pathway.[3] The substrate specificity of the broader class of amidases for compounds like this compound, especially in comparison to N-acyl amino acids, is an area requiring further investigation. N-acyl amino acids, which consist of a fatty acid linked to an amino acid, are substrates for enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).
Performance Comparison: A Data-Driven Perspective
The sensitivity of a substrate in an enzymatic assay is determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. An ideal substrate for a sensitive assay would possess a low Km and a high kcat, resulting in a high catalytic efficiency (kcat/Km).
Unfortunately, a comprehensive table directly comparing the kinetic parameters of this compound with a variety of N-acyl amino acids across a range of amidases cannot be compiled from the existing literature. However, to provide a baseline for comparison, the following table summarizes known kinetic parameters for some amidases with short-chain amide substrates.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Pseudomonas aeruginosa amidase | Acrylamide | 11.2 | 64.04 | 101.13 | 5.7 x 103 | [4] |
| Candida antarctica lipase B (CALB) | N-(4-nitrophenyl)-butyramide | 4.2 | 2.9 x 10-4 | - | 0.069 | [5] |
Note: This table is not a direct comparison and highlights the need for further research to characterize and compare this compound with other N-acyl amino acids.
Experimental Protocols for Amidase Assays
To facilitate the direct comparison of this compound and other N-acyl amino acids, two common and robust experimental protocols for measuring amidase activity are detailed below.
Protocol 1: Determination of Amidase Activity via Ammonia Quantification
This method relies on the colorimetric detection of ammonia, a product of the amide hydrolysis reaction.
Materials:
-
Amidase enzyme solution
-
Substrate stock solution (e.g., 100 mM this compound or other N-acyl amino acid in a suitable buffer)
-
Phosphate buffer (100 mM, pH 7.4)
-
Reagents for ammonia detection (e.g., Berthelot's reagent or a commercial ammonia assay kit)[6]
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing phosphate buffer and the desired substrate concentration in microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the reaction mixtures at the optimal temperature for the amidase being tested (typically 37°C).
-
Initiate the reaction by adding a known amount of the amidase enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., a strong acid or by heat inactivation).
-
Quantify the amount of ammonia produced using a standard ammonia detection method. For example, using the Berthelot reaction, the absorbance can be measured at 630 nm.
-
Create a standard curve using known concentrations of ammonium chloride to determine the concentration of ammonia in the experimental samples.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Amidase Assay
This method offers high specificity and sensitivity by directly measuring the formation of the carboxylic acid product or the depletion of the amide substrate.[5][7]
Materials:
-
Amidase enzyme solution
-
Substrate stock solution (e.g., 10 mM this compound or other N-acyl amino acid in a suitable buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., acetonitrile or methanol with 0.1% formic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or mass spectrometer)
-
Standards for the substrate and expected product
Procedure:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-4).
-
Terminate the reaction at various time points by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC. The mobile phase and column conditions will need to be optimized for the specific substrate and product being analyzed.
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve generated with known concentrations of the analyte.
-
Calculate the initial reaction velocity and subsequently the kinetic parameters (Km and Vmax) by performing the assay at varying substrate concentrations.
Visualizing the Amidase Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction of an amidase and a general workflow for comparing substrate sensitivity.
Caption: Enzymatic hydrolysis of an amide substrate by an amidase.
Caption: Workflow for comparing the sensitivity of amidase substrates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amidase | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC method for measurement of human salivary α-amylase inhibition by aqueous plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Lysine Degradation Pathway Enzymes for 5-Aminopentanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential specificity of key enzymes in the lysine degradation pathway for the synthetic compound 5-aminopentanamide. Due to a lack of direct experimental data on the interaction of this compound with these enzymes, this document synthesizes existing knowledge on their substrate specificity to provide a predictive framework for assessment. Detailed experimental protocols are included to enable researchers to directly test the hypotheses presented.
Introduction to the Lysine Degradation Pathway
The catabolism of L-lysine in mammals primarily proceeds through two main routes: the saccharopine pathway, which is predominant in the liver and kidneys, and the pipecolic acid pathway, which is more active in the brain.[1] The saccharopine pathway involves the initial conversion of lysine to α-aminoadipate, a process catalyzed by a series of mitochondrial enzymes.[1] This guide will focus on the initial enzymes of the saccharopine pathway, as they represent the first potential points of interaction for a lysine analog like this compound.
Key Enzymes in the Saccharopine Pathway
The initial steps of the saccharopine pathway are catalyzed by three key enzymes:
-
Lysine-Ketoglutarate Reductase (LKR) : This enzyme catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine.[2][3]
-
Saccharopine Dehydrogenase (SDH) : SDH then converts saccharopine to α-aminoadipate-δ-semialdehyde and glutamate.[4][5] In mammals, LKR and SDH activities are often contained within a single bifunctional protein called α-aminoadipic semialdehyde synthase (AASS).[6][7]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) : This enzyme oxidizes α-aminoadipate-δ-semialdehyde to α-aminoadipate.[8][9]
Predicted Specificity for this compound
This compound is a derivative of lysine where the carboxyl group is replaced by an amide group. This structural change is significant and likely to affect its recognition and processing by the enzymes of the lysine degradation pathway.
Table 1: Predicted Specificity of Lysine Degradation Enzymes for this compound vs. L-Lysine
| Enzyme | Natural Substrate(s) | Predicted Interaction with this compound | Rationale |
| Lysine-Ketoglutarate Reductase (LKR) | L-Lysine, α-Ketoglutarate, NADPH[2] | Low to No Activity. The enzyme is highly specific for the carboxyl group of lysine for binding and catalysis. The amide substitution would likely prevent proper substrate recognition and the subsequent condensation reaction. Studies on yeast SDH, which also interacts with a lysine derivative, show stringent specificity for the L-lysine structure.[4] | |
| Saccharopine Dehydrogenase (SDH) | Saccharopine, NAD+[5] | Not a direct substrate. This enzyme acts on the product of the LKR reaction. If this compound is not converted by LKR, it will not be a substrate for SDH. | |
| α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipate-δ-semialdehyde, NAD(P)+[8] | Not a direct substrate. This enzyme acts downstream of LKR and SDH. | |
| Potential Amidase Activity | Amides | Possible, but unlikely by LKR, SDH, or AASADH. While not the primary function of these enzymes, some enzymes exhibit promiscuous amidase activity. However, the active sites are optimized for their natural substrates. A dedicated amidase would be required to hydrolyze the amide bond of this compound to produce lysine. |
Experimental Protocols for Assessing Specificity
To empirically determine the specificity of the lysine degradation pathway enzymes for this compound, a series of biochemical assays can be performed.
Lysine-Ketoglutarate Reductase (LKR) Activity Assay
This assay measures the rate of NADPH oxidation, which is coupled to the formation of saccharopine from lysine and α-ketoglutarate.
Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ is monitored spectrophotometrically.
Materials:
-
Purified LKR enzyme
-
L-Lysine solution
-
This compound solution
-
α-Ketoglutarate solution
-
NADPH solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and NADPH in a quartz cuvette.
-
Add either L-lysine (positive control) or this compound (test compound) to the reaction mixture.
-
Initiate the reaction by adding the purified LKR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of L-lysine and this compound.[10]
Data Analysis:
-
Compare the reaction rates in the presence of L-lysine and this compound. A significantly lower or absent rate with this compound indicates it is a poor substrate.
-
If there is measurable activity with this compound, determine the Km and Vmax values and compare them to those obtained with L-lysine.[10] A higher Km and lower Vmax for this compound would indicate lower affinity and catalytic efficiency.
Amidase Activity Assay
This assay is designed to detect the potential hydrolysis of the amide bond in this compound to produce lysine and ammonia.
Principle: The release of ammonia from the hydrolysis of an amide can be quantified using a colorimetric method, such as the Berthelot reaction.[11]
Materials:
-
Enzyme source (e.g., purified LKR, or a cell lysate containing lysine degradation enzymes)
-
This compound solution
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride standard solutions
-
Spectrophotometer
Procedure:
-
Incubate the enzyme source with this compound in the reaction buffer at 37°C for a set period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
To a sample of the reaction mixture, add the phenol-nitroprusside solution followed by the alkaline hypochlorite solution.
-
Incubate at room temperature to allow for color development (indophenol blue formation).
-
Measure the absorbance at 630 nm.
-
Quantify the amount of ammonia produced by comparing the absorbance to a standard curve generated with known concentrations of ammonium chloride.
Data Analysis:
-
The production of ammonia in the presence of this compound and the enzyme would indicate amidase activity.
-
The rate of ammonia production can be used to quantify the enzyme's efficiency in hydrolyzing this compound.
Visualizing the Pathways and Workflows
Caption: Predicted interactions within the saccharopine pathway.
Caption: Workflow for assessing enzyme specificity.
Conclusion
Based on the high substrate specificity of the enzymes in the lysine degradation pathway, particularly Lysine-Ketoglutarate Reductase, it is predicted that this compound will be a poor substrate, if at all. The replacement of the carboxyl group with an amide group likely disrupts the necessary interactions within the enzyme's active site for binding and catalysis. However, the possibility of promiscuous amidase activity, while low, cannot be entirely ruled out without direct experimental evidence. The provided experimental protocols offer a clear path for researchers to definitively assess the specificity of these enzymes for this compound and similar compounds, which is crucial for understanding their potential biological effects and for the development of targeted therapeutics.
References
- 1. Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases and acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharopine dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the alpha-aminoadipic semialdehyde synthase gene, which is defective in familial hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Identification of the alpha-aminoadipic semialdehyde dehydrogenase-phosphopantetheinyl transferase gene, the human ortholog of the yeast LYS5 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Aminopentanamide: Metabolic Context and Quantitative Approaches
For Researchers, Scientists, and Drug Development Professionals
Metabolic Significance of 5-Aminopentanamide
This compound is a key intermediate in the degradation of the essential amino acid, L-lysine.[1][2] In certain metabolic pathways, particularly described in organisms like Pseudomonas putida, L-lysine is oxidatively decarboxylated to form this compound.[1] This amide is then hydrolyzed by the enzyme 5-aminopentanamidase to yield 5-aminopentanoate (also known as 5-aminovalerate) and ammonia.[1][2] 5-aminopentanoate can be further metabolized to glutarate, which then enters central carbon metabolism.[1] Understanding this pathway is critical for researchers studying amino acid metabolism and its potential dysregulation in various physiological and pathological states. While its presence is expected in humans, it has not yet been quantified.[1]
Below is a diagram illustrating the metabolic pathway of L-lysine degradation involving this compound.
Caption: Metabolic pathway of L-lysine degradation to Glutarate via this compound.
Quantitative Analysis of this compound
As quantitative data for this compound is sparse, this section outlines the principles of established analytical techniques that are well-suited for its measurement in biological matrices. These methods, commonly used for the analysis of small molecules and metabolites, can be adapted and validated for the specific quantification of this compound.
The primary analytical approaches for quantifying small polar molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Detectors | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS) | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS) |
| Sample Requirements | The analyte must be soluble in the mobile phase. Derivatization is sometimes used to enhance detection. | The analyte must be volatile and thermally stable. Derivatization is often required for polar compounds like amines and amides to increase volatility. |
| Advantages | - Wide applicability to a range of compounds.- High resolution and sensitivity, especially with MS detection.- Generally non-destructive. | - Very high separation efficiency.- High sensitivity, particularly with selective detectors like MS. |
| Considerations | - Mobile phase selection and gradient optimization are crucial.- Matrix effects can interfere with ionization in LC-MS. | - Derivatization adds an extra step to sample preparation and can introduce variability.- Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Developing a robust quantitative assay for this compound requires careful optimization of sample preparation, chromatographic separation, and detection. Below are generalized protocols that can serve as a starting point for method development.
Sample Preparation
-
Tissue Homogenization: Tissues should be homogenized in a suitable buffer on ice to prevent degradation.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a cold organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., perchloric acid) is added to the homogenate. The sample is then centrifuged to pellet the precipitated protein.
-
Supernatant Collection: The resulting supernatant, containing the small molecule metabolites including this compound, is collected for analysis.
-
Derivatization (if necessary): For GC analysis, the amine and amide functional groups of this compound would likely require derivatization (e.g., silylation) to make the molecule more volatile. For HPLC, derivatization can be used to add a fluorescent or UV-absorbing tag to enhance detection sensitivity.
Proposed HPLC-MS Method
-
Chromatographic Column: A reverse-phase C18 column is a common choice for separating polar molecules. A HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be considered for highly polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The gradient is optimized to achieve good separation of this compound from other matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Detection: Mass spectrometry (e.g., tandem mass spectrometry, MS/MS) provides high selectivity and sensitivity. A specific precursor-to-product ion transition for this compound would be monitored for quantification (Selected Reaction Monitoring - SRM).
-
Quantification: A standard curve is generated using known concentrations of a pure this compound standard. An internal standard (a stable isotope-labeled version of this compound, if available) should be used to correct for matrix effects and variations in sample processing.
Proposed GC-MS Method
-
Derivatization: The sample extract is dried down and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added and heated to convert this compound to a volatile derivative.
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to elute the derivatized analyte.
-
Detection: The mass spectrometer is operated in either full scan mode to identify the analyte or in selected ion monitoring (SIM) mode to quantify specific ions of the derivatized this compound for higher sensitivity.
-
Quantification: Similar to HPLC-MS, a standard curve with an appropriate internal standard is used for accurate quantification.
The following diagram outlines a general experimental workflow for the quantification of this compound.
Caption: General experimental workflow for the quantification of this compound.
References
Correlating Lysine Metabolism with Metabolic Disorders: An Insight into the Role of 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current understanding of the lysine degradation pathway and its correlation with prevalent metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. While direct quantitative data correlating 5-aminopentanamide, a key intermediate in lysine metabolism, with these specific disorders are not yet available in published literature, this document summarizes the broader associations of lysine metabolism alterations and provides standardized experimental protocols for the quantification of related metabolites.
Introduction to this compound and Lysine Metabolism
This compound is a crucial intermediate in the catabolism of the essential amino acid L-lysine. The degradation of lysine occurs primarily in the liver mitochondria and is a complex process involving several enzymatic steps.[1] Dysregulation of amino acid metabolism, including that of lysine, has been increasingly implicated in the pathophysiology of metabolic diseases.[2][3][4] Altered levels of lysine and its metabolites have been associated with insulin resistance and an increased risk for developing type 2 diabetes.[5] While this compound itself has not been the focus of extensive research in the context of metabolic disorders, its position within the lysine degradation pathway suggests its potential involvement. Further metabolomic studies are required to elucidate the specific role of this compound.
The Lysine Degradation Pathway
The primary route for lysine degradation in mammals is the saccharopine pathway, which takes place in the mitochondria.[1][6][7] This pathway converts L-lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[1] this compound is an intermediate in a branch of lysine degradation. Lysine can be decarboxylated to form cadaverine, which can be further metabolized.[8] In some organisms, L-lysine is oxidatively decarboxylated to this compound, which is then hydrolyzed to 5-aminopentanoate (δ-aminovalerate) and ammonia.
Quantitative Data Summary: Lysine and Related Metabolites in Metabolic Disorders
Although specific data for this compound is lacking, numerous studies have quantified lysine and other related metabolites in the context of metabolic disorders. The following table summarizes these findings.
| Metabolite | Metabolic Disorder(s) | Observed Alteration | Potential Implication | Reference(s) |
| L-Lysine | Insulin Resistance, Type 2 Diabetes, Obesity | Elevated plasma levels | Impaired lysine catabolism, contributor to metabolic dysregulation | [5] |
| α-Aminoadipic acid (α-AA) | Type 2 Diabetes Risk | Elevated plasma levels | Predictor for developing diabetes, potential modulator of glucose homeostasis | [5] |
| Saccharopine | Saccharopinuria (rare genetic disorder) | Elevated in urine | Neurological problems, intellectual disability | [9] |
| Pipecolic Acid | Genetic disorders of lysine metabolism | Elevated levels | Associated with neurological symptoms | [9] |
| Branched-Chain Amino Acids (BCAAs) | Metabolic Syndrome, Type 2 Diabetes, Obesity | Elevated plasma levels | Biomarkers for insulin resistance and disease risk | [10][11] |
| Aromatic Amino Acids | Metabolic Syndrome, Type 2 Diabetes | Elevated plasma levels | Associated with impaired glucose metabolism | [11] |
Experimental Protocols
The quantification of this compound and other small amine-containing metabolites in biological matrices like plasma or serum typically requires a sensitive and specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for similar analytes.[12][13][14]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Separation
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing pure standards.
4. Data Analysis and Quantification
-
Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., stripped plasma).
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The existing body of research strongly indicates that dysregulation of lysine metabolism is a feature of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. While direct evidence linking this compound levels to these conditions is currently absent, its role as an intermediate in the lysine degradation pathway warrants further investigation. Future untargeted and targeted metabolomics studies that include a broader range of lysine catabolites are necessary to fully elucidate the metabolic pathways involved in these complex diseases. Such studies could identify novel biomarkers, including this compound, and potentially reveal new therapeutic targets for the management of metabolic disorders.
References
- 1. SMPDB [smpdb.ca]
- 2. Lysine acetylation in obesity, diabetes and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 7. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Exploratory metabolomics of metabolic syndrome: A status report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Serum Levels of 5 Amino Acids and Dimethylamine Using Liquid Chromatography-Tandem Mass Spectrometry in Patients without Septic Associated Acute Kidney Injury and with Septic Associated Acute Kidney Injury Requiring Continuous Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Aminopentanamide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-aminopentanamide, ensuring the protection of personnel and compliance with regulatory standards. Adherence to these protocols is essential for minimizing risks associated with chemical waste.
Immediate Safety and Logistical Information
Hazard Assessment Summary
| Hazard Statement | GHS Classification | Description |
| H315 | Skin corrosion/irritation | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation.[1] |
Note: This data is for this compound hydrochloride and should be considered as indicative of the potential hazards of this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for the disposal of hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste materials containing this compound, including residual powder, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
2. Container Management:
-
Use a container that is chemically compatible with amides. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.
-
Label the container clearly and accurately with the following information:
-
"Hazardous Waste"
-
"this compound"
-
An estimate of the concentration and total quantity
-
The date accumulation started
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
4. Disposal Arrangement:
-
Do not dispose of this compound down the drain or in the regular solid waste. This can lead to environmental contamination and may be in violation of local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
5. Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate any reusable glassware or equipment that has been in contact with this compound.
-
Wash the equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.
-
The initial solvent rinse should be collected and disposed of as hazardous waste along with other this compound waste.
6. Empty Container Disposal:
-
An empty container that previously held this compound must be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[2]
-
Once properly decontaminated, the container can be disposed of as non-hazardous waste after defacing the original label.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 5-Aminopentanamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-Aminopentanamide. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards, necessitating stringent personal protection protocols.[1] The hydrochloride salt is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Similar precautions should be taken for the free amide.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. |
Quantitative Data Summary
While specific experimental physical and toxicological data for this compound are limited, the following computed and basic data are available.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [2] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Physical Description | Solid | [3] |
| Solubility | Soluble in water (estimated) | [4] |
| Occupational Exposure Limits (OELs) | Not established. Handle with caution to minimize exposure. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble PPE: Don the recommended personal protective equipment as detailed in Section 1.
-
Prepare Workspace: Clear the work area of unnecessary items and ensure emergency equipment (eyewash station, safety shower) is accessible.
3.2. Handling Procedure:
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[5]
3.3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.
4.1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
4.2. Container Management:
-
Use a compatible container, such as a high-density polyethylene (HDPE) bottle.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and an approximate quantity.
4.3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
4.4. Final Disposal:
-
Arrange for disposal through your institution's licensed chemical waste contractor.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
